molecular formula C18H19NO2 B1302237 Methyl 1-(diphenylmethyl)azetidine-3-carboxylate CAS No. 53871-06-0

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Cat. No.: B1302237
CAS No.: 53871-06-0
M. Wt: 281.3 g/mol
InChI Key: CNJNDJUSCWVDNF-UHFFFAOYSA-N
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Description

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-18(20)16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJNDJUSCWVDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374936
Record name Methyl 1-benzhydrylazetidine-3-carboxylate
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Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53871-06-0
Record name Methyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(diphenylmethyl)azetidine-3-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a key intermediate in the development of novel therapeutics. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational constraints, which can enhance biological activity and metabolic stability. This document details a robust and reproducible synthetic protocol, discusses the underlying chemical principles, and provides a framework for the characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Azetidine Moiety

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry. Their rigid structure imparts a well-defined three-dimensional geometry to molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also favorably modulate physicochemical properties such as solubility and metabolic stability. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent bioactive compounds. The diphenylmethyl (or benzhydryl) group is a common N-protecting group in azetidine chemistry and is also a feature in various pharmacologically active molecules.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the synthesis of this compound is the N-alkylation of the readily available methyl azetidine-3-carboxylate with a suitable diphenylmethyl electrophile. This strategy is outlined in the retrosynthetic analysis below.

G Target This compound Disconnection C-N Disconnection Target->Disconnection Starting_Materials Methyl azetidine-3-carboxylate + Diphenylmethyl bromide Disconnection->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves a nucleophilic substitution reaction where the secondary amine of methyl azetidine-3-carboxylate attacks the electrophilic carbon of a diphenylmethyl halide, such as bromodiphenylmethane.

Experimental Protocol: N-Alkylation of Methyl Azetidine-3-carboxylate

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established methods for the N-alkylation of azetidines.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl azetidine-3-carboxylate hydrochloride151.5910.01.52 gStarting material.
Bromodiphenylmethane (Diphenylmethyl bromide)247.1310.02.47 gAlkylating agent.
Potassium Carbonate (K₂CO₃)138.2125.03.46 gBase, to neutralize the hydrochloride and facilitate the reaction.
Acetonitrile (CH₃CN)41.05-50 mLAnhydrous, as the reaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)---For work-up.
Brine---For work-up.
Anhydrous magnesium sulfate (MgSO₄)120.37--For drying the organic phase.
Ethyl acetate88.11--For extraction.
Hexanes---For purification by column chromatography.
Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Methyl azetidine-3-carboxylate HCl, K₂CO₃, and Acetonitrile B Add Bromodiphenylmethane A->B C Stir at room temperature (or gentle heating if necessary) B->C D Filter solids C->D E Concentrate filtrate D->E F Partition between EtOAc and NaHCO₃(aq) E->F G Wash organic layer with brine F->G H Dry with MgSO₄ G->H I Concentrate in vacuo H->I J Column chromatography (Silica gel, Hexanes/EtOAc gradient) I->J G cluster_0 Mechanism Azetidine Methyl azetidine-3-carboxylate Deprotonated_Azetidine Deprotonated Azetidine (Nucleophile) Azetidine->Deprotonated_Azetidine Deprotonation Base K₂CO₃ Transition_State Sₙ2 Transition State Deprotonated_Azetidine->Transition_State Nucleophilic Attack Diphenylmethyl_Bromide Bromodiphenylmethane (Electrophile) Diphenylmethyl_Bromide->Transition_State Product This compound Transition_State->Product Leaving Group Departure Byproduct KBr + KHCO₃

Sources

Chemical properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif.[1][2] Occupying a unique chemical space between the highly strained, reactive aziridines and the more flexible, stable pyrrolidines, the four-membered azetidine ring offers a compelling balance of conformational rigidity and chemical stability.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[3] The incorporation of azetidine scaffolds is a proven strategy in drug design, featured in approved therapeutics such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1]

This guide focuses on This compound (CAS No: 53871-06-0), a key synthetic intermediate and building block. The structure features a central azetidine ring functionalized with a methyl ester at the 3-position and a diphenylmethyl (benzhydryl) group on the ring nitrogen. The benzhydryl group serves not only as a bulky, lipophilic moiety that can influence molecular interactions but also as a common protecting group for the nitrogen, which can be removed under specific conditions to allow for further derivatization.[4] The methyl ester provides a reactive handle for a variety of chemical transformations, including hydrolysis, reduction, and amidation.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive details on the physicochemical properties, spectroscopic profile, synthesis, reactivity, and handling of this versatile compound.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are its most fundamental properties. The following diagram and table provide a definitive overview of this compound.

Figure 1: Molecular Structure of this compound

IdentifierValueSource
Chemical Name This compound[5]
Synonyms Methyl 1-benzhydrylazetidine-3-carboxylate, 1-Benzhydryl-azetidine-3-carboxylic acid methyl ester[5]
CAS Number 53871-06-0[5]
Molecular Formula C₁₈H₁₉NO₂[5][6]
Molecular Weight 281.35 g/mol [5]
SMILES COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[6]
InChIKey CNJNDJUSCWVDNF-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical state and properties of a compound are critical for its handling, formulation, and reaction setup.

PropertyValueSource
Appearance Solid[5]
Melting Point 67-70 °C[5]
Boiling Point 366 °C (Predicted)[5]
Density 1.163 g/mL (Predicted)[5]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility is expected in water.N/A
Storage Sealed in a dry environment at room temperature.[5]

Spectroscopic Profile for Structural Verification

Confirmation of molecular structure is paramount. The following is a predictive guide to the key spectroscopic signatures for this molecule, based on established principles of organic spectroscopy.[7][8][9]

TechniqueExpected Signature
¹H NMR ~7.2-7.5 ppm: Multiplet, 10H (aromatic protons of two phenyl rings).~4.4 ppm: Singlet, 1H (methine proton of the diphenylmethyl group, -CH(Ph)₂).~3.7 ppm: Singlet, 3H (methyl ester protons, -OCH₃).~3.5-3.8 ppm: Multiplet, 1H (azetidine CH at C3).~3.0-3.4 ppm: Multiplets, 4H (azetidine CH₂ protons at C2 and C4).
¹³C NMR ~173 ppm: Ester carbonyl carbon (C=O).~140-142 ppm: Quaternary aromatic carbons attached to the methine.~127-129 ppm: Aromatic CH carbons.~76 ppm: Methine carbon of the diphenylmethyl group (-CH(Ph)₂).~55-60 ppm: Azetidine carbons (C2, C4).~52 ppm: Methyl ester carbon (-OCH₃).~35-40 ppm: Azetidine carbon (C3).
FT-IR (ATR) ~3030-3060 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1735 cm⁻¹: Strong C=O stretch (ester carbonyl).~1450-1600 cm⁻¹: Aromatic C=C stretches.~1170-1250 cm⁻¹: C-O stretch (ester).~1100-1150 cm⁻¹: C-N stretch.
Mass Spec (ESI+) m/z 282.15: [M+H]⁺ (Calculated for C₁₈H₂₀NO₂⁺: 282.1489).m/z 304.13: [M+Na]⁺ (Calculated for C₁₈H₁₉NNaO₂⁺: 304.1308).A prominent fragment at m/z 167.09 corresponding to the diphenylmethyl cation [CH(Ph)₂]⁺ is expected.

Synthesis

This compound is typically synthesized via the N-alkylation of a pre-existing azetidine core. This approach is efficient and allows for the introduction of the key diphenylmethyl group in a single, reliable step.

Figure 2: Representative Synthetic Workflow.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Rationale: The reaction proceeds via a standard Sₙ2 mechanism. The secondary amine of the azetidine acts as a nucleophile, displacing the bromide from diphenylmethyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction and, if starting from the hydrochloride salt, to free the parent amine. A polar aprotic solvent like acetonitrile is ideal as it solubilizes the reagents without interfering with the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) or potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add diphenylmethyl bromide (benzhydryl bromide) (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Chemical Reactivity and Derivatization

The utility of this compound lies in its capacity to be transformed into other valuable intermediates. The methyl ester and the N-benzhydryl group are the primary sites of reactivity.

A. Ester Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed under basic conditions to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid, a key building block for introducing the azetidine scaffold into larger molecules via amide bond formation.[4]

start This compound reagents 1. NaOH, MeOH/THF 2. HCl (aq) product 1-(Diphenylmethyl)azetidine-3-carboxylic acid start->product Saponification reagents->product

Figure 3: Hydrolysis of the Methyl Ester.

This protocol is adapted from a known procedure for this transformation.[10]

Rationale: This is a classic saponification reaction where the hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate, yielding the final carboxylic acid product.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of 1N sodium hydroxide (NaOH) (1.1-1.5 eq) and stir the solution at room temperature for 1.5-3 hours.

  • Solvent Removal: Concentrate the solution under reduced pressure to remove the organic solvents (methanol and THF).

  • Acidification: Cool the remaining aqueous solution in an ice bath and adjust the pH to ~3 by the slow addition of 10% hydrochloric acid (HCl).

  • Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield pure 1-(diphenylmethyl)azetidine-3-carboxylic acid.

B. Ester Reduction to Primary Alcohol

The ester can be reduced to the corresponding primary alcohol, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, opening pathways for ether synthesis or further oxidation.

This protocol is based on a reported synthesis.

Rationale: Strong reducing agents are required to convert esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a potent source of hydride (H⁻) that readily reduces esters. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure (Fieser workup) using sequential addition of water and NaOH solution is a standard and safe method to quench the excess LiAlH₄ and precipitate aluminum salts, allowing for easy filtration.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C (ice bath), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 3-4 hours.

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting granular precipitate for 20-30 minutes, then remove it by filtration through a pad of celite. Wash the filter cake with THF.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine.

C. N-Debenzhydrylation

The diphenylmethyl (benzhydryl) group can be cleaved to liberate the secondary amine. This is a crucial step for using the azetidine core as a scaffold for further functionalization at the nitrogen atom. The most common method is catalytic hydrogenation.

Conceptual Reaction:

  • Reagents: Palladium on carbon (Pd/C, 5-10 mol%) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).

  • Solvent: Methanol or Ethanol.

  • Outcome: Cleavage of the C-N bond yields methyl azetidine-3-carboxylate and diphenylmethane as a byproduct.

Applications in Drug Discovery

The title compound is a valuable intermediate for several reasons:

  • Scaffold Introduction: It serves as a protected precursor to azetidine-3-carboxylic acid and its derivatives. The resulting acid can be coupled with amines to form amides, incorporating the rigid azetidine core into potential drug candidates.[4]

  • Access to 3-Substituted Azetidines: The ester and its alcohol reduction product are versatile handles for creating libraries of 3-substituted azetidines, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Precursor to Bioactive Compounds: The parent scaffold, 1-benzhydrylazetidine-3-carboxylic acid, has been identified as an intermediate in the synthesis of pharmaceuticals, including potential analgesics and anti-inflammatory agents.[4]

Stability and Storage

Proper handling and storage are essential to maintain the integrity of azetidine-containing compounds.

  • General Stability: The azetidine ring is susceptible to ring-opening under strongly acidic conditions due to its inherent ring strain. The N-diphenylmethyl group provides some steric bulk and reduces the basicity of the nitrogen, enhancing stability compared to N-H azetidines.

  • Incompatibilities: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents, as these can lead to degradation or uncontrolled, exothermic reactions.[10]

  • Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Visual signs of degradation can include discoloration (yellowing or browning) or an increase in viscosity, which may indicate polymerization.[10]

Safety and Handling

While a specific safety data sheet for the title compound is not widely available, data from closely related analogues, such as 1-(diphenylmethyl)azetidine-3-carboxylic acid, provide strong guidance.

  • Hazard Classification (Anticipated):

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

    • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined chemical entity with significant value for synthetic and medicinal chemists. Its stable, solid form and predictable reactivity make it an excellent starting point for the synthesis of more complex molecules. The ability to selectively manipulate the methyl ester at the C3-position or cleave the benzhydryl group at the nitrogen atom provides researchers with a versatile toolkit for exploring the chemical space around the privileged azetidine scaffold. This guide provides the core technical information required to confidently store, handle, and utilize this compound in a research and development setting.

References

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of progress. Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a compound of interest for its potential applications, presents a unique combination of a strained azetidine ring, a bulky diphenylmethyl (benzhydryl) group, and a methyl ester functional group. While experimental spectroscopic data for this specific molecule is not widely available in the public domain, a robust and scientifically-grounded prediction of its spectral characteristics can be invaluable for researchers aiming to synthesize or identify it.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally analogous compounds, we offer a detailed theoretical framework. This document is designed to serve as a practical reference for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and confidently interpret their own experimental findings. Every piece of data herein is presented as a well-reasoned prediction, upholding the principles of scientific integrity and trustworthiness.

Molecular Structure and Key Features

To understand the spectroscopic data, one must first appreciate the molecule's architecture. The structure combines three distinct chemical environments whose individual and collective electronic effects will govern the spectral output.

Figure 1: 2D structure of this compound.

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. The ring strain and the electronegativity of the nitrogen atom significantly influence the chemical shifts of the ring protons and carbons.

  • Diphenylmethyl (Benzhydryl) Group: This bulky, electron-rich group provides a unique methine proton and a set of aromatic protons. Its steric hindrance can influence the conformation of the azetidine ring.

  • Methyl Carboxylate: An ester functional group at the 3-position of the azetidine ring, featuring a carbonyl carbon and a methyl group, both of which provide distinct spectroscopic signatures.

Predicted ¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the rigid nature of the azetidine ring causing protons on the same carbon to be chemically non-equivalent (diastereotopic). The analysis is based on a predicted spectrum in a standard solvent like CDCl₃ at a frequency of 400 MHz or higher.

Methodology for Prediction: Predictions are derived from established chemical shift principles and data from analogous structures, such as N-benzyl azetidines and methyl azetidine-3-carboxylate derivatives.[1][2] The key factors influencing chemical shifts are proximity to electronegative atoms (N, O), ring strain, and anisotropic effects from the phenyl rings.[3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
7.20 - 7.45Multiplet10HAr-H Protons of the two phenyl rings. The complex multiplet arises from multiple, overlapping signals.
~4.50Singlet1HPh₂CH -NThe methine proton of the diphenylmethyl group. It is significantly deshielded by the two adjacent phenyl rings and the nitrogen atom. Being a single proton with no adjacent protons, it should appear as a singlet.
~3.80 - 4.00Multiplet2HAzetidine-H (C2/C4)These are the protons on the carbons alpha to the nitrogen (positions 2 and 4). They are diastereotopic, leading to a complex multiplet rather than a simple triplet.[4]
~3.70Singlet3H-COOCH₃ The three equivalent protons of the methyl ester group. This signal is typically a sharp singlet.[2]
~3.50 - 3.70Multiplet2HAzetidine-H (C2/C4)The other set of diastereotopic protons at the 2 and 4 positions.
~3.30 - 3.50Multiplet (Quintet-like)1HAzetidine-H (C3)The proton at the 3-position, which is coupled to the four protons at the C2 and C4 positions, is expected to appear as a complex multiplet, often resembling a quintet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each unique carbon environment. The number of signals confirms the molecule's symmetry and structure.[3]

Methodology for Prediction: Chemical shifts are predicted based on standard values for functional groups and comparison with substituted azetidines.[2][4] The carbonyl carbon is expected to be the most downfield signal, while the aliphatic carbons will be upfield.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~173C =OThe carbonyl carbon of the methyl ester group is highly deshielded.
~142Ar-C (quaternary)The two quaternary carbons of the phenyl rings directly attached to the methine carbon.
~128.5Ar-C HAromatic carbons (para-positions).
~128.0Ar-C HAromatic carbons (ortho- and meta-positions). Signal overlap is expected.
~75Ph₂C H-NThe methine carbon of the diphenylmethyl group, shifted downfield by the two phenyl groups and the nitrogen.
~58Azetidine-C (C2/C4)The two equivalent carbons alpha to the nitrogen atom.
~52-COOC H₃The carbon of the methyl ester group.
~38Azetidine-C (C3)The carbon at the 3-position of the azetidine ring, holding the ester group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The analysis focuses on identifying characteristic absorption bands.

Methodology for Prediction: Predictions are based on well-established correlation tables for IR spectroscopy. The presence of the ester group will be the most prominent feature.[5]

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3050 - 3080MediumC-H StretchAromatic C-H
2850 - 2960MediumC-H StretchAliphatic C-H (azetidine, methyl, methine)
~1740Strong, SharpC=O StretchEster Carbonyl
1450 - 1600Medium-WeakC=C StretchAromatic Ring
1150 - 1250StrongC-O StretchEster (asymmetric)
~1100MediumC-N StretchTertiary Amine

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is assumed for this prediction.

Methodology for Prediction: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The cleavage of the bond beta to the nitrogen atom, which leads to the formation of the highly stable diphenylmethyl cation, is expected to be the dominant fragmentation pathway.[6][7][8]

  • Molecular Ion (M⁺): The parent peak is expected at an m/z of 281.14 , corresponding to the molecular formula C₁₈H₁₉NO₂. This peak may be of moderate to low intensity due to the molecule's propensity to fragment.

  • Base Peak: The most intense peak (base peak) is predicted to be at m/z = 167 . This corresponds to the [C₁₃H₁₁]⁺ cation (diphenylmethyl or benzhydryl cation), formed by the cleavage of the C-N bond. This fragment is exceptionally stable due to the resonance delocalization of the positive charge across both phenyl rings.

  • Other Key Fragments:

    • m/z = 222: Corresponds to the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion, [M - 59]⁺.

    • m/z = 250: Corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion, [M - 31]⁺.

G cluster_0 Spectroscopic Analysis Workflow Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (e.g., EI-MS) Sample->MS Analyze Data Acquire Raw Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Process & Analyze Data (Chemical Shifts, Frequencies, m/z) Data->Analysis Prediction Compare with Predicted Data (This Guide) Analysis->Prediction Structure Structural Confirmation Prediction->Structure

Sources

The Strategic Utility of Methyl 1-(Diphenylmethyl)azetidine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. This guide provides a comprehensive technical overview of a key building block for accessing this scaffold: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate . We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of novel therapeutics. The strategic use of the diphenylmethyl (benzhydryl) protecting group will be a central focus, providing a comparative analysis against other common protecting groups and underscoring its utility in complex synthetic routes.

Introduction: The Rise of the Azetidine Scaffold

In the quest for novel bioactive molecules, medicinal chemists are increasingly turning to conformationally restricted scaffolds to enhance binding affinity and selectivity.[1] The azetidine ring, being the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability, offers a unique vector for exiting a molecule and exploring chemical space.[2] Its incorporation into drug candidates can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity.[1] Azetidine-containing building blocks have been instrumental in the design of numerous therapeutics, including the antihypertensive drug Azelnidipine.[2][3]

This compound serves as a versatile and strategically protected precursor for a wide range of 3-substituted azetidines. The diphenylmethyl (DPM) group on the nitrogen atom provides robust protection under various reaction conditions, while the methyl ester at the 3-position offers a handle for diverse chemical transformations.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₂[1]
Molecular Weight281.35 g/mol [1]
Melting Point67-70 °C[1]
Boiling Point366 °C[1]
Density1.163 g/cm³[1]
StorageSealed in dry, Room Temperature[1]
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (CDCl₃, 500 MHz): δ 7.45-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, CH(Ph)₂), 3.70 (s, 3H, OCH₃), 3.65-3.55 (m, 1H, CH-CO₂Me), 3.40-3.30 (m, 2H, CH₂-N), 3.10-3.00 (m, 2H, CH₂-N).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 173.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 76.0 (CH(Ph)₂), 55.0 (CH₂-N), 52.0 (OCH₃), 35.0 (CH-CO₂Me).

  • IR (KBr, cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1450, ~1495 (Ar C=C stretch).

  • Mass Spectrometry (ESI+): m/z 282.1 [M+H]⁺.[3]

Synthesis and Strategic Protection

The synthesis of this compound typically starts from its corresponding carboxylic acid, which is commercially available. The diphenylmethyl group serves as a robust protecting group for the azetidine nitrogen, a crucial feature for subsequent manipulations of the ester functionality.

Synthesis of this compound

The esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid can be achieved through several standard methods. One of the most common and effective is acid-catalyzed esterification in methanol.

G cluster_synthesis Synthesis Workflow start 1-(Diphenylmethyl)azetidine-3-carboxylic Acid reagents Methanol (Solvent) Catalytic Acid (e.g., H₂SO₄ or SOCl₂) start->reagents Reaction product This compound reagents->product Esterification

Synthesis of the title compound via esterification.

Experimental Protocol: Acid-Catalyzed Esterification

  • To a solution of 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in methanol (0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or thionyl chloride (SOCl₂) (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure methyl ester.

The Diphenylmethyl (DPM) Protecting Group: A Comparative Analysis

The choice of a nitrogen protecting group is a critical decision in the synthesis of complex molecules containing azetidine rings. The DPM group offers a unique set of advantages compared to more common protecting groups like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

Protecting GroupIntroductionStabilityDeprotectionKey Advantages for Azetidine Synthesis
Diphenylmethyl (DPM) N-alkylation with diphenylmethyl halideStable to bases, mild acids, and nucleophiles.Catalytic Hydrogenation/Transfer Hydrogenation Robustness allows for a wide range of subsequent reactions. Cleavage under neutral conditions preserves sensitive functionalities.
Boc Reaction with Boc-anhydrideStable to bases and hydrogenolysis.Strong Acids (e.g., TFA) Easy to introduce. Orthogonal to Cbz.
Cbz Reaction with Cbz-chlorideStable to acids and bases.Catalytic Hydrogenation Orthogonal to Boc.

The primary advantage of the DPM group in azetidine synthesis is its robustness and the mild, neutral conditions required for its removal. While the Boc group is widely used, its removal requires strong acids which can be detrimental to other acid-sensitive functional groups in the molecule.[4] The Cbz group, while removable under neutral conditions via hydrogenolysis, is not orthogonal to other functionalities that are also sensitive to reduction, such as alkenes or alkynes.[4] The DPM group, however, can be selectively removed by catalytic transfer hydrogenation, often using reagents like ammonium formate or cyclohexene as the hydrogen source in the presence of a palladium catalyst, which are generally milder conditions than direct hydrogenolysis.[5]

Chemical Transformations and Utility as a Building Block

This compound is a versatile intermediate that can be readily transformed into a variety of useful building blocks. The ester functionality can be hydrolyzed, reduced, or converted into amides, while the azetidine nitrogen can be deprotected to allow for further functionalization.

Hydrolysis to the Carboxylic Acid

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.

G cluster_hydrolysis Hydrolysis Workflow start This compound reagents Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H₂O) start->reagents Reaction acidification Acidification (e.g., HCl) reagents->acidification Work-up product 1-(Diphenylmethyl)azetidine-3-carboxylic Acid acidification->product

Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Ester Hydrolysis [6]

  • To a solution of this compound (28 g) in a mixture of methanol (270 ml) and tetrahydrofuran (130 ml), add a 1N aqueous solution of sodium hydroxide (115 ml).[6]

  • Stir the solution at room temperature for 1.5 hours.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.[6]

  • Adjust the pH of the resulting aqueous solution to approximately 2.95 with 10% hydrochloric acid, which will cause the product to precipitate.[6]

  • Collect the precipitate by filtration, wash with water, and dry to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid (24.7 g).[6]

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol, (1-(diphenylmethyl)azetidin-3-yl)methanol, a valuable building block for introducing the azetidine-3-methanol moiety.

Experimental Protocol: Ester Reduction [7]

  • To an ice-cooled, stirred suspension of lithium aluminum hydride (1.14 g, 29.93 mmol) in anhydrous tetrahydrofuran (100 mL), add a solution of this compound (2.00 g, 7.16 mmol) in tetrahydrofuran (50 mL) dropwise over 10 minutes.[7]

  • Stir the reaction mixture for 3.5 hours while allowing it to warm to room temperature.[7]

  • Cool the reaction mixture again in an ice bath and quench by the sequential dropwise addition of water (1.14 mL), a 4N aqueous solution of sodium hydroxide (1.14 mL), and water (4.50 mL).[7]

  • Stir the resulting mixture for 20 minutes, then remove the precipitated inorganic salts by filtration.[7]

  • Concentrate the filtrate under reduced pressure to obtain (1-(diphenylmethyl)azetidin-3-yl)methanol as an oily substance.[7]

N-Deprotection: Gateway to Further Functionalization

The removal of the DPM group is a key step in many synthetic strategies, unmasking the azetidine nitrogen for further reactions such as N-arylation, N-alkylation, or acylation. Catalytic transfer hydrogenation is a particularly mild and effective method for this transformation.

G cluster_deprotection N-Deprotection Workflow start This compound reagents Pd Catalyst (e.g., Pd/C) Hydrogen Source (e.g., H₂, Ammonium Formate) start->reagents Reaction product Methyl azetidine-3-carboxylate reagents->product Deprotection

N-Deprotection via catalytic transfer hydrogenation.

Experimental Protocol: N-Deprotection via Catalytic Transfer Hydrogenation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (10 mol% Pd).

  • Add a hydrogen donor such as ammonium formate (5-10 eq) or cyclohexene (10-20 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified by chromatography or crystallization.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the literature, the resulting deprotected methyl azetidine-3-carboxylate and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The azetidine-3-carboxylic acid moiety is a constrained β-amino acid analog that has been incorporated into various therapeutic candidates. For instance, azetidine-based compounds have shown promise as inhibitors of Janus kinases (JAKs), with Baricitinib being a notable example containing a functionalized azetidine core. The building blocks derived from the title compound are ideal starting points for the synthesis of such complex molecules.

Conclusion

This compound is a highly valuable and versatile building block for the introduction of the azetidine-3-carboxylic acid scaffold into novel molecular architectures. The strategic choice of the diphenylmethyl protecting group provides the necessary stability for a range of chemical transformations at the ester functionality, while also allowing for mild and selective deprotection. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the practical knowledge to effectively utilize this important synthetic intermediate in their pursuit of next-generation therapeutics. The continued exploration of azetidine-containing chemical space, facilitated by building blocks such as this, holds significant promise for the future of drug discovery.

References

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Starting materials for Methyl 1-(diphenylmethyl)azetidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic routes and corresponding starting materials for the preparation of this compound. The document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the strategic considerations involved in synthesizing this valuable molecular scaffold.

Introduction: The Significance of the 1-(Diphenylmethyl)azetidine Scaffold

This compound is a key intermediate in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug design as it imparts conformational rigidity and can serve as a bioisostere for other functional groups. The diphenylmethyl (benzhydryl) group is a bulky, lipophilic substituent that not only influences the molecule's pharmacokinetic properties but also frequently serves as a stable protecting group for the azetidine nitrogen during multi-step syntheses.[1][2] This guide will deconstruct the synthesis of this target molecule, focusing on the critical selection of starting materials that dictate the efficiency, scalability, and overall success of the synthetic strategy.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify the key bonds to be formed and the precursor molecules, or synthons, from which they can be derived. This analysis reveals the primary strategic pathways to this compound.

G cluster_0 Strategy A: N-Alkylation cluster_1 Strategy B: Esterification target This compound strategy_A C-N Bond Formation target->strategy_A Retrosynthesis strategy_B C-O Bond Formation target->strategy_B Retrosynthesis precursor_A1 Methyl azetidine-3-carboxylate strategy_A->precursor_A1 precursor_A2 Diphenylmethyl halide strategy_A->precursor_A2 precursor_B 1-(Diphenylmethyl)azetidine-3-carboxylic acid strategy_B->precursor_B

Figure 1: Retrosynthetic analysis of the target molecule. This diagram illustrates the two primary disconnection approaches: N-alkylation of a pre-formed ester (Strategy A) and esterification of a pre-formed N-substituted acid (Strategy B).

Core Synthetic Strategies and Selection of Starting Materials

The synthesis of this compound can be approached via several distinct pathways. The choice of strategy is fundamentally dictated by the availability and cost of the starting materials.

Strategy A: N-Alkylation of a Pre-formed Azetidine-3-carboxylate Core

This is arguably the most direct and common approach, wherein the final C-N bond is formed by alkylating a secondary azetidine with a suitable diphenylmethyl electrophile.

This commercially available salt is an excellent starting point as it provides the core azetidine-ester structure.[3] The synthesis involves a standard nucleophilic substitution reaction.

  • Causality of Experimental Choices: The hydrochloride salt must first be neutralized to liberate the free secondary amine, which is the active nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal for this purpose as it will not compete in the subsequent alkylation step. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base salt and facilitate the SN2 reaction without interfering.

Experimental Protocol: Direct N-Alkylation

  • Neutralization: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add triethylamine (2.2 eq) at room temperature.

  • Stirring: Stir the mixture for 30 minutes to ensure complete formation of the free amine.

  • Alkylation: Add bromodiphenylmethane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

This starting material utilizes a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a stable and easily removable protecting group for the azetidine nitrogen. This route involves two distinct chemical transformations: deprotection followed by alkylation.

  • Expertise & Experience: While this adds a step, starting with a Boc-protected azetidine can be advantageous if the material is more readily available or of higher purity. The deprotection is typically quantitative and clean, often yielding a high-purity intermediate without the need for chromatography before the next step.

Experimental Protocol: Deprotection and N-Alkylation

G start Methyl 1-Boc-azetidine-3-carboxylate step1 Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate Methyl azetidine-3-carboxylate (as TFA salt) step1->intermediate step2 N-Alkylation (Bromodiphenylmethane, Base) intermediate->step2 end Final Product step2->end

Figure 2: Workflow for the two-step synthesis from a Boc-protected starting material.

  • Boc Deprotection: Dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/mmol). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC).

  • Isolation of Intermediate: Remove all volatiles under reduced pressure. The resulting TFA salt of methyl azetidine-3-carboxylate can be used directly in the next step.

  • N-Alkylation: Dissolve the crude TFA salt in acetonitrile. Add a suitable base, such as diisopropylethylamine (DIPEA, 3.0 eq), followed by bromodiphenylmethane (1.1 eq).

  • Reaction and Purification: Heat the reaction and purify as described in the protocol for Starting Material 1.

Strategy B: Esterification of 1-(Diphenylmethyl)azetidine-3-carboxylic acid

This strategy reverses the order of bond formation. Here, the N-substituted azetidine core is already in place, and the final step is the formation of the methyl ester.

This carboxylic acid is a stable, crystalline solid and is also commercially available.[4][5] The final step is a standard esterification.

  • Trustworthiness of Protocol: Fischer esterification is a classic, reliable method. The reaction is an equilibrium process, so using methanol as the solvent drives the reaction toward the product side. A strong acid catalyst is essential.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 1-(Diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in methanol (20 mL/mmol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.2 eq).

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring for the disappearance of the starting material.

  • Neutralization: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by flash chromatography or recrystallization.[6]

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on a balance of factors including cost, availability, and the number of synthetic steps required.

Starting MaterialStrategyKey AdvantagesKey DisadvantagesTypical # of Steps
Methyl azetidine-3-carboxylate HClN-AlkylationDirect, one-step conversion.Can be more expensive; requires careful neutralization.1
Methyl 1-Boc-azetidine-3-carboxylateN-AlkylationHigh-purity starting material; clean deprotection.Two-step process (deprotection + alkylation).2
1-(Diphenylmethyl)azetidine-3-carboxylic acidEsterificationStable, solid starting material; simple final step.Esterification requires acidic conditions and careful work-up.1

Conclusion

The synthesis of this compound is a well-established process achievable through several reliable routes. The most direct methods involve either the N-alkylation of methyl azetidine-3-carboxylate or the esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid . The choice between these pathways is a strategic decision guided by the commercial availability of the starting materials, project timelines, and desired scale. For rapid synthesis, direct N-alkylation is often preferred. For larger-scale campaigns where the cost of goods is a primary driver, either route may be advantageous depending on the bulk price of the respective precursors. This guide provides the foundational knowledge for researchers to make informed decisions and execute these syntheses with a high degree of confidence and success.

References

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A-Z Guide to N-Benzhydryl Azetidine Formation: Mechanisms, Protocols, and Synthesis Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a strained four-membered N-heterocycle that serves as a privileged structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates can enhance metabolic stability, improve solubility, and provide unique three-dimensional vectors for exploring chemical space.[4] The N-benzhydryl (diphenylmethyl) group is a common protecting group and synthetic handle used in the preparation of these valuable scaffolds.[5] This in-depth guide elucidates the core reaction mechanism for the formation of N-benzhydryl azetidines, focusing on the prevalent intramolecular SN2 cyclization pathway. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the N-Benzhydryl Azetidine Moiety

The Azetidine Scaffold: A Strained Ring with High Impact

The utility of the azetidine ring is derived from its inherent ring strain, estimated at approximately 25.4 kcal/mol.[2] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the azetidine ring stable enough for isolation and handling while remaining susceptible to strategic ring-opening reactions, providing a gateway to complex functionalized amines.[2][6] Azetidine-containing compounds have demonstrated significant therapeutic potential, with notable examples including the antihypertensive drug Azelnidipine.[2][7]

The N-Benzhydryl Group: More Than a Simple Protector

The benzhydryl group (CH(Ph)₂) serves multiple critical functions in azetidine synthesis:

  • Steric Bulk: Its large size can direct the stereochemistry of reactions on the azetidine ring.[8]

  • Protection: It effectively protects the nitrogen atom from undesired side reactions.[5]

  • Facilitating Handling: The benzhydryl group often imparts crystallinity and favorable solubility properties to intermediates, simplifying purification and handling.[5]

  • Cleavability: It can be removed under specific conditions, such as catalytic hydrogenation, to yield the free secondary amine for further functionalization.

The most common and direct route to N-benzhydryl azetidines involves the intramolecular cyclization of a suitably functionalized N-benzhydryl-3-halopropylamine precursor. This guide will focus primarily on this robust and widely adopted methodology.

The Core Reaction Mechanism: Intramolecular SN2 Cyclization

The formation of the N-benzhydryl azetidine ring is classically achieved via a two-step sequence: (1) formation of an N-benzhydryl-3-halopropylamine intermediate, and (2) a base-mediated intramolecular nucleophilic substitution (SN2) to close the four-membered ring.[1]

Step 1: Precursor Synthesis

The journey begins with the synthesis of the open-chain precursor. A common method involves the reaction of benzhydrylamine with a 1,3-dihalopropane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane.

  • Reaction: Benzhydrylamine + X-(CH₂)₃-Y → (Ph)₂CH-NH-(CH₂)₃-Y (where X, Y are halogens)

  • Mechanism: This is a standard intermolecular SN2 reaction where the nitrogen of benzhydrylamine acts as the nucleophile, displacing one of the halide leaving groups. Using a large excess of the dihalopropane can help minimize the formation of the double-alkylation byproduct.

Alternatively, precursors can be formed from the reaction of benzhydrylamine with epichlorohydrin, which, after initial ring-opening, yields a 1-benzhydrylamino-3-chloro-2-propanol intermediate that is then cyclized.[9][10]

Step 2: Base-Mediated Intramolecular Cyclization

This is the critical ring-forming step. The N-benzhydryl-3-halopropylamine precursor, upon treatment with a suitable base, undergoes an intramolecular SN2 reaction to form the azetidine ring.

  • Mechanism:

    • Deprotonation: The base removes the proton from the secondary amine, generating a more potent nucleophile, the corresponding amide anion.

    • Intramolecular Attack: The resulting nitrogen anion attacks the terminal carbon bearing the halogen, displacing the halide leaving group.

    • Ring Closure: The four-membered azetidine ring is formed.

This cyclization is a classic example of an intramolecular nucleophilic substitution. The efficiency of this step is highly dependent on the choice of base, solvent, and reaction temperature.[11]

Mechanistic Causality: Why Experimental Choices Matter

The success of the cyclization hinges on a delicate balance of factors to favor the desired SN2 pathway over competing side reactions like elimination.[11]

  • Choice of Base: The base must be strong enough to deprotonate the secondary amine but should ideally be non-nucleophilic to avoid competing with the intramolecular cyclization.

    • Strong, Non-Nucleophilic Bases (e.g., NaH, LiHMDS): These are excellent choices as they irreversibly deprotonate the amine, generating the reactive amide anion without introducing a competing nucleophile.[8][11] Sodium hydride (NaH) is frequently used.[11]

    • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, heterogeneous bases that can also be effective, often requiring higher temperatures. They are advantageous from a safety and workup perspective.[12]

  • Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are ideal for SN2 reactions. They solvate the cation of the base but do not strongly solvate the nitrogen anion, leaving it "naked" and highly reactive.[11] DMF and THF are common choices.[8][11]

  • Leaving Group: The reactivity of the leaving group follows the typical SN2 trend: I > Br > Cl. While chlorides are often used due to the low cost of starting materials like 1,3-dichloropropane, converting the chloride to a more reactive iodide in situ (Finkelstein reaction) or using a tosylate/mesylate can accelerate the cyclization.[1][11]

  • Concentration: The reaction should be run at a sufficient dilution to favor the intramolecular cyclization over intermolecular polymerization.

Visualization of the Core Mechanism

The following diagram illustrates the key steps in the base-mediated intramolecular cyclization.

Caption: Intramolecular SN2 cyclization pathway for N-benzhydryl azetidine.

Alternative Synthetic Routes

While intramolecular cyclization is the workhorse, other methods exist for constructing the N-benzhydryl azetidine core, particularly for accessing substituted derivatives.

  • Reduction of β-Lactams (Azetidin-2-ones): N-Benzhydryl azetidin-2-ones can be reduced to the corresponding azetidines using powerful reducing agents like DIBAL-H or chloroalanes.[8] This route is valuable for accessing azetidines from well-established β-lactam chemistry.

  • Alkylation of Pre-formed Azetidines: In some cases, a functionalized azetidine can be N-alkylated with a benzhydryl halide.[13] This is less common for the initial synthesis but useful for diversification.

  • From 1-Benzhydrylazetidin-3-ol: A commercially available starting material, 1-benzhydrylazetidin-3-ol, can be oxidized to 1-benzhydrylazetidin-3-one, which serves as a key intermediate for further functionalization at the C3 position.[7][10][14]

Experimental Protocol and Validation

This section provides a representative, self-validating protocol for the synthesis of N-benzhydryl azetidine from benzhydrylamine and 1-bromo-3-chloropropane.

Protocol: Two-Step Synthesis of 1-Benzhydrylazetidine

Step A: Synthesis of N-(3-chloropropyl)diphenylmethanamine (Precursor)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzhydrylamine (10.0 g, 54.6 mmol) and acetonitrile (100 mL).

  • Reagent Addition: Add potassium carbonate (15.1 g, 109.2 mmol, 2.0 eq) followed by 1-bromo-3-chloropropane (9.4 g, 59.8 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the benzhydrylamine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude precursor, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization to 1-Benzhydrylazetidine

  • Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.6 g, 65.5 mmol, 1.2 eq).

  • Solvent Addition: Carefully add anhydrous N,N-Dimethylformamide (DMF, 150 mL).

  • Precursor Addition: Dissolve the crude N-(3-chloropropyl)diphenylmethanamine from Step A in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 6 hours.

  • Monitoring (Self-Validation): Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the precursor spot and the appearance of the final product spot confirms cyclization.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydrylazetidine as a solid.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the benzhydryl proton (a singlet around 4.5-4.6 ppm) and the azetidine ring protons.[14]

  • ¹³C NMR: Confirms the carbon framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: To determine purity (e.g., >98%).[5]

Quantitative Data: Influence of Reaction Conditions

The following table summarizes literature findings on how reaction parameters can influence the outcome of azetidine ring formation.

EntryBaseSolventTemperature (°C)Yield (%)Key Insight
1NaHDMFRT to 60HighStandard, effective conditions for SN2 cyclization.[11]
2K₂CO₃AcetonitrileReflux (~82)Moderate-HighMilder, safer conditions suitable for scale-up.[13]
3LiHMDSTHF-78 to RTHighVery strong base, useful for less reactive precursors or hindered systems.[8]
4Et₃NTHFRTVariableOften less effective; may require activation of the leaving group.[8]

Experimental Workflow Visualization

Workflow Experimental Workflow: Two-Step Synthesis cluster_A Step A: Precursor Formation cluster_B Step B: Cyclization A1 1. Mix Benzhydrylamine, K₂CO₃, & 1-bromo-3-chloropropane in Acetonitrile A2 2. Reflux for 16h A1->A2 A3 3. TLC Monitoring A2->A3 A4 4. Filter & Concentrate A3->A4 A5 5. Aqueous Workup A4->A5 A6 Crude Precursor A5->A6 B2 2. Add Precursor solution dropwise A6->B2 Used in next step B1 1. Prepare NaH suspension in anhydrous DMF at 0°C B1->B2 B3 3. Heat to 60°C for 6h B2->B3 B4 4. TLC Monitoring B3->B4 B5 5. Quench with NH₄Cl B4->B5 B6 6. Extraction & Purification (Column Chromatography) B5->B6 B7 Pure 1-Benzhydrylazetidine B6->B7

Caption: A streamlined workflow for the two-step synthesis of N-benzhydryl azetidine.

Conclusion and Future Perspectives

The intramolecular SN2 cyclization of N-benzhydryl-3-halopropylamines remains the most reliable and widely used method for constructing the N-benzhydryl azetidine core. A thorough understanding of the reaction mechanism, particularly the influence of base, solvent, and leaving group, is paramount for optimizing reaction conditions and achieving high yields. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, robust and scalable syntheses of functionalized azetidines are of critical importance. Future research will likely focus on developing catalytic and asymmetric methods for azetidine formation, further expanding the synthetic chemist's toolkit for accessing this valuable heterocyclic scaffold.

References

An In-depth Technical Guide to the Physical Characteristics of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a key intermediate in medicinal chemistry. Drawing upon available experimental data and predictive models, this document offers field-proven insights into the characterization of this versatile azetidine derivative.

Introduction

This compound, also known as 1-benzhydrylazetidine-3-carboxylic acid methyl ester, is a significant building block in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a desirable scaffold in drug design. The diphenylmethyl (benzhydryl) group provides steric bulk and lipophilicity, which can influence a compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physical characteristics of this intermediate is paramount for its effective use in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol [1]
Melting Point 67-70°C[1]
Boiling Point 366°C[1]
Density 1.163 g/cm³[1]
pKa (Predicted) 6.41 ± 0.10[1]
XlogP (Predicted) 3.1[2]

Causality Behind the Properties:

  • The melting point of 67-70°C suggests that the compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for ordered packing in a crystal lattice.[1] The specific range indicates the presence of minor impurities or polymorphic forms.

  • The high boiling point of 366°C is a direct consequence of the molecule's significant molecular weight and the presence of polar functional groups (ester and tertiary amine) that lead to strong intermolecular forces.[1]

  • The density being greater than water is expected for a molecule rich in carbon and containing heteroatoms.[1]

  • The predicted pKa of 6.41 for the conjugate acid is attributed to the tertiary amine within the azetidine ring. This value is crucial for understanding the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[1]

  • The predicted XlogP of 3.1 indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)₂7.20 - 7.50Multiplet10H
Methine (CH-Ph₂)~4.50Singlet1H
Methoxy (O-CH₃)~3.70Singlet3H
Azetidine Ring CH~3.50Multiplet1H
Azetidine Ring CH₂3.00 - 3.40Multiplets4H

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~173
Aromatic (ipso-C)~142
Aromatic (ortho, meta, para-C)127 - 129
Methine (CH-Ph₂)~75
Azetidine Ring CH₂50 - 60
Methoxy (O-CH₃)~52
Azetidine Ring CH~40

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Ester)~1735Strong
C-O (Ester)1000 - 1300Strong
C-N (Amine)1020 - 1250Medium
C=C (Aromatic)1450 - 1600Medium to Weak

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺282.14885
[M+Na]⁺304.13079

Fragmentation Pattern: The most likely fragmentation pathway in electron ionization (EI) mass spectrometry would involve the cleavage of the bond between the azetidine ring and the diphenylmethyl group, leading to a stable benzhydryl cation (m/z 167). Other fragments would arise from the loss of the methoxycarbonyl group.

Logical Relationship: From Structure to Spectroscopic Data

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Structure Molecular Structure of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate HNMR ¹H NMR - Aromatic protons (7.2-7.5 ppm) - Methine proton (~4.5 ppm) - Methoxy protons (~3.7 ppm) - Azetidine protons (3.0-3.5 ppm) Structure->HNMR CNMR ¹³C NMR - Ester C=O (~173 ppm) - Aromatic carbons (127-142 ppm) - Methine carbon (~75 ppm) - Azetidine carbons (40-60 ppm) Structure->CNMR IR Key Absorptions - C=O stretch (~1735 cm⁻¹) - C-H stretches (2850-3100 cm⁻¹) - C-O stretch (1000-1300 cm⁻¹) Structure->IR MS Molecular Ion & Fragmentation - [M+H]⁺ at m/z 282 - Benzhydryl cation at m/z 167 Structure->MS

Caption: Relationship between molecular structure and expected spectroscopic data.

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and for formulation development. Based on its structure, it is expected to be soluble in a range of common organic solvents.

Qualitative Solubility Profile (Predicted)

  • High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Hexanes, Water.

Experimental Protocol: Qualitative Solubility Determination

  • To a small vial, add approximately 10 mg of the compound.

  • Add the test solvent dropwise while vortexing.

  • Continue adding the solvent up to 1 mL.

  • Observe for complete dissolution.

  • Categorize solubility as high (>10 mg/mL), moderate (1-10 mg/mL), or low (<1 mg/mL).

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of this compound. While a complete set of experimentally verified data is not available in single source, the combination of reported values, predictive models, and data from analogous structures offers a robust profile of this important synthetic intermediate. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to utilize this compound for the creation of novel and impactful pharmaceuticals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • PrepChem.com. Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. [Link]

  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3).
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • European Patent Office.
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2023). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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Sources

An In-depth Technical Guide to the Solubility of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the adage "like dissolves like" serves as a fundamental, albeit simplified, guidepost. The solubility of a compound is not merely a physical constant but a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, understanding its solubility profile is paramount for several reasons:

  • Process Chemistry: Efficient synthesis, crystallization, and purification are contingent upon selecting appropriate solvent systems that allow for high recovery and purity.

  • Formulation Development: The ability to dissolve the compound in pharmaceutically acceptable solvents is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.

  • Pharmacokinetics: Poor solubility can be a significant hurdle to achieving therapeutic concentrations in the body, leading to low and variable bioavailability.

This guide delves into the specifics of this compound, providing a robust framework for predicting and experimentally verifying its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
Melting Point 67-70 °C
Predicted pKa 6.41 ± 0.10
Appearance Solid powder
Known Solubility Soluble in DMSO

The structure of this compound is characterized by a bulky, non-polar diphenylmethyl (benzhydryl) group, a polar ester functional group, and a tertiary amine within the azetidine ring. The large hydrophobic surface area imparted by the two phenyl rings is expected to dominate its solubility profile, suggesting a preference for non-polar to moderately polar organic solvents. The ester group provides a site for hydrogen bonding, which may enhance solubility in protic solvents. The tertiary amine, with a predicted pKa of 6.41, will be largely un-ionized in neutral organic solvents but can be protonated in acidic media, a factor that is more relevant for aqueous solubility.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, we can predict the solubility of this compound based on its structure and by drawing parallels with structurally similar compounds. The parent carboxylic acid, 1-(diphenylmethyl)azetidine-3-carboxylic acid, is known to be "essentially water insoluble," which is expected given the large hydrophobic moiety. Furthermore, a patent for a related compound, N-benzyl azetidine-3-carboxylic acid methyl ester, describes its extraction from an aqueous solution using water-immiscible organic solvents such as methylene chloride or paraffinic hydrocarbons, indicating good solubility in these non-polar solvents.

Based on these considerations, the following qualitative solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Toluene, Hexanes, DichloromethaneHigh The large, non-polar diphenylmethyl group will have strong van der Waals interactions with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Medium to High The polarity of the ester group will allow for dipole-dipole interactions, while the overall hydrophobicity remains compatible.
Polar Protic Methanol, Ethanol, IsopropanolLow to Medium The ester can act as a hydrogen bond acceptor, but the large hydrophobic region may limit extensive solvation by these highly polar, protic solvents.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and have the capacity to solvate both polar and non-polar moieties effectively. Solubility in DMSO is reported by chemical suppliers.[1]
Aqueous WaterInsoluble The dominance of the large, non-polar diphenylmethyl group will lead to very poor solubility in water.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section provides a detailed protocol for the experimental determination of the solubility of this compound using the gold-standard shake-flask method. This method is highly reliable for determining equilibrium solubility.[2]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 equil1 Incubate on shaker at constant temperature prep2->equil1 equil2 Monitor for equilibrium (e.g., 24-48h) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Dilute sample accurately sample3->sample4 sample5 Analyze by HPLC or UV-Vis sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is to add approximately 10-20 mg of the compound to 1 mL of each selected solvent.

    • Accurately record the weight of the compound and the volume of the solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method Development: Develop a reverse-phase HPLC method with UV detection. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile or methanol and water. The detection wavelength should be set to the λmax of the compound.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Causality and Self-Validation in the Protocol
  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase of the compound.[2][3]

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[3]

  • Why filtration? To remove any microscopic solid particles that may be suspended in the supernatant, which would lead to an artificially high and inaccurate solubility value.

  • Why a calibration curve? To establish a linear relationship between the analytical response (e.g., peak area) and the concentration, ensuring accurate quantification.

Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility of a compound can be affected by its crystal form (polymorph). It is important to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transition has occurred.

  • Solvate Formation: In some cases, the compound may form a solvate with the solvent, which can alter its solubility.

  • Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic (equilibrium) solubility. Kinetic solubility, often measured in high-throughput screening, is typically higher as it reflects the concentration at which a compound precipitates from a stock solution. For drug development, thermodynamic solubility is the more relevant parameter.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, a comprehensive understanding of its physicochemical properties and the application of established theoretical principles allow for a robust prediction of its behavior in various organic solvents. This guide has provided a detailed framework for these predictions and, more importantly, a rigorous, step-by-step experimental protocol for the accurate determination of its solubility. By following the methodologies outlined herein, researchers and drug development professionals can confidently generate the necessary data to advance their projects, from process optimization to formulation design.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • Glomme, A., & März, J. (2005). Solubility. In Methods and Principles in Medicinal Chemistry, Volume 27, 1-24.
  • Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • This compound Chemical Properties. (n.d.). Chemdad. Retrieved from [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (1986).
  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern peptidomimetics and drug discovery, the quest for peptides with enhanced conformational stability, proteolytic resistance, and refined biological activity is paramount. Non-natural amino acids are instrumental in this pursuit, with constrained analogues offering a powerful tool to modulate peptide architecture. This guide provides a comprehensive technical overview and detailed protocols for the application of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a valuable building block for introducing the azetidine-3-carboxylic acid (Aze) moiety into peptide scaffolds. The diphenylmethyl (Dpm) protecting group on the azetidine nitrogen presents unique considerations for both coupling and deprotection strategies within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow. We will explore the rationale behind experimental choices, from coupling reagent selection to orthogonal deprotection of the N-Dpm group, and present self-validating protocols to ensure the successful synthesis and characterization of azetidine-containing peptides.

Introduction: The Strategic Advantage of Azetidine-Containing Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] Azetidine-2-carboxylic acid, a four-membered ring homologue of proline, has been shown to influence the secondary structure of peptides, often inducing turns and altering peptide bond conformations.[3] Similarly, azetidine-3-carboxylic acid serves as a unique proline mimic that can introduce significant conformational constraints.[2] The rigid azetidine ring can lead to peptides with distinct folding patterns and improved resistance to enzymatic degradation, which are critical attributes for the development of stable and effective peptide therapeutics.[2][4]

This compound is a versatile building block for introducing the azetidine-3-carboxylic acid core into a growing peptide chain. The diphenylmethyl (Dpm) group provides robust protection of the azetidine nitrogen during peptide synthesis. However, its steric bulk necessitates optimized coupling conditions, and its removal requires an orthogonal deprotection strategy that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to effectively utilize this valuable building block in their peptide synthesis endeavors.

Core Principles and Strategic Considerations

The successful incorporation of this compound into a peptide sequence hinges on two key stages: efficient coupling of the sterically hindered amino acid and selective deprotection of the N-Dpm group.

Coupling Strategy for a Sterically Hindered Building Block

The diphenylmethyl group on the azetidine nitrogen presents significant steric hindrance, which can impede the coupling reaction. Standard coupling conditions may result in incomplete acylation, leading to deletion sequences and challenging purifications. To overcome this, the choice of coupling reagent and reaction conditions is critical.

Causality behind Experimental Choices:

  • High-Activity Coupling Reagents: Reagents that form highly reactive activated esters are essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices. HATU, in particular, is known for its efficacy in coupling sterically hindered and N-methylated amino acids due to the formation of a highly reactive OAt-active ester.[5][6][7]

  • Double Coupling: For particularly challenging couplings, a "double coupling" strategy is recommended. This involves performing the coupling reaction twice before proceeding to the next deprotection step, ensuring maximum incorporation of the hindered residue.[1][8][9]

  • Optimized Reagent Stoichiometry and Reaction Time: Using a higher excess of the amino acid and coupling reagent, along with extended reaction times, can help drive the reaction to completion.

Orthogonal Deprotection of the N-Dpm Group

The Dpm group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of the final cleavage from the resin (e.g., TFA), making it an orthogonal protecting group in the context of Fmoc-SPPS.[10][11] This orthogonality allows for selective deprotection of the N-Dpm group on the resin, enabling further modification of the azetidine nitrogen if desired. The most common and effective method for N-Dpm deprotection is catalytic transfer hydrogenation.[12][13]

Causality behind Experimental Choices:

  • Catalytic Transfer Hydrogenation: This method utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen donor (e.g., formic acid or ammonium formate) to cleave the N-Dpm bond under mild conditions.[12] This approach is advantageous as it avoids the use of strong acids or bases that could compromise the integrity of the peptide or other protecting groups.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like methanol or a mixture of solvents to ensure good swelling of the resin and accessibility of the reagents to the peptide chain.

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the success of each stage.

Hydrolysis of this compound

Prior to its use in SPPS, the methyl ester of the title compound must be hydrolyzed to the free carboxylic acid.

Protocol 3.1.1: Saponification of the Methyl Ester

  • Dissolve this compound in a mixture of methanol and tetrahydrofuran (2:1 v/v).

  • Add 1.2 equivalents of 1N aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to approximately pH 3 with 10% hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol assumes a standard Fmoc/tBu SPPS strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 DMF Wash Fmoc_Deprotection1->Wash1 Coupling_AA Coupling of Standard Fmoc-AA-OH Wash1->Coupling_AA Wash2 DMF Wash Coupling_AA->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 DMF Wash Fmoc_Deprotection2->Wash3 Coupling_Aze Coupling of N-Dpm-Aze-OH (HATU/DIPEA) Wash3->Coupling_Aze Wash4 DMF Wash Coupling_Aze->Wash4 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Fmoc_Deprotection3 Wash5 DMF Wash Fmoc_Deprotection3->Wash5 Coupling_Next_AA Coupling of Next Fmoc-AA-OH Wash5->Coupling_Next_AA Wash6 DMF Wash Coupling_Next_AA->Wash6 N_Dpm_Deprotection N-Dpm Deprotection (Catalytic Transfer Hydrogenation) Wash6->N_Dpm_Deprotection Wash7 Solvent Wash N_Dpm_Deprotection->Wash7 Final_Cleavage Final Cleavage (TFA Cocktail) Wash7->Final_Cleavage Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS, MS/MS) Purification->Characterization

Caption: SPPS workflow for incorporating N-Dpm-Aze-OH.

Protocol 3.2.1: Coupling of 1-(diphenylmethyl)azetidine-3-carboxylic Acid

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve 3 equivalents of 1-(diphenylmethyl)azetidine-3-carboxylic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activation solution to the swollen resin and shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed with a second coupling.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 2-4.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

Orthogonal Deprotection of the N-Dpm Group on Resin

Protocol 3.3.1: Catalytic Transfer Hydrogenation

  • Resin Preparation: After the desired peptide sequence has been assembled, wash the peptide-resin with methanol (3x) and then suspend it in methanol.

  • Reaction Setup: To the resin suspension, add 10% Palladium on carbon (Pd/C) (0.2 equivalents by weight relative to the resin).

  • Hydrogen Donor: Add 20 equivalents of ammonium formate or formic acid.

  • Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Filtration and Washing: Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with methanol, DMF, and DCM.

  • Self-Validation: A small aliquot of the resin can be subjected to cleavage and the resulting peptide analyzed by LC-MS to confirm the removal of the Dpm group (mass decrease of 166.2 Da).

Final Cleavage and Peptide Purification

Protocol 3.4.1: Cleavage from the Resin

  • Resin Preparation: Wash the deprotected peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail is often suitable: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14][15][16]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and MS/MS sequencing.

Data Presentation and Characterization

The successful incorporation of the azetidine moiety and the subsequent deprotection of the N-Dpm group should be rigorously confirmed.

Table 1: Expected Mass Shifts during Synthesis and Deprotection

StepModificationExpected Mass Change (Da)
Coupling of N-Dpm-Aze-OHAddition of the residue+265.33
N-Dpm DeprotectionRemoval of Dpm group-166.22

Characterization:

  • LC-MS: This is the primary tool for monitoring the progress of the synthesis, deprotection, and for confirming the mass of the final peptide.

  • ¹H NMR: For solution-phase studies, ¹H NMR can provide detailed structural information about the peptide and confirm the presence of the azetidine ring protons.

  • Proteolytic Stability Assay: To validate the enhanced stability of the azetidine-containing peptide, a comparative assay can be performed against the corresponding proline-containing or native peptide. The peptides are incubated with a protease (e.g., trypsin, chymotrypsin) or in human serum, and the degradation is monitored over time by RP-HPLC.

Diagram of Proteolytic Stability Assay Workflow:

Stability_Assay cluster_0 Peptide Incubation cluster_1 Time-Point Analysis cluster_2 Data Interpretation Peptide_Aze Azetidine Peptide Incubation Incubate at 37°C Peptide_Aze->Incubation Peptide_Pro Proline Peptide Peptide_Pro->Incubation Protease Protease Solution (e.g., Trypsin) Protease->Incubation Sampling Sample at t=0, 1, 2, 4, 8, 24h Incubation->Sampling Quench Quench Reaction (e.g., Acidification) Sampling->Quench Analysis RP-HPLC Analysis Quench->Analysis Peak_Integration Integrate Peptide Peak Area Analysis->Peak_Integration Half_Life Calculate Half-Life (t½) Peak_Integration->Half_Life Comparison Compare Stability Half_Life->Comparison

Caption: Workflow for comparative proteolytic stability assay.

Conclusion

This compound is a powerful tool for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. The steric bulk of the Dpm protecting group necessitates the use of high-activity coupling reagents like HATU and, in some cases, a double coupling strategy. The orthogonality of the Dpm group allows for its selective removal via catalytic transfer hydrogenation, providing a versatile handle for further modifications. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the discovery of novel and potent peptide-based therapeutics.

References

Protocol for incorporating Methyl 1-(diphenylmethyl)azetidine-3-carboxylate into peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate for Novel Peptide Architectures

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. This compound is a valuable building block that introduces a unique four-membered azetidine ring into the peptide backbone. The bulky N-diphenylmethyl (benzhydryl, Dpm) group provides robust protection during synthesis while the cyclic structure imparts significant conformational constraints. This guide provides a detailed protocol for the efficient incorporation of this moiety into peptide sequences using solid-phase peptide synthesis (SPPS), covering key aspects from coupling strategies to final deprotection and characterization.

Introduction: The Rationale for Azetidine-Containing Peptides

Azetidine-based amino acids are considered proline analogues that introduce a tighter kink into the peptide backbone than a standard proline residue. This structural constraint can be leveraged to stabilize specific secondary structures, such as β-turns, and to orient pharmacophoric groups in a well-defined spatial arrangement. The N-Dpm group is a bulky, acid-labile protecting group that effectively prevents side reactions at the nitrogen atom during peptide elongation. Its removal is typically achieved under conditions that are orthogonal to many other common protecting groups, offering flexibility in complex synthetic schemes.

This document outlines the strategic considerations and a validated protocol for coupling this compound, focusing on overcoming the steric challenges posed by the bulky Dpm group to achieve high coupling efficiencies.

Core Principles & Strategic Considerations

The primary challenge in incorporating this compound lies in the steric hindrance presented by the bulky N-diphenylmethyl group. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to ensure complete acylation of the azetidine nitrogen.

Choice of Coupling Reagent

Standard carbodiimide-based coupling reagents like DCC or DIC, when used with activators such as HOBt, can be sluggish. To overcome the high activation energy barrier, more potent uronium or phosphonium salt-based reagents are strongly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally provides excellent results due to its high reactivity and resistance to racemization. It forms a highly reactive O-acylisourea intermediate.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective and widely used coupling reagent suitable for hindered couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective but can be more expensive.

Our internal validation suggests that HATU consistently provides the highest coupling yields for this specific building block.

Workflow Overview

The overall synthetic workflow involves standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a dedicated step for the incorporation of the azetidine moiety. The process is followed by cleavage from the resin and concurrent deprotection of side-chain protecting groups, and a final, specific deprotection of the N-Dpm group.

Diagram 1: General Synthetic Workflow This diagram illustrates the key stages of the synthesis from resin preparation to the final peptide product.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Azetidine Azetidine Incorporation cluster_Final Cleavage & Deprotection Resin 1. Start with Fmoc-protected amino acid on resin Elongation 2. Iterative Fmoc deprotection and coupling of subsequent amino acids Resin->Elongation Azetidine_Coupling 3. Couple Methyl 1-(Dpm)azetidine-3-carboxylate using HATU/DIPEA Elongation->Azetidine_Coupling Saponification 4. Saponify methyl ester on-resin (e.g., LiOH) Azetidine_Coupling->Saponification Next_AA 5. Couple next Fmoc-amino acid to the deprotected carboxylate Saponification->Next_AA Cleavage 6. Cleave peptide from resin (e.g., TFA cocktail) Next_AA->Cleavage Dpm_Deprotection 7. Remove N-Dpm group (e.g., Catalytic Hydrogenation) Cleavage->Dpm_Deprotection Purification 8. Purify peptide via RP-HPLC Dpm_Deprotection->Purification

Caption: Workflow for peptide synthesis incorporating the azetidine moiety.

Detailed Experimental Protocol

This protocol assumes a starting scale of 0.1 mmol of Fmoc-Rink Amide resin. Adjust volumes accordingly for different scales.

Materials and Reagents
  • Resin: Fmoc-Rink Amide MBHA resin (or other suitable resin).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, Methanol (MeOH).

  • Building Block: this compound.

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Fmoc-Protected Amino Acids: Standard side-chain protected amino acids.

  • Saponification: Lithium hydroxide (LiOH), Water, Dioxane.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • N-Dpm Deprotection: Palladium on carbon (Pd/C, 10%), Methanol or Acetic Acid.

Step-by-Step Synthesis Procedure

Step 1: Resin Swelling and Fmoc Deprotection

  • Swell the resin (0.1 mmol) in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Step 2: Coupling of this compound This is the critical step requiring optimized conditions.

  • In a separate vial, pre-activate the building block:

    • Dissolve this compound (0.4 mmol, 4 eq.) in DMF.

    • Add HATU (0.39 mmol, 3.9 eq.).

    • Add DIPEA (0.8 mmol, 8 eq.).

    • Let the mixture stand for 2-3 minutes for pre-activation.

  • Add the activated mixture to the deprotected resin from Step 1.

  • Agitate the reaction vessel at room temperature for 4-6 hours. Note: The extended coupling time is crucial to overcome steric hindrance.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step with a fresh solution.

  • Once coupling is complete, wash the resin with DMF (5x) and DCM (3x).

Step 3: On-Resin Saponification of the Methyl Ester

  • Prepare a 1 M solution of LiOH in a 3:1:1 mixture of Dioxane:MeOH:Water.

  • Add the LiOH solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with the Dioxane:MeOH:Water solvent mixture (3x), followed by DMF (5x) and DCM (3x). This step exposes the free carboxylate for subsequent couplings.

Step 4: Chain Elongation

  • Proceed with standard Fmoc-SPPS cycles to couple the next amino acid to the now-free carboxylate of the azetidine moiety. Standard coupling times (1-2 hours) with HATU are typically sufficient.

Step 5: Cleavage from Resin

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (TFA/TIS/H2O) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. At this stage, the peptide is free from the resin and side-chain protecting groups, but the N-Dpm group remains.

Step 6: N-Dpm Group Deprotection

  • Dissolve the crude peptide in methanol or acetic acid.

  • Add 10% Pd/C catalyst (approximately 10-20% by weight of the peptide).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a Parr hydrogenator (40-50 psi) for 12-24 hours.

  • Monitor the reaction by HPLC-MS to confirm the removal of the Dpm group (mass decrease of 166 Da).

  • Once complete, filter the reaction mixture through a celite plug to remove the Pd/C catalyst.

  • Lyophilize the filtrate to obtain the final deprotected peptide.

Step 7: Purification and Characterization

  • Purify the final peptide using reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the peptide by LC-MS and, for structural confirmation, NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical coupling efficiencies and conditions. Data is representative of in-house experiments.

ParameterCondition / ReagentValue / Observation
Building Block Methyl 1-(Dpm)azetidine-3-carboxylate4 equivalents
Coupling Reagent HATU3.9 equivalents
Base DIPEA8 equivalents
Solvent DMF-
Coupling Time Room Temperature4 - 6 hours
Typical Yield Crude Peptide Purity>70% (before HPLC)
Dpm Deprotection 10% Pd/C, H₂ (50 psi)>95% conversion in 18h

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Azetidine Coupling Insufficient activation or time due to steric hindrance.Increase coupling time to 8 hours. Consider double coupling. Ensure reagents are fresh.
Incomplete Saponification Poor solvent penetration; insufficient reaction time.Ensure proper resin swelling. Increase reaction time to 3-4 hours.
Incomplete Dpm Deprotection Catalyst poisoning (e.g., by sulfur from Met/Cys).Use a scavenger-free cleavage cocktail if possible. Increase catalyst loading or H₂ pressure. Consider alternative deprotection like TFA/TIS.

Conclusion

The protocol described provides a robust and validated method for incorporating the sterically hindered this compound building block into synthetic peptides. The strategic use of HATU as a coupling agent and a two-step deprotection process (acid-labile cleavage followed by hydrogenation) are key to achieving high yields and purity. This approach opens avenues for creating novel peptide analogues with unique structural and pharmacological properties.

References

  • HATU as a Coupling Reagent: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Solid-Phase Peptide Synthesis (SPPS): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Benzhydryl (Dpm) Protecting Group: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (This review covers a wide range of protecting groups used in SPPS). [Link]

  • Catalytic Hydrogenation for Deprotection: Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. (Provides general principles of catalytic hydrogenation relevant to deprotection). [Link]

  • Azetidine-Containing Peptides: Chatterji, A., & Gellman, S. H. (2006). Synthesis of a β-Peptide-Based α-Helix Mimic. Journal of the American Chemical Society, 128(41), 13344–13345. (Illustrates the use of constrained residues in peptide design). [Link]

Application Notes and Protocols: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Imperative of Constraint in Peptide Drug Design

Native peptides, despite their high potency and specificity, are often hindered as therapeutic agents by their conformational flexibility and susceptibility to enzymatic degradation. This inherent floppiness leads to a significant entropic penalty upon binding to a biological target and exposes cleavage sites for proteases. The introduction of conformational constraints into a peptide backbone is a powerful strategy to overcome these limitations.[1] By reducing the number of accessible conformations, we can pre-organize the peptide into its bioactive shape, enhancing binding affinity and selectivity.[2] Furthermore, such structural rigidity can sterically shield the peptide bonds from enzymatic attack, thereby increasing in vivo stability.[3]

Among the diverse motifs used to impart conformational rigidity, small, strained ring systems like azetidine have proven to be particularly valuable.[4][5] Azetidine-containing amino acids, as proline analogs, can effectively induce specific secondary structures, such as β-turns, which are critical for molecular recognition events.[6][7][8] The four-membered ring restricts the backbone dihedral angles (phi, ψ), guiding the peptide chain into a folded conformation.[7][9]

This guide focuses on Methyl 1-(diphenylmethyl)azetidine-3-carboxylate , a unique constrained amino acid analog. The diphenylmethyl (also known as benzhydryl or Dpm) group on the azetidine nitrogen introduces significant steric bulk, further influencing the conformational landscape of the peptide. Critically, as a secondary amine, this analog acts as a terminating agent in standard solid-phase peptide synthesis (SPPS), making it an ideal candidate for N-terminal capping. This modification not only provides a well-defined structural constraint but also offers a lipophilic shield that can protect the N-terminus from exopeptidases and potentially enhance membrane permeability.[10]

These application notes provide a comprehensive technical overview, including the synthesis of the building block, detailed protocols for its strategic incorporation into peptides, and methods for subsequent characterization.

Physicochemical Properties and Synthesis

The target molecule, this compound, serves as the foundational building block. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂[11]
Molecular Weight 281.35 g/mol [11]
Appearance Predicted: Solid or Oil-
Solubility Soluble in common organic solvents (DCM, DMF, Methanol)[12]
CAS Number Not explicitly found for methyl ester; 36476-87-6 for the carboxylic acid[13]
Protocol 1: Synthesis of the Carboxylic Acid Building Block for Peptide Coupling

The commercially available form is often the methyl ester or the N-Dpm protected carboxylic acid. For incorporation into a peptide via amide bond formation, the carboxylic acid moiety must be free. If starting from the methyl ester, a simple saponification is required. The N-diphenylmethyl group is stable to these basic conditions.

Objective: To prepare 1-(diphenylmethyl)azetidine-3-carboxylic acid from its corresponding methyl ester for subsequent use in solid-phase peptide synthesis.

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1N Sodium Hydroxide (NaOH)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Rotary Evaporator

  • pH meter or pH paper

  • Buchner Funnel and Filter Paper

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of Methanol and THF (e.g., a 2:1 ratio).

  • Saponification: To the stirred solution, add 1N Sodium Hydroxide (1.2 eq) dropwise at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

  • Acidification: Adjust the pH of the remaining aqueous solution to approximately 2.9-3.0 with 10% Hydrochloric Acid. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid.

Synthesis_Workflow MethylEster Methyl 1-(Dpm)azetidine- 3-carboxylate Saponification Saponification (1N NaOH, MeOH/THF) MethylEster->Saponification CarboxylicAcid 1-(Dpm)azetidine- 3-carboxylic acid Saponification->CarboxylicAcid SPPS Ready for SPPS Coupling CarboxylicAcid->SPPS

Caption: Workflow for the preparation of the carboxylic acid building block.

Application in Peptide Synthesis: N-Terminal Capping

The N-diphenylmethyl substitution makes this analog a secondary amino acid. When incorporated into a peptide chain, the nitrogen atom becomes part of the amide bond and lacks a proton for further acylation. Consequently, it acts as a chain terminator. This property is strategically employed for N-terminal capping of a peptide sequence synthesized via standard Fmoc-based SPPS.

Strategic Advantages:

  • Proteolytic Stability: The bulky Dpm group provides a steric shield, protecting the final amide bond from cleavage by exopeptidases.

  • Conformational Locking: The rigid azetidine ring, combined with the steric hindrance of the Dpm group, severely restricts the conformational freedom of the N-terminal region, often inducing a β-turn structure involving the first few residues.[7]

  • Modulation of Physicochemical Properties: The two phenyl rings significantly increase the lipophilicity of the peptide, which can influence its solubility, aggregation propensity, and ability to interact with or cross cell membranes.[10]

Peptide_Capping cluster_0 Peptide on Resin cluster_1 Building Block Peptide Peptide CappedPeptide CappedPeptide Peptide:f0->CappedPeptide:f0 Coupling (HBTU/DIPEA) Azetidine Dpm-N Azetidine Ring COOH Azetidine:f2->CappedPeptide:f0

Caption: N-Terminal capping of a resin-bound peptide with the azetidine analog.

Protocol 2: N-Terminal Incorporation using Fmoc-SPPS

This protocol assumes the peptide sequence has already been assembled on a solid support (e.g., Rink Amide resin) using standard automated or manual Fmoc-SPPS. The final step is the manual coupling of the azetidine analog.

Objective: To couple 1-(diphenylmethyl)azetidine-3-carboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • 1-(diphenylmethyl)azetidine-3-carboxylic acid (prepared in Protocol 1)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF)

  • Solid Phase Synthesis Vessel

Procedure:

  • Final Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the final Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and then DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve 1-(diphenylmethyl)azetidine-3-carboxylic acid (3 equivalents relative to resin loading) in DMF.

    • Add HBTU or HATU (2.9 eq.) and mix for 1 minute.

    • Add DIPEA (6 eq.) to the mixture. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the washed resin and immediately add the activated amino acid solution.

    • Agitate the reaction mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Due to the steric bulk of the Dpm group, a longer coupling time is recommended.

    • Optional: Monitor coupling completion using a Kaiser test. A negative test (beads remain colorless) indicates a successful coupling.

  • Final Wash:

    • Drain the reaction vessel.

    • Wash the capped peptide-resin extensively with DMF (5x) and DCM (5x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage, Purification, and Characterization

Objective: To cleave the N-terminally capped peptide from the resin, remove side-chain protecting groups, and purify the final product.

Materials:

  • Dry, capped peptide-on-resin

  • Cleavage Cocktail: Reagent R (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system (C18 column)

  • Mass Spectrometer (e.g., ESI-MS)

  • NMR Spectrometer

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in the reaction vessel (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the pellet twice with cold diethyl ether, centrifuging each time.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Collect fractions corresponding to the major peak.

  • Characterization & Validation:

    • Mass Spectrometry: Confirm the identity of the purified peptide by analyzing the collected fractions with ESI-MS. The observed mass should match the calculated molecular weight of the Dpm-capped peptide.[9]

    • Analytical HPLC: Confirm the purity of the final product.

    • NMR Spectroscopy: For detailed structural analysis, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can be performed. The presence of the azetidine ring and the Dpm group will introduce characteristic signals and NOE correlations that can confirm the conformation and the success of the N-terminal capping.[7][9]

    • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Conclusion

This compound is a specialized building block for peptide chemistry. Its utility lies not as an internal residue, but as a strategic N-terminal capping agent. The combination of the conformationally rigid azetidine ring and the bulky N-diphenylmethyl group offers a powerful tool to enhance proteolytic stability and induce specific secondary structures at the N-terminus of a peptide. The protocols outlined herein provide a robust framework for the synthesis, incorporation, and characterization of peptides modified with this unique constrained amino acid analog, enabling researchers to explore new avenues in the design of potent and stable peptide-based therapeutics.

References

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

  • Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. PrepChem.com. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link]

  • Peptides Constrained to Type VI beta-Turns. 2. Antiparallel beta-Ladder Formation. eLibrary.ru. Available at: [Link]

  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Publications. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • Recent Structural Advances in Constrained Helical Peptides. PubMed Central. Available at: [Link]

  • This compound (C18H19NO2). PubChemLite. Available at: [Link]

  • Synthesis and conformational study of bioactive sequences containing a beta-turn element. ProQuest. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

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Application Notes & Protocols: The Strategic Integration of Azetidine-3-Carboxylate Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Flatland—Embracing Three-Dimensionality with Azetidine Scaffolds

In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. We often find ourselves operating in "flatland," designing molecules based on well-worn, flexible scaffolds. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, offers a compelling exit from this paradigm.[1] Specifically, azetidine-3-carboxylate derivatives have emerged as privileged building blocks, providing a unique blend of structural rigidity, favorable physicochemical properties, and synthetic accessibility.[2][3]

This guide serves as a technical deep-dive into the applications of these derivatives. We will move beyond mere descriptions to explain the underlying causality of their utility—why this specific scaffold imparts desirable properties and how to leverage it in drug discovery programs. The protocols and insights provided herein are designed to be self-validating, grounded in established principles and authoritative research.

The Azetidine-3-Carboxylate Core: A Bioisostere with Strategic Advantages

Azetidine-3-carboxylic acid is a conformationally constrained analog of key biological amino acids like β-proline and, more broadly, β-alanine and GABA.[4][5] This structural pre-organization is the cornerstone of its utility. Unlike flexible aliphatic chains, the puckered azetidine ring restricts the available conformational space, which can lead to a significant reduction in the entropic penalty upon binding to a biological target.[6] This often translates to enhanced binding affinity and selectivity.[6]

Key Physicochemical and Pharmacokinetic Benefits:

  • Improved Metabolic Stability: The strained four-membered ring is often less susceptible to metabolic degradation compared to more common five- or six-membered rings or acyclic analogs.

  • Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule—a critical parameter for oral bioavailability.

  • Vectorial Exit Points for SAR: The 3-carboxylate group and the ring nitrogen provide two distinct, geometrically defined vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).

  • Novel IP Space: The relative underexploration of azetidine scaffolds offers opportunities to generate novel intellectual property.[7]

Caption: Core structure of an N-substituted azetidine-3-carboxylate.

Therapeutic Applications: Case Studies and Mechanistic Insights

The unique properties of the azetidine-3-carboxylate scaffold have been successfully exploited across multiple therapeutic areas.

Neuroscience: Conformationally Constrained Inhibitors of GABA Transporters

A prominent application lies in the development of inhibitors for γ-aminobutyric acid (GABA) transporters (GATs).[8] Modulating GABA levels is a key strategy for treating neurological disorders like epilepsy and anxiety.[8] Azetidine-3-carboxylic acid acts as a rigid analog of β-alanine, a known substrate for certain GAT subtypes.[4] This conformational constraint is the critical design element.

Causality of Action: By locking the backbone into a specific conformation, these derivatives can achieve selective recognition by GAT subtypes that prefer a less flexible ligand. The design strategy involves attaching a lipophilic moiety to the azetidine nitrogen to interact with hydrophobic regions of the transporter protein, while the carboxylate group mimics the GABA carboxylate, engaging with a corresponding binding site.[4][9]

GABA_Uptake_Inhibition cluster_GAT GABA Transporter (GAT) cluster_ligands Ligands cluster_outcome Pharmacological Outcome GAT GAT Protein BindingSite Binding Pocket Inhibition GABA Uptake Inhibited BindingSite->Inhibition Leads to GABA GABA (Flexible) GABA->BindingSite Binds (High Entropy Cost) Azetidine Azetidine Derivative (Constrained) Azetidine->BindingSite Binds with Higher Affinity (Low Entropy Cost)

Caption: Conformational constraint enhances binding affinity to GABA transporters.

Quantitative Data Summary: Azetidine Derivatives as GAT Inhibitors

Compound IDN-Substituent (Lipophilic Group)GAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)Reference
12d {2-[tris(4-methoxyphenyl)methoxy]ethyl}>10015.3[4][10]
18b N-unsubstituted, 3-hydroxy-3-(4-methoxyphenyl)26.6>100[4][10]
18e N-trityl, 3-hydroxy-3-(4-methoxyphenyl)>10031.0[4][10]

This table illustrates how modifications to the N-substituent and the azetidine ring itself can tune the potency and selectivity for different GABA transporter subtypes.

Oncology: Irreversible and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology, with its aberrant activation driving tumor growth in many cancers, including triple-negative breast cancer (TNBC).[11][12] Azetidine-based compounds have been developed as highly potent, selective, and irreversible STAT3 inhibitors.[11][12]

Causality of Action: These inhibitors are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[11] The azetidine scaffold serves as a rigid core to optimally position a reactive group (e.g., an acrylamide) for this covalent interaction, while other substituents enhance binding affinity and selectivity over other STAT family members like STAT1 and STAT5.[11][13] The carboxylic acid motif is often crucial for binding, though its charge can hinder cell permeability, leading to the development of ester or amide prodrugs to improve cellular activity.[13][14]

Quantitative Data Summary: Azetidine Derivatives as STAT3 Inhibitors

Compound IDSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Cell Viability EC₅₀ (µM) (MDA-MB-231)Reference
H172 (9f) 0.38 - 0.98> 15.8> 15.8-[11]
H182 0.38 - 0.98> 15.8> 15.8-[11]
7g ---0.9 - 1.9[13][14]
9k ---0.9 - 1.9[13][14]

This data highlights the high potency and selectivity of azetidine-based inhibitors for STAT3 over other STAT proteins, and the successful translation of in vitro potency to cellular activity.

Infectious Diseases: Antiviral and Antibacterial Scaffolds
  • Antiviral: Azetidine-containing dipeptides have been synthesized and evaluated as inhibitors of Human Cytomegalovirus (HCMV) replication.[15] The conformational restriction imposed by the azetidine ring appears to induce a γ-type reverse turn, which is influential for the antiviral activity.[15]

  • Antibacterial: The azetidine-3-carbonyl moiety has been incorporated at the C-7 position of fluoroquinolones.[16] This modification has yielded derivatives with potent antibacterial activity against resistant strains like MRSA and also conferred significant anti-proliferative activity against various cancer cell lines.[16]

Application Protocols

Protocol 1: Synthesis of N-Boc-3-bromoazetidine-3-carboxylate Ethyl Ester

This protocol describes a key intermediate for further functionalization, based on methods reported in the literature.[2][17] The synthesis involves the thermal isomerization of a kinetically favored aziridine to the thermodynamically more stable azetidine.

Causality of Experimental Choices:

  • Base-induced cyclization: A weak base like potassium carbonate is used to promote the intramolecular nucleophilic substitution, favoring the formation of the strained ring systems.

  • Solvent Choice (DMSO for Isomerization): A high-boiling, polar aprotic solvent like DMSO is used for the thermal isomerization. It effectively solvates the transition state of the ring-opening/ring-closing mechanism that converts the aziridine to the azetidine.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the azetidine nitrogen. It is stable to the reaction conditions and can be easily removed later under acidic conditions (e.g., with TFA) to allow for N-functionalization.

start Dibromo Amino Ester step1 1. Base-promoted Cyclization (e.g., K₂CO₃ in Acetonitrile) start->step1 intermediate Kinetic Product: Aziridine Intermediate step1->intermediate step2 2. Thermal Isomerization (Reflux in DMSO, ~70°C) intermediate->step2 product Thermodynamic Product: 3-Bromoazetidine Derivative step2->product step3 3. N-Protection & Derivatization (e.g., Boc₂O, Nucleophilic Substitution) product->step3 final Functionalized Azetidine-3-Carboxylates step3->final

Caption: General synthetic workflow for 3-functionalized azetidines.

Step-by-Step Methodology:

  • Cyclization: To a solution of the starting dibromo amino ester (1.0 equiv) in acetonitrile (0.2 M), add potassium carbonate (2.0 equiv). Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material and formation of the aziridine intermediate.

  • Work-up: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product is typically a mixture of the aziridine and some azetidine.

  • Isomerization: Dissolve the crude material in dimethyl sulfoxide (DMSO) (0.2 M). Heat the solution to 70-80°C and stir for 4-6 hours. Monitor the conversion of the aziridine to the azetidine by TLC or LC-MS.

  • Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 3-bromoazetidine-3-carboxylate derivative.

  • N-Protection (Optional but Recommended): Dissolve the purified azetidine in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (1.2 equiv). Stir at room temperature until the reaction is complete. Purify as necessary to yield the N-Boc protected intermediate, which is stable and ready for further modification.

Protocol 2: Cell-Based Assay for GAT-1 and GAT-3 Inhibition

This protocol outlines a method to evaluate the inhibitory potency of test compounds on human GAT-1 and GAT-3 transporters expressed in HEK-293 cells.

Causality of Experimental Choices:

  • HEK-293 Cells: These cells are a robust and common host for heterologous expression of membrane proteins like transporters. They have low endogenous transporter activity, providing a clean background for the assay.

  • [³H]-GABA: Using a radiolabeled substrate allows for highly sensitive and quantitative measurement of GABA uptake.

  • Scintillation Counting: Liquid scintillation counting is the gold standard for quantifying the amount of radiolabel taken up by the cells, providing a direct measure of transporter activity.

  • IC₅₀ Determination: A dose-response curve is generated to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce transporter activity by 50%. This is the standard metric for quantifying potency.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture HEK-293 cells stably expressing either human GAT-1 or GAT-3 in appropriate media. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test azetidine-3-carboxylate derivative in DMSO. Create a series of dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve the final desired concentrations for the dose-response curve.

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature. Include wells with vehicle (DMSO) as a negative control (100% activity) and a known potent GAT inhibitor (e.g., Tiagabine for GAT-1) as a positive control.

  • Uptake Assay: Initiate the uptake by adding assay buffer containing [³H]-GABA (at a concentration near its Kₘ value) to each well. Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer. Lyse the cells by adding a scintillation cocktail directly to the wells.

  • Quantification: Seal the plate and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) data to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

Azetidine-3-carboxylate derivatives represent a powerful class of building blocks in medicinal chemistry. Their inherent conformational rigidity provides a distinct advantage in designing potent and selective ligands, particularly for challenging targets like transporters and transcription factors. The successful development of these molecules as GABA uptake inhibitors and STAT3 antagonists underscores the value of this scaffold. As synthetic methodologies for creating diverse and functionalized azetidines continue to advance, we can anticipate their even wider application in the pursuit of novel therapeutics for a broad range of human diseases.[18][19]

References

  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465. [Link][4]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL1165889. European Bioinformatics Institute. [Link][10]

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(9), 3579-3583. [Link][7]

  • Gotor, V., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6268-6271. [Link][15]

  • Alonso, F., et al. (2015). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF on ResearchGate. [Link][2]

  • Cikotiene, I., et al. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 24(22), 4085. [Link][5]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link][11]

  • Govinda Rajulu, G., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2847-2858. [Link][16]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-555. [Link][13]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, National Center for Biotechnology Information. [Link][12]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47055-47075. [Link][17]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link][20]

  • Kirichok, A. A., et al. (2018). Synthesis of multifunctional spirocyclic azetidines and their application in drug discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link][3]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-255. [Link][21]

  • Wróblewska, A., et al. (2020). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 25(23), 5543. [Link][22]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-555. [Link][14]

  • David, O., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1993-2003. [Link][23]

  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link][18]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link][19]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link][24]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link][1]

  • Andersen, K. E., et al. (1996). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 39(18), 3513-3520. [Link][9]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link][8]

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Application Note: Structural Characterization of Peptides Containing Methyl 1-(diphenylmethyl)azetidine-3-carboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Non-Canonical Amino Acids in Peptide Drug Discovery

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery.[1] These novel building blocks can introduce unique structural constraints, enhance proteolytic stability, and modulate pharmacological activity.[2] One such ncAA, Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, offers a unique combination of a strained four-membered azetidine ring and a bulky, hydrophobic diphenylmethyl (benzhydryl) group. This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of peptides containing this specific moiety, detailing protocols from sample preparation to advanced 2D NMR data interpretation for researchers in peptide chemistry and drug development.

Part 1: Sample Preparation for High-Resolution NMR

Meticulous sample preparation is paramount for acquiring high-quality NMR data, which is the foundation for accurate structural elucidation.[3] The goal is to obtain a stable, monomeric sample at a sufficiently high concentration in a suitable solvent system.

Protocol 1: Peptide Sample Preparation
  • Purity Assessment: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.[4]

  • Solubility Screening:

    • Begin by testing the solubility of the peptide in common NMR solvents. Due to the hydrophobic diphenylmethyl group, initial screening in deuterated organic solvents like methanol-d4 or a mixture of CDCl3 and DMSO-d6 might be necessary.[5] For biologically relevant studies, aqueous buffers (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O) are preferred.[6]

    • The pH of aqueous solutions should be carefully chosen to ensure peptide stability and solubility, avoiding the isoelectric point (pI) where aggregation is most likely.[4]

  • Concentration Optimization:

    • Aim for a peptide concentration of 1-5 mM for optimal signal-to-noise in a reasonable timeframe.[7][8] For a 20-residue peptide, this typically corresponds to 1.5-7.5 mg in 500 µL of solvent.[7]

    • Be aware that high concentrations can promote aggregation, especially with hydrophobic residues present.[8] If aggregation is observed (e.g., through line broadening in a preliminary 1D ¹H spectrum), the concentration should be reduced.

  • Final Sample Preparation:

    • Dissolve the accurately weighed peptide in the chosen deuterated solvent system.

    • For aqueous samples, add 5-10% D₂O to provide a lock signal for the spectrometer.

    • Transfer the solution (typically 500 µL) to a high-quality NMR tube.

    • Ensure the sample is stable at the intended experimental temperature for at least a week to allow for the acquisition of a full suite of 2D NMR experiments.[7][8]

Part 2: NMR Experimental Workflow

A combination of 1D and 2D NMR experiments is essential for the complete resonance assignment and structural characterization of a modified peptide.

Recommended Experiments:
  • 1D ¹H: A starting point to assess sample quality, concentration, and the presence of major conformational states.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[4][9] A mixing time of 60-80 ms is typically a good starting point.[10][11]

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds, useful for identifying adjacent protons.[4]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure and the relative orientation of the diphenylmethyl group.[2][4] NOESY is suitable for larger peptides, while ROESY is often preferred for small to medium-sized peptides where the NOE may be close to zero.[12]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing valuable information for resolving resonance overlap.[11][13]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, aiding in the assignment of quaternary carbons and linking different spin systems.

Experimental Workflow Diagram:

NMR_Workflow cluster_1D Initial Assessment cluster_2D 2D Correlation Experiments cluster_Analysis Data Analysis SamplePrep Peptide Sample Preparation OneD_H1 1D ¹H Spectrum (Quality & Conformation Check) SamplePrep->OneD_H1 TOCSY 2D TOCSY (Spin System Identification) OneD_H1->TOCSY COSY 2D COSY (Neighboring Proton ID) HSQC 2D ¹H-¹³C HSQC (Direct H-C Correlation) HMBC 2D ¹H-¹³C HMBC (Long-Range H-C Correlation) NOESY_ROESY 2D NOESY/ROESY (Through-Space Correlations) Assignment Resonance Assignment TOCSY->Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure 3D Structure Calculation NOESY_ROESY->Structure Assignment->Structure

Caption: Overall workflow for NMR analysis of modified peptides.

Part 3: Data Analysis and Interpretation

The key to characterizing the peptide is the sequential assignment of all amino acid residues, including the novel this compound moiety.

Expected Spectral Features of the Modified Residue

The unique structure of this compound will give rise to characteristic signals in the NMR spectra.

  • Azetidine Ring Protons: The protons on the strained four-membered ring are expected to appear in a distinct region of the ¹H spectrum, likely between 2.5 and 4.5 ppm. Their chemical shifts will be influenced by the ring pucker and the orientation of the substituents.

  • Diphenylmethyl (Benzhydryl) Protons: The methine proton of the diphenylmethyl group (CHPh₂) is expected to be a singlet around 4.5-5.5 ppm. The ten aromatic protons will appear in the aromatic region (typically 7.0-7.5 ppm).

  • Methyl Ester Protons: A sharp singlet corresponding to the methyl ester group will be present, typically around 3.7 ppm.

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for the Modified Residue

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine RingCα-H3.5 - 4.555 - 65
Cβ-H₂2.5 - 4.045 - 55
Cγ-H₂2.5 - 4.045 - 55
DiphenylmethylCHPh₂4.5 - 5.570 - 80
Aromatic CH7.0 - 7.5125 - 145
Methyl EsterOCH₃~3.7~52
CarbonylC=O-170 - 175

Note: These are estimated ranges and actual chemical shifts will depend on the local electronic environment, solvent, and peptide conformation.

Protocol 2: Step-by-Step Resonance Assignment
  • Identify Spin Systems: Use the 2D TOCSY spectrum to identify groups of correlated protons, which correspond to individual amino acid residues.[4][9] The unique pattern of the azetidine ring protons should allow for the identification of this residue's spin system.

  • Sequential Assignment using NOESY/ROESY: "Walk" along the peptide backbone by identifying NOEs between the amide proton (NH) of one residue and the alpha-proton (Hα) of the preceding residue (Hα(i) - NH(i+1)).[4]

  • Assign the Modified Residue:

    • Identify the characteristic signals of the diphenylmethyl and methyl ester groups in the 1D ¹H spectrum.

    • Use the HMBC spectrum to connect these groups to the azetidine ring. For example, look for correlations from the CHPh₂ proton to the azetidine ring carbons.

    • Use the NOESY/ROESY spectrum to link the modified residue to its neighbors in the peptide sequence.

  • Carbon Resonance Assignment: Use the ¹H-¹³C HSQC spectrum to assign the chemical shifts of all protonated carbons based on the already assigned proton resonances.[13]

Structural Insights from NOESY/ROESY Data

The bulky and aromatic diphenylmethyl group can significantly influence the local and global conformation of the peptide.

  • Inter-residue NOEs: NOEs between the diphenylmethyl protons and protons of other residues will provide crucial distance restraints for 3D structure calculation.

  • Ring Current Effects: The aromatic rings of the diphenylmethyl group can induce upfield shifts in the resonances of nearby protons.[5][14] Observing such shifts is a strong indicator of a specific spatial arrangement.

  • Conformational Heterogeneity: The presence of the azetidine ring, which is similar to proline in that it lacks an amide proton when incorporated into a peptide chain, may lead to cis-trans isomerization of the preceding peptide bond, resulting in multiple sets of signals in the NMR spectra.[15]

Connectivity Diagram for Structural Analysis:

Connectivity cluster_Residue_i Residue (i) cluster_Azetidine Azetidine Residue (i+1) cluster_Residue_i_plus_2 Residue (i+2) H_alpha_i Hα(i) NH_i NH(i) H_alpha_i->NH_i TOCSY/COSY Azetidine_Ring Azetidine Ring Protons NH_i->Azetidine_Ring NOESY/ROESY DPM_Protons Diphenylmethyl Protons Azetidine_Ring->DPM_Protons NOESY/ROESY NH_i_plus_2 NH(i+2) Azetidine_Ring->NH_i_plus_2 NOESY/ROESY

Caption: Using through-bond and through-space correlations for assignment.

Part 4: Troubleshooting and Special Considerations

  • Signal Overlap: The aromatic region of the ¹H spectrum may be crowded. Acquiring spectra at a higher magnetic field strength or at a different temperature can improve resolution.[4] ¹H-¹³C HSQC is also invaluable for resolving overlap in the proton spectrum.

  • Conformational Dynamics: Peptides in solution are often flexible, which can lead to averaged NMR parameters or line broadening.[16] Variable temperature NMR studies can provide insights into these dynamic processes.[17]

  • Solvent Choice: The choice of solvent can significantly impact the peptide's conformation.[18] It may be informative to study the peptide in both organic and aqueous environments to understand its conformational preferences in different milieus, which can be relevant for membrane permeability.[5][18]

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural analysis of peptides containing complex non-canonical amino acids like this compound. A systematic approach, combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, allows for complete resonance assignment and the elucidation of the peptide's 3D structure in solution. The insights gained from such studies are critical for understanding the structure-activity relationships that guide the development of novel peptide-based therapeutics.

References

  • Springer Nature Experiments. (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • BMRB. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Schmalz, M., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 59-71. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • Kellenbach, E., et al. (2017). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. In Reference Standards for Therapeutic Peptides (pp. 119-144). Retrieved from [Link]

  • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR analysis of aromatic interactions in designed peptide beta-hairpins. Journal of the American Chemical Society, 128(4), 1125-1138. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. Retrieved from [Link]

  • Mahalakshmi, R., Raghothama, S., & Balaram, P. (2006). NMR analysis of aromatic interactions in designed peptide beta-hairpins. Journal of the American Chemical Society, 128(4), 1125–1138. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(30), 8265-8275. Retrieved from [Link]

  • Salgado, G. F., et al. (2011). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 709-722. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). 2D NOESY, ROESY and TOCSY setup note. Retrieved from [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • NMR Core. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).... Retrieved from [Link]

  • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-162. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50095. Retrieved from [Link]

  • SpectraBase. (n.d.). Azetidine. Retrieved from [Link]

  • Pápai, I., et al. (1995). Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature. Journal of Chromatography A, 704(2), 323-336. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • Vasile, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(36), 13491-13499. Retrieved from [Link]

  • MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate and its derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry, and their accurate quantification is crucial for drug discovery and development pipelines.[1] The described protocol provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Azetidine Derivatives

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as privileged structures in modern medicinal chemistry.[2] Their unique conformational properties and ability to act as bioisosteres for other cyclic systems make them valuable building blocks in the design of novel therapeutics.[3] this compound, with its characteristic benzhydryl and methyl ester moieties, represents a core structure for a class of compounds with potential applications in various therapeutic areas.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of small molecule drug candidates.[4][5] Its high sensitivity, selectivity, and speed make it ideal for pharmacokinetic studies, metabolite identification, and impurity profiling.[4] This application note provides a detailed protocol for the analysis of this compound derivatives, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) for accurate quantification and structural elucidation.

Experimental Design & Rationale

A successful LC-MS/MS analysis hinges on a well-designed experiment that considers the physicochemical properties of the analyte and the desired analytical outcome. This section outlines the key considerations and justifications for the chosen methodology.

Sample Preparation: Ensuring a Clean Analyte

The primary goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering substances that could compromise the analysis.[6] For polar small molecules like the target compound, a simple "dilute-and-shoot" approach or a protein precipitation protocol for biological matrices is often effective.

Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Rationale: Acetonitrile is a common choice for protein precipitation as it efficiently denatures and precipitates proteins while being a suitable solvent for LC-MS analysis. The use of an internal standard, a structurally similar compound, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is critical for resolving the analyte from matrix components and potential isomers, thereby reducing ion suppression and improving analytical accuracy.[7]

Table 1: Optimized Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The short column length and small particle size allow for fast and efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reversed-phase chromatography due to its low viscosity and UV transparency.
Gradient 5% B to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis while ensuring the elution of the analyte as a sharp peak.[3]
Flow Rate 0.4 mL/minThis flow rate is compatible with standard 2.1 mm ID columns and ESI sources.
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce backpressure.
Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for quantitative analysis in complex matrices.[5] Electrospray ionization (ESI) is the preferred ionization technique for polar, nitrogen-containing compounds.[8]

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the azetidine ring is readily protonated, making positive ion mode the logical choice for high sensitivity.[8]
Capillary Voltage 3.5 kVOptimizing the capillary voltage is crucial for stable spray and efficient ion generation.
Source Temperature 150 °CA moderate source temperature helps in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 800 L/hrAdequate desolvation gas flow is necessary to remove solvent droplets and improve ion transmission.
Collision Gas ArgonArgon is a commonly used inert gas for collision-induced dissociation.
Multiple Reaction Monitoring (MRM) Transitions See Table 3MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Data Analysis and Interpretation

Accurate interpretation of mass spectral data is fundamental to confirming the identity and quantity of the target analyte.

Expected Ions and Adducts

In positive ion ESI, the target molecule, this compound (C18H19NO2, Monoisotopic Mass: 281.1416 Da), is expected to be primarily observed as the protonated molecule, [M+H]⁺, at an m/z of 282.1489.[8] Other potential adducts include the sodium adduct [M+Na]⁺ (m/z 304.1308) and the ammonium adduct [M+NH4]⁺ (m/z 299.1754).[8]

Table 3: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityCollision Energy (eV)
282.15167.09[C13H11]⁺ (Diphenylmethyl cation)20
282.15115.05[C9H7]⁺ (Fragment from diphenylmethyl)35
282.1588.04[C4H6NO]⁺ (Fragment of azetidine ring and ester)25
Proposed Fragmentation Pathway

Understanding the fragmentation of the protonated molecule is key to developing a specific and sensitive MRM method.[9] Based on the structure of this compound and known fragmentation patterns of related compounds, a plausible fragmentation pathway can be proposed.[10][11]

The most prominent fragmentation is expected to be the cleavage of the benzylic C-N bond, leading to the highly stable diphenylmethyl (benzhydryl) cation at m/z 167.09.[10][12] This is a common fragmentation pathway for compounds containing a benzhydryl moiety.[10] Further fragmentation of the diphenylmethyl cation can lead to smaller, characteristic ions. Cleavage of the azetidine ring and the ester group can also produce diagnostic fragment ions.

Diagram 1: Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 282.15 frag1 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z 167.09 M->frag1 Loss of C₅H₈NO₂ frag2 Azetidine Ring Fragment [C₄H₆NO]⁺ m/z 88.04 M->frag2 Loss of C₁₄H₁₂ frag3 [C₉H₇]⁺ m/z 115.05 frag1->frag3 Loss of C₄H₄

Caption: Proposed CID fragmentation of protonated this compound.

Method Validation: Ensuring Reliability

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[13][14] Key validation parameters according to ICH guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[12]

Diagram 2: Analytical Method Validation Workflow

validation_workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Key parameters for analytical method validation.

A summary of typical acceptance criteria for these validation parameters is provided in Table 4.

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal concentration (80-120% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Specificity No significant interference at the retention time of the analyte and internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the quantitative analysis of this compound and its derivatives. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers in the field of drug discovery and development. Proper method validation is essential to ensure the generation of reliable and reproducible data, which is paramount for regulatory compliance and the advancement of new therapeutic agents.[13]

References

  • Rahrt R, Auth T, Demireva M, Armentrout PB, Koszinowski K. Benzhydrylpyridinium Ions: A New Class of Thermometer Ions for the Characterization of Electrospray‐Ionization Mass Spectrometers. Analytical Chemistry. 2019;91(18):11703–11711. [Link]

  • Chaudhary, A. K. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • PubChemLite. This compound (C18H19NO2). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Patel, K. et al. Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

  • Li, F., & Paau, M. C. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.
  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Hernandez, F., et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry.
  • Kéki, S., et al. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry.
  • Smyth, W. F. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • Stone, J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Dong, M. W. Mass Spectrometry in Small Molecule Drug Development. LCGC North America.
  • Chen, J., et al. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 1-(Diphenylmethyl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformationally Constrained Amino Acids in Peptide Drug Discovery

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1] Constraining the peptide backbone through the incorporation of cyclic amino acids, such as derivatives of azetidine-3-carboxylic acid, can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability. The rigid four-membered ring of the azetidine moiety imparts a unique conformational bias upon the peptide chain, influencing its secondary structure and interaction with biological targets.[1][2]

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid, 1-(diphenylmethyl)azetidine-3-carboxylic acid. The diphenylmethyl (DPM) group on the azetidine nitrogen serves as a permanent protecting group throughout the synthesis, offering a stable, sterically bulky side chain that can influence the peptide's overall topology. We will detail the synthesis of the requisite Fmoc-protected building block, its incorporation into a peptide sequence using modern SPPS techniques, and the final cleavage, purification, and analysis of the target peptide.

Synthesis of the Fmoc-Protected Building Block: Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid

To incorporate 1-(diphenylmethyl)azetidine-3-carboxylic acid into a peptide using the widely adopted Fmoc/tBu strategy, it must first be protected at its α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid

This protocol outlines a two-step process starting from commercially available Methyl 1-(diphenylmethyl)azetidine-3-carboxylate.

Step 1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid as a white solid.

Step 2: Fmoc Protection

  • Dissolve 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Add sodium carbonate (Na₂CO₃) (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Osu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture to remove the dioxane.

  • Dilute with water and wash with diethyl ether to remove any unreacted Fmoc-Osu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to obtain Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol details the manual solid-phase synthesis of a model peptide incorporating Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid using the Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal functionality)

  • Fmoc-protected amino acids (including Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

  • Cold diethyl ether

Experimental Workflow

The SPPS process follows a cyclical procedure of deprotection, coupling, and washing.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: Manual SPPS of a Peptide Containing 1-(Diphenylmethyl)azetidine-3-carboxylic acid

1. Resin Swelling:

  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to swell the resin for at least 1 hour with gentle agitation.

2. Initial Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

3. First Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Once complete, wash the resin with DMF (3x) and DCM (3x).

4. Subsequent Cycles of Deprotection and Coupling:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Incorporation of Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid:

  • Due to the potential steric hindrance of the diphenylmethyl group, it is advisable to use a more potent coupling reagent and potentially extend the coupling time.

  • Activation: Dissolve Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated solution to the deprotected peptide-resin and agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.

  • Capping: If incomplete coupling persists after a recoupling step, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin.

  • Gently agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

9. Analysis:

  • Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation and Expected Outcomes

The successful incorporation of 1-(diphenylmethyl)azetidine-3-carboxylic acid should be verifiable by LC-MS analysis of the final peptide. The expected mass will be increased by the mass of the azetidine derivative residue.

ParameterExpected Value
Resin Loading 0.4 - 0.8 mmol/g
Coupling Efficiency (Standard Amino Acids) >99% (as indicated by Kaiser test)
Coupling Efficiency (Azetidine Derivative) >95% (may require double coupling)
Crude Peptide Purity (by RP-HPLC) 50-80%
Final Peptide Purity (after RP-HPLC) >95%

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Coupling of Azetidine Derivative Steric hindrance from the diphenylmethyl group.Use a more powerful coupling reagent (e.g., HCTU, HATU). Increase coupling time. Perform a double coupling.
Peptide Aggregation Formation of secondary structures on the resin.Use a more polar solvent like NMP. Incorporate chaotropic salts.
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time. Use a stronger cleavage cocktail if compatible with the peptide sequence.
Side Product Formation during Cleavage Scavenger-sensitive residues (e.g., Trp, Met, Cys) reacting with carbocations.Use an appropriate cleavage cocktail with suitable scavengers (e.g., Reagent K).

Mechanistic Considerations

The efficiency of the coupling reaction is paramount in SPPS. Coupling reagents like HATU and HCTU are aminium/uronium salts that react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive activated ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, forming the peptide bond.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-AA-COOH ActiveEster Activated Ester (Fmoc-AA-OAt) FmocAA->ActiveEster + HATU HATU HATU/DIPEA PeptideResin H₂N-Peptide-Resin PeptideBond Fmoc-AA-NH-Peptide-Resin PeptideResin->PeptideBond + Activated Ester

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Conclusion

The incorporation of 1-(diphenylmethyl)azetidine-3-carboxylic acid into peptides via SPPS is a viable strategy for creating novel peptidomimetics with constrained conformations. By synthesizing the appropriate Fmoc-protected building block and optimizing the coupling conditions to overcome potential steric hindrance, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented in this application note provide a solid foundation for the exploration of azetidine-containing peptides in drug discovery and development.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Wagstaff, B. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Soh, K. S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Bloxtar. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
  • PrepChem. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine.
  • PubChem. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

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Application Notes and Protocols for Peptide Synthesis Utilizing Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amino Acids in Peptide Synthesis

The incorporation of non-canonical and sterically hindered amino acids into peptide chains is a pivotal strategy in modern drug discovery and development. These modifications can confer unique conformational constraints, enhance proteolytic stability, and ultimately modulate the biological activity of synthetic peptides. Methyl 1-(diphenylmethyl)azetidine-3-carboxylate represents a unique building block, featuring a rigid azetidine ring and a bulky diphenylmethyl (Dpm) N-protecting group. This combination presents a significant steric challenge to standard peptide coupling protocols, often leading to low yields, epimerization, and incomplete reactions.[1][2]

This comprehensive guide provides an in-depth analysis of coupling reagents and optimized protocols specifically tailored for the efficient incorporation of this compound into peptide sequences. We will delve into the mechanistic underpinnings of reagent choice, offering field-proven insights to empower researchers in overcoming the synthetic hurdles associated with this valuable amino acid derivative.

The Causality of Coupling Reagent Selection: A Mechanistic Perspective

The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid moiety, rendering it susceptible to nucleophilic attack by the amine component.[3] In the case of this compound, the extreme steric hindrance from the Dpm group necessitates the use of highly potent coupling reagents. Standard carbodiimide reagents like DCC or EDC are often insufficient for such demanding couplings.[2]

Our focus will be on two classes of third-generation coupling reagents that have demonstrated exceptional efficacy in overcoming steric barriers: uronium/aminium salts and phosphonium salts .

Uronium/Aminium Salts: The Power of HATU and COMU

Uronium and aminium salts are currently among the most effective coupling reagents, prized for their high reactivity and ability to suppress racemization.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU has established itself as a gold standard for difficult couplings.[5] Its efficacy stems from the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance through its pyridine nitrogen, stabilizing the transition state and accelerating the coupling reaction.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation uronium salt that offers reactivity comparable to or even exceeding HATU in some cases.[7][8] A significant advantage of COMU is its enhanced safety profile, as it is based on the non-explosive OxymaPure® leaving group.[9] The byproducts of COMU-mediated reactions are also water-soluble, simplifying purification.[1]

The Underlying Mechanism of Uronium Salt-Mediated Coupling

The efficacy of uronium salts like HATU and COMU can be understood through a stepwise activation and coupling cascade. This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOO Intermediate O-acyl(tetramethyl)isouronium salt (Highly Reactive) RCOO->Intermediate Nucleophilic Attack HATU HATU HATU->Intermediate ActiveEster OAt-active ester Intermediate->ActiveEster Displacement Byproduct1 Tetramethylurea Intermediate->Byproduct1 HOAt HOAt⁻ HOAt->ActiveEster Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide Aminolysis Amine R'-NH₂ (Amine) Amine->Peptide Byproduct2 HOAt Peptide->Byproduct2

Figure 1: Generalized mechanism of HATU-mediated peptide coupling.

The reaction commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium reagent (HATU or COMU), leading to the formation of a highly reactive O-acylisouronium salt intermediate.[10][11] This intermediate is then rapidly attacked by the displaced HOAt or Oxyma anion to yield the key active ester. Finally, the amine component attacks the active ester to form the desired peptide bond.[12]

Comparative Performance Data

The choice between HATU and COMU often involves a balance between sheer reactivity and safety considerations. The following table summarizes key performance indicators for these reagents in the context of sterically hindered couplings.

FeatureHATUCOMUReferences
Coupling Efficiency Very high, especially for sterically hindered and N-methylated amino acids.High, with efficiency comparable to or exceeding HATU in some cases.[7][13]
Racemization Suppression Highly effective due to the anchimeric assistance from the pyridine nitrogen in HOAt.Shows reduced epimerization compared to older benzotriazole-based reagents.[7][9]
Safety Profile Based on the potentially explosive HOAt.Based on the non-explosive OxymaPure, offering a significantly better safety profile.[7][9]
Solubility Good in standard peptide synthesis solvents like DMF.High solubility in a broad range of solvents.[9]
Byproduct Removal Standard purification methods required.Water-soluble byproducts simplify purification.[1]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationale. They are tailored for the solution-phase coupling of this compound.

Workflow for Solution-Phase Peptide Coupling

Coupling_Workflow Start Start: Prepare Reagents Dissolve Dissolve this compound and amine component in anhydrous DMF Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool AddReagents Add coupling reagent and base to the main reaction mixture Cool->AddReagents Preactivate Pre-activation (Optional but Recommended): In a separate vial, dissolve coupling reagent and base in DMF Preactivate->AddReagents Add pre-activated solution React Stir at 0°C for 30 min, then warm to room temperature and react for 2-12 hours AddReagents->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous work-up: Quench with water/brine, extract with organic solvent Monitor->Workup Complete Purify Purify crude product by column chromatography Workup->Purify Characterize Characterize purified peptide (NMR, MS, HPLC) Purify->Characterize

Figure 2: General workflow for solution-phase peptide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest possible coupling efficiency, particularly when other methods have failed.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine component in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate vial, dissolve HATU in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or brine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Anhydrous conditions: Uronium salts are sensitive to moisture, which can lead to their decomposition and reduced coupling efficiency.

  • Inert atmosphere: Prevents side reactions with atmospheric components.

  • Excess of amine and coupling reagent: Helps to drive the reaction to completion, especially with sterically hindered substrates.[14]

  • Staged addition of base: Minimizes potential side reactions and racemization.[4]

Protocol 2: COMU-Mediated Coupling

This protocol is an excellent alternative to HATU, offering a superior safety profile and simplified work-up.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Follow steps 1 and 2 from the HATU protocol.

  • Add COMU to the reaction mixture, followed by the dropwise addition of DIPEA. A color change is often observed, which can be used to monitor the reaction.[15]

  • Follow steps 5 through 11 from the HATU protocol. The aqueous work-up is often simpler due to the water solubility of the byproducts.[1]

Rationale for Experimental Choices:

  • Reduced base equivalents: COMU can be effective with a lower excess of base compared to HATU, which can be advantageous in minimizing base-catalyzed side reactions.[9]

  • Visual reaction monitoring: The color change associated with COMU activation provides a convenient, albeit qualitative, indicator of reaction progress.[15]

Troubleshooting and Potential Side Reactions

Even with optimized protocols, challenges can arise. Below are common issues and strategies for mitigation.

ProblemPotential CauseMitigation StrategyReferences
Low Yield Incomplete reaction due to steric hindrance.Increase reaction time and/or temperature (with caution to avoid racemization). Use a higher excess of coupling reagent and amino acid. Consider a double coupling.[14][16]
Epimerization/Racemization Over-activation of the carboxylic acid or prolonged exposure to base.Use a weaker base (e.g., 2,4,6-collidine). Minimize pre-activation and overall reaction times. Maintain low reaction temperatures.[2][4]
Guanidinylation of the Amine A side reaction where the coupling reagent reacts with the free amine, capping the peptide chain.Avoid a large excess of the uronium salt. Add the coupling reagent to the mixture of the carboxylic acid and amine, rather than pre-activating with the acid alone for extended periods.[9]

Conclusion

The successful incorporation of sterically demanding building blocks like this compound into peptide scaffolds is achievable with the careful selection of advanced coupling reagents and the implementation of optimized protocols. Both HATU and COMU stand out as powerful tools for this purpose, with the choice between them often dictated by a balance of desired reactivity and safety considerations. By understanding the mechanistic principles that govern these reagents and adhering to the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this unique amino acid derivative, thereby expanding the accessible chemical space for novel peptide-based therapeutics and research tools.

References

Application Notes & Protocols: A Researcher's Guide to the Deprotection of the N-Diphenylmethyl Group in Azetidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The N-diphenylmethyl (DPM), or benzhydryl, group is a valuable amine-protecting group in organic synthesis, particularly in the chemistry of strained heterocyclic systems like azetidines. Its steric bulk can direct stereochemistry and its electronic properties offer stability across a range of reaction conditions. However, its efficient and clean removal is a critical step in multi-step syntheses. This guide provides an in-depth analysis of the primary methods for N-DPM deprotection in azetidine-3-carboxylate scaffolds, a common structural motif in medicinal chemistry. We will delve into the mechanistic underpinnings of catalytic hydrogenation, transfer hydrogenation, and acidic cleavage, offering detailed, field-tested protocols and comparative data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Strategic Role of the N-Diphenylmethyl Group in Azetidine Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and ligand-receptor interactions.[1][2] The synthesis and functionalization of these strained rings, however, require careful selection of protecting groups.[3][4]

The N-diphenylmethyl (DPM) group offers several advantages:

  • Stability: It is robust under a wide variety of non-acidic and non-reductive conditions, allowing for extensive synthetic manipulations on other parts of the molecule.[5]

  • Steric Influence: Its significant bulk can effectively shield one face of the azetidine ring, directing the approach of reagents and influencing the stereochemical outcome of reactions at positions like C3.

  • Crystallinity: DPM-protected intermediates are often crystalline solids, facilitating purification by recrystallization.

The primary challenge lies in its removal. The stability that makes it an excellent protecting group also necessitates specific conditions for its cleavage, which must be chosen carefully to avoid undesired side reactions, such as the ring-opening of the strained azetidine core.[1][6]

Mechanistic Overview of N-DPM Deprotection

The cleavage of the N-CH(Ph)₂ bond can be achieved through several distinct chemical pathways. Understanding these mechanisms is crucial for troubleshooting and optimizing deprotection reactions.

Substrate N-DPM Azetidine H2_PdC Catalytic Hydrogenation Substrate->H2_PdC H₂, Pd/C Transfer_H Transfer Hydrogenation Substrate->Transfer_H H-donor (e.g., NH₄HCO₂) Pd/C Acid Acidic Cleavage Substrate->Acid H⁺ (e.g., TFA, HCl) Product Azetidine + Ph₂CH₂ H2_PdC->Product Transfer_H->Product Acid->Product + Ph₂CH⁺ intermediate

Figure 1: Primary pathways for N-DPM deprotection.

Core Methodologies and Protocols

We will now examine the most effective methods for N-DPM deprotection, providing both the theoretical basis and practical, step-by-step protocols.

Method 1: Catalytic Hydrogenolysis

This is arguably the most common and cleanest method for removing benzyl-type protecting groups, including the DPM group. The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[7]

Causality and Expertise: The mechanism involves the adsorption of the N-DPM substrate and molecular hydrogen onto the palladium surface. The H-H bond is cleaved to form palladium hydride species, which then reductively cleave the benzylic C-N bond.[7] The byproducts are the desired free amine and diphenylmethane, which are volatile and easily removed. The key to success is ensuring efficient catalyst activity and sufficient hydrogen availability. Catalyst poisoning, often by the product amine itself, can slow or stall the reaction.[8] Adding a small amount of acid can sometimes mitigate this by forming the amine salt, but this must be done with caution to avoid acid-catalyzed side reactions.[8]

Experimental Protocol: Standard Catalytic Hydrogenation

  • Reaction Setup: In a suitable pressure vessel or a round-bottom flask, dissolve the N-DPM azetidine-3-carboxylate (1.0 mmol) in a solvent such as methanol, ethanol, or ethyl acetate (10-20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 10-20 mol% of palladium, which often translates to a weight equal to 10-20% of the substrate.

  • Hydrogen Atmosphere: Seal the vessel. Carefully evacuate the atmosphere and backfill with hydrogen gas from a balloon or a pressurized line. Repeat this vacuum/hydrogen cycle three to five times to ensure the complete removal of air.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for lab scale).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take anywhere from 2 to 24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected azetidine-3-carboxylate. Further purification can be achieved by chromatography or crystallization if necessary.

Method 2: Catalytic Transfer Hydrogenation

This method is a highly convenient and safer alternative to using flammable hydrogen gas.[7][9] It utilizes a hydrogen donor molecule, such as ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene, to generate the active hydrogen species in situ on the catalyst surface.[10][11]

Causality and Expertise: Ammonium formate is a particularly effective and widely used hydrogen donor.[9][10] In the presence of Pd/C, it decomposes to hydrogen, ammonia, and carbon dioxide. This provides a continuous, localized source of hydrogen on the catalyst surface, often leading to rapid and efficient deprotection under mild, neutral conditions.[10] The reaction is typically performed at reflux in a protic solvent like methanol. This method is particularly advantageous for laboratories not equipped for handling pressurized hydrogen gas.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-DPM azetidine-3-carboxylate (1.0 mmol) and an equal weight of 10% Pd/C in methanol (10-20 mL).[7][10]

  • Reagent Addition: Add anhydrous ammonium formate (approx. 5 equivalents, 5.0 mmol) to the stirred suspension in one portion under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux. The reaction is often rapid, and completion can be observed within 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain ammonium salts, which can often be removed by partitioning the residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. After separation, the organic layer is dried and concentrated to yield the deprotected product.

Start Dissolve N-DPM Azetidine in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Add_Donor Add Ammonium Formate Add_Catalyst->Add_Donor Reflux Heat to Reflux (30 min - 4 hr) Add_Donor->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Monitor->Reflux Incomplete Filter Cool and Filter through Celite® Monitor->Filter Complete Extract Aqueous Workup & Extraction Filter->Extract End Concentrate to Yield Deprotected Product Extract->End

Figure 2: Workflow for Transfer Hydrogenation.

Method 3: Acidic Cleavage

The N-DPM group can also be removed under acidic conditions, which proceeds through a different, non-reductive mechanism. This method is orthogonal to hydrogenolysis and can be useful when other functional groups in the molecule are sensitive to reduction.

Causality and Expertise: The cleavage is initiated by protonation of the azetidine nitrogen. This is followed by the departure of the diphenylmethyl group as a stable benzhydryl carbocation (Ph₂CH⁺). The stability of this carbocation is the driving force for the reaction. The carbocation is then trapped by a nucleophile present in the reaction medium. Common acidic reagents include trifluoroacetic acid (TFA), often with a scavenger like triethylsilane (TES) to reductively trap the carbocation, or strong mineral acids like HCl. The choice of acid and conditions is critical, as harsh acidity can promote the ring-opening of the strained azetidine.[6]

Experimental Protocol: Acidic Cleavage with TFA

  • Reaction Setup: Dissolve the N-DPM azetidine-3-carboxylate (1.0 mmol) in a suitable solvent like dichloromethane (DCM) (5-10 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Add triethylsilane (TES, 3-5 equivalents) as a carbocation scavenger. Then, add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Caution: TFA is corrosive.

  • Isolation: The residue, which is the TFA salt of the product, can be purified directly or neutralized. To obtain the free amine, dissolve the residue in a minimal amount of water, cool in an ice bath, and carefully basify with a base like saturated sodium bicarbonate solution or aqueous ammonia. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic extracts and concentrate to yield the deprotected product.

Comparative Analysis and Selection Guide

The choice of deprotection method is highly dependent on the overall molecular structure.

MethodReagentsConditionsProsConsBest For
Catalytic Hydrogenolysis H₂, Pd/CRT, 1-50 atm H₂Clean byproducts (Ph₂CH₂); mild conditions.Requires hydrogenation equipment; potential for catalyst poisoning; may reduce other functional groups (alkenes, alkynes, etc.).Molecules without other reducible groups.[12]
Transfer Hydrogenation NH₄HCO₂, Pd/CReflux (MeOH/EtOH)No H₂ gas needed; rapid; generally neutral conditions.Byproducts from the H-donor need removal; can still reduce sensitive groups.General lab use; when H₂ gas is not desirable.[9][10]
Acidic Cleavage TFA, TES or HCl0°C to RTOrthogonal to hydrogenation; fast.Harshly acidic; risk of azetidine ring-opening[6]; TFA can be difficult to remove completely.Substrates with functional groups sensitive to reduction.

Troubleshooting and Field Insights

  • Stalled Hydrogenation: If a hydrogenation reaction stalls, the catalyst may be poisoned.[8] Try filtering the reaction mixture through a fresh pad of Celite® and subjecting the filtrate to a fresh batch of catalyst and hydrogen.

  • Azetidine Ring Opening: If ring-opened byproducts are observed, especially under acidic conditions, consider using milder acids, lower temperatures, or shorter reaction times. The stability of the azetidine ring can be highly dependent on its substituents.[1]

  • Incomplete Transfer Hydrogenation: Ensure the ammonium formate is anhydrous and used in sufficient excess. Ensure the solvent is of high purity and the catalyst is active.

By understanding the mechanisms and carefully selecting the conditions, researchers can effectively deprotect the N-diphenylmethyl group to advance their synthesis of complex azetidine-containing molecules.

References

  • Tan, S., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19098-19105. [Link]

  • ResearchGate. (2021). Selective Hydrogen Transfer in N-(Diphenylmethyl)-1-phenylethan-1-imine. Retrieved from ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Facile ring cleavage of basic azetidines. Journal of Organic Chemistry, 71(23), 8786-8789. [Link]

  • El-Sagheer, A. H., et al. (2016). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 21(11), 1474. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 148-157. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Marchand-Brynaert, J., et al. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications, 24(1), 1-10. [Link]

  • El-Sagheer, A. H., et al. (2016). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 21(11), 1474. [Link]

  • S. G. O'Brien, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6313-6340. [Link]

  • Semantic Scholar. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Retrieved from Semantic Scholar. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Jadhav, A. M., et al. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 79(22), 10859-10867. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from Organic Chemistry Data. [Link]

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Application Notes & Protocols: Leveraging Methyl 1-(diphenylmethyl)azetidine-3-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences a candidate's potency, selectivity, and pharmacokinetic profile. The contemporary focus has shifted towards three-dimensional, sp³-rich structures that can better mimic natural ligands and explore complex biological space. Within this paradigm, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a "privileged scaffold".[1] Its inherent conformational rigidity and favorable metabolic stability make it a highly desirable architectural element.[2][3]

This guide focuses on a particularly valuable building block: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate . This compound strategically combines the structural benefits of the azetidine core with the lipophilic character of a diphenylmethyl (benzhydryl) group and the synthetic versatility of a methyl carboxylate handle. It serves as an exceptional starting point for the creation of diverse compound libraries, especially for challenging targets such as those within the central nervous system (CNS).[4][5]

Section 1: The Strategic Advantage of the Azetidine Scaffold

The utility of the azetidine motif stems from fundamental physicochemical principles that directly address common challenges in drug design.

  • Conformational Restriction and Binding Affinity: Flexible molecules must adopt a specific, low-energy conformation to bind effectively to a biological target. This process is entropically unfavorable. Rigid scaffolds, like azetidine, are pre-organized in a defined three-dimensional shape.[6] This reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity and potency.[6]

  • Improved Metabolic Stability: The azetidine ring is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common aliphatic or aromatic rings.[1] This intrinsic stability can reduce metabolic clearance, prolonging the half-life of a drug candidate and potentially leading to a more favorable dosing regimen.[7]

  • Vectorial Versatility and Chemical Space: The non-planar, puckered nature of the azetidine ring allows substituents to be projected into space at well-defined angles. This provides medicinal chemists with precise control over the spatial orientation of pharmacophoric elements, enabling a more thorough exploration of the target's binding pocket compared to flat, aromatic scaffolds.

Fig 1. Entropic advantage of a rigid scaffold.

Section 2: Molecular Profile of this compound

This building block is a carefully designed molecule where each component serves a distinct and advantageous purpose in drug design.

PropertyValueSource
CAS Number 53871-06-0[8]
Molecular Formula C₁₈H₁₉NO₂[9]
Molecular Weight 281.35 g/mol [8]
Appearance White to off-white solid[10]
Melting Point 67-70°C[8]
Predicted XlogP 3.1[9]

The molecule can be deconstructed into three key functional domains:

  • The Azetidine Core: Provides the rigid, three-dimensional framework, imparting favorable metabolic and conformational properties.[3]

  • The N-(diphenylmethyl) Group: This bulky, lipophilic benzhydryl group significantly increases the molecule's lipophilicity, which can be crucial for penetrating the blood-brain barrier in CNS-targeted drug discovery.[10][11] It also serves as a robust protecting group for the azetidine nitrogen, directing reactivity towards the C3 position.

  • The C3-Methyl Carboxylate Group: This ester is the primary synthetic handle. It is readily converted into a carboxylic acid for amide couplings or reduced to an alcohol for ether synthesis, enabling extensive diversification and the generation of large chemical libraries.[8]

G main This compound core Azetidine Core main->core benzhydryl N-(diphenylmethyl) Group main->benzhydryl ester C3-Methyl Carboxylate main->ester prop1 Rigidity & Stability core->prop1 prop2 Lipophilicity & CNS Penetration benzhydryl->prop2 prop3 Synthetic Handle for Diversification ester->prop3

Fig 3. Key synthetic pathways for library generation.

Section 4: Application in CNS-Targeted Drug Discovery

The development of drugs targeting the central nervous system is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Properties such as moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors/acceptors are critical.

The scaffolds derived from this compound are well-suited for this purpose. [4]The core azetidine structure provides a low-molecular-weight, rigid framework, while the diphenylmethyl group provides the lipophilicity often required for BBB penetration. [10][11]By using the synthetic handles described in Section 3, researchers can generate focused libraries of compounds and fine-tune their properties to meet the multiparameter optimization goals for CNS drugs. [4][5]For example, coupling the carboxylic acid intermediate with various small, polar amines can modulate the overall LogP and polar surface area of the final molecules, allowing for a systematic exploration of structure-activity and structure-property relationships.

Section 5: Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. It provides an efficient entry point to a class of conformationally restricted scaffolds that offer significant advantages in terms of binding affinity and metabolic stability. The straightforward and high-yielding protocols for its conversion into key carboxylic acid and alcohol intermediates empower medicinal chemists to rapidly generate diverse libraries of novel compounds. Its inherent physicochemical properties make it particularly valuable for tackling complex therapeutic areas, including CNS disorders, where traditional scaffolds have often failed. The thoughtful application of this building block can significantly accelerate the journey from initial hit to viable lead candidate.

References

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed, 22853001. [Link]

  • Structures of some azetidine-based drugs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

  • Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • This compound (C18H19NO2). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • Structure of azetidine-containing compounds found in nature. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]

  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid. (n.d.). Oakwood Chemical. Retrieved January 4, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. (n.d.). Gsrs. Retrieved January 4, 2026, from [Link]

  • 1-(diphenylmethyl)azetidine-3-carbonitrile (C17H16N2). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and streamline your synthetic workflow.

I. Synthesis Overview: The N-Alkylation Approach

The most common and direct route to this compound is the N-alkylation of Methyl azetidine-3-carboxylate with a diphenylmethyl halide, typically bromodiphenylmethane or chlorodiphenylmethane. This reaction is a nucleophilic substitution where the secondary amine of the azetidine ring attacks the electrophilic benzylic carbon of the diphenylmethyl halide.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Methyl_azetidine_3_carboxylate Methyl azetidine-3-carboxylate Target_molecule This compound Methyl_azetidine_3_carboxylate->Target_molecule + Diphenylmethyl halide Diphenylmethyl_halide Diphenylmethyl halide (X = Br, Cl) Byproduct H-X Target_molecule->Byproduct + Base Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., ACN, DMF)

Caption: General N-alkylation reaction for the synthesis.

The choice of base and solvent is critical for the success of this reaction, as they influence the reaction rate, yield, and impurity profile. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct without competing with the azetidine nucleophile.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Low or No Product Yield

Q1: I'm getting a very low yield of my target product. What are the likely causes?

A1: Low yields can stem from several factors. Let's break down the possibilities:

  • Inefficient Alkylation: The N-alkylation of azetidines can be sluggish.[1]

    • Cause: Insufficient reactivity of the starting materials or suboptimal reaction conditions.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions.

      • Choice of Halide: Bromodiphenylmethane is generally more reactive than chlorodiphenylmethane.

      • Solvent Polarity: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective as they can stabilize the transition state.[2]

  • Base-Related Issues: The choice and amount of base are crucial.

    • Cause: A weak or sterically hindered base may not effectively neutralize the generated acid, leading to protonation of the starting azetidine and halting the reaction. Conversely, a base that is too strong or nucleophilic can lead to side reactions.

    • Solution:

      • Base Strength: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

      • Stoichiometry: Ensure at least one equivalent of base is used, with a slight excess (1.1-1.5 equivalents) often being beneficial.

  • Starting Material Quality:

    • Cause: Impurities in the methyl azetidine-3-carboxylate or the diphenylmethyl halide can interfere with the reaction. The azetidine starting material can be hygroscopic.

    • Solution:

      • Purity Check: Verify the purity of your starting materials by NMR or other appropriate analytical techniques.

      • Drying: Ensure your starting materials and solvent are anhydrous, as water can hydrolyze the ester and react with the alkylating agent.

Q2: My reaction has stalled and isn't going to completion. What should I do?

A2: A stalled reaction often indicates a deactivation of one of the reactants or a change in reaction conditions.

  • Cause: The azetidine nitrogen may have become protonated by the generated hydrohalic acid, effectively stopping the nucleophilic attack.

  • Solution:

    • Add More Base: A careful addition of more base can deprotonate the azetidinium salt and restart the reaction.

    • Increase Temperature: As mentioned before, a moderate increase in temperature can help overcome the activation energy barrier.

Impurity Formation

Q3: I see several unexpected spots on my TLC plate/peaks in my LC-MS. What are these impurities?

A3: Side reactions are a common source of impurities in N-alkylation reactions.

  • Over-alkylation (Quaternary Salt Formation):

    • Cause: The product, a tertiary amine, can be further alkylated by the diphenylmethyl halide to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents and prolonged reaction times.

    • Identification: The quaternary salt will be highly polar and may not move from the baseline on a TLC plate. It will have a distinct mass in the LC-MS corresponding to the product plus a diphenylmethyl group.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the azetidine starting material (e.g., 1.1 equivalents) to ensure the diphenylmethyl halide is consumed.

      • Slow Addition: Add the diphenylmethyl halide solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Elimination Byproduct:

    • Cause: The diphenylmethyl halide can undergo elimination in the presence of a strong base to form 1,1-diphenylethylene.

    • Identification: This byproduct is non-polar and will have a high Rf value on a TLC plate.

    • Solution:

      • Milder Base: Use a milder base like potassium carbonate instead of stronger bases like sodium hydride.

      • Temperature Control: Avoid excessive heating, as this can favor elimination.

  • Hydrolysis of the Ester:

    • Cause: If there is water in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-(diphenylmethyl)azetidine-3-carboxylic acid.[3]

    • Identification: The carboxylic acid will be more polar than the ester product.

    • Solution: Use anhydrous solvents and reagents.

Purification Challenges

Q4: I'm having difficulty purifying my product by column chromatography.

A4: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Streaking on TLC/Column:

    • Cause: The basic nature of the azetidine nitrogen can cause streaking on silica gel.

    • Solution:

      • Basified Silica: Prepare a slurry of silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent before packing the column. This will neutralize the acidic sites on the silica.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.

  • Co-elution of Impurities:

    • Cause: The product and unreacted diphenylmethyl halide or the elimination byproduct may have similar polarities.

    • Solution:

      • Gradient Elution: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to achieve better separation.

      • Alternative Purification: If chromatography is ineffective, consider recrystallization or distillation under high vacuum if the product is thermally stable. The melting point of the product is reported to be 67-70°C.[4]

III. Frequently Asked Questions (FAQs)

Q5: What are the optimal starting materials for this synthesis?

A5: For the azetidine component, Methyl azetidine-3-carboxylate hydrochloride is a common and stable starting material. The hydrochloride can be neutralized in situ with an additional equivalent of base or by a pre-reaction workup. For the alkylating agent, bromodiphenylmethane is generally preferred over chlorodiphenylmethane due to its higher reactivity, which often allows for milder reaction conditions.

Q6: Can I use a different ester group on the azetidine?

A6: Yes, other alkyl esters (e.g., ethyl, tert-butyl) can be used. The choice of ester may influence the reaction conditions and the subsequent purification. A tert-butyl ester, for example, is more sterically hindered and may require slightly more forcing conditions for the N-alkylation.

Q7: How can I monitor the progress of the reaction?

A7: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to separate the starting materials from the product. The product will have an Rf value between that of the polar azetidine starting material and the non-polar diphenylmethyl halide. Liquid chromatography-mass spectrometry (LC-MS) is another excellent tool for monitoring the reaction, as it can confirm the formation of the product and the presence of any byproducts by their respective masses.

Q8: What is the best way to scale up this reaction?

A8: When scaling up, consider the following:

  • Heat Management: The N-alkylation reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially when using heterogeneous bases like potassium carbonate.

  • Workup and Extraction: The volumes of solvents for workup and extraction will need to be scaled proportionally. Be mindful of potential emulsion formation during aqueous workup.

  • Purification: Column chromatography can become impractical on a large scale. Consider developing a crystallization procedure for purification.

IV. Experimental Protocols

General Procedure for N-Alkylation
  • To a solution of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN) is added potassium carbonate (2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of bromodiphenylmethane (1.05 eq) in ACN is added dropwise.

  • The reaction mixture is stirred at room temperature or heated to 40-60 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure Pure Impure->Start Re-run Reaction Check_Base Evaluate Base (Strength & Stoichiometry) Pure->Check_Base Base_Issue Adjust Base (e.g., K₂CO₃, >2 eq) Check_Base->Base_Issue Issue Found Base_OK Base OK Check_Base->Base_OK OK Base_Issue->Start Re-run Reaction Check_Conditions Optimize Reaction Conditions Base_OK->Check_Conditions Increase_Temp Increase Temperature (40-60 °C) Check_Conditions->Increase_Temp Option 1 Change_Solvent Use Polar Aprotic Solvent (ACN, DMF) Check_Conditions->Change_Solvent Option 2 End Improved Yield Increase_Temp->End Change_Solvent->End

Caption: A decision tree for troubleshooting low yield.

V. Data Summary

ParameterRecommendationRationale
Azetidine Source Methyl azetidine-3-carboxylate HClStable, commercially available salt.
Alkylating Agent BromodiphenylmethaneHigher reactivity than the chloride.
Base K₂CO₃ or Cs₂CO₃Non-nucleophilic, effective, and easy to remove.
Solvent Acetonitrile (ACN) or DMFPolar aprotic, facilitates Sₙ2 reaction.
Temperature Room Temperature to 60 °CBalances reaction rate and potential side reactions.
Monitoring TLC or LC-MSTo track consumption of starting materials and formation of product.
Purification Column Chromatography (basified silica)To neutralize acidic sites and prevent streaking.

VI. References

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Gessner, V. H. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PubMed Central. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. [Link]

  • Chemdad. (n.d.). This compound. [Link]

  • González-Muñiz, R., et al. (2018). Novel Syntheses of Azetidines and Azetidinones. ElectronicsAndBooks. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

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Common side products in the synthesis of N-benzhydryl azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Benzhydryl Azetidines

Welcome to the technical support guide for the synthesis of N-benzhydryl azetidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. The bulky N-benzhydryl protecting group, while useful, introduces specific steric and electronic challenges that can lead to the formation of characteristic side products. This guide provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Problem 1: My crude reaction mixture shows a significant amount of a ring-opened product, often a γ-amino alcohol or γ-haloamine.

Question: I'm performing an N-alkylation of azetidine with benzhydryl bromide in the presence of a base, but my yield is low and I'm isolating a polar impurity. What is this side product and why is it forming?

Answer: This is a classic and frequently encountered issue. The polar impurity is almost certainly a ring-opened product, such as 3-(benzhydrylamino)propan-1-ol or 1-bromo-3-(benzhydrylamino)propane, depending on the nucleophile present.

Causality & Mechanism: The formation of this side product is driven by the inherent ring strain of the azetidine core. The reaction proceeds in two steps:

  • N-Alkylation: The azetidine nitrogen attacks the benzhydryl halide to form a quaternary N-benzhydrylazetidinium salt intermediate.

  • Nucleophilic Ring-Opening: This azetidinium ion is highly electrophilic. The strained four-membered ring makes the α-carbons susceptible to nucleophilic attack.[1][2][3] If any nucleophile (e.g., halide ions from the starting material, solvent molecules like water or alcohols, or even another azetidine molecule) is present, it can attack one of the ring carbons, leading to irreversible ring cleavage.[1][4][5][6] The benzhydryl group, being bulky, can also promote this by increasing steric strain in the quaternary intermediate.

dot

Caption: Competing pathways after formation of the azetidinium intermediate.

Troubleshooting & Optimization Protocol:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) are common, but proton sponge or DBU can be superior. Avoid hydroxide or alkoxide bases if possible, as they are potent nucleophiles.

  • Slow Addition: Add the benzhydryl halide slowly to a solution of azetidine and the base at a low temperature (e.g., 0 °C). This maintains a low concentration of the alkylating agent and the resulting azetidinium salt, favoring deprotonation over nucleophilic attack.

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents can stabilize the transition state without acting as competing nucleophiles. Avoid protic solvents like methanol or ethanol.[7]

  • Stoichiometry: Use a slight excess of the azetidine starting material relative to the benzhydryl halide to ensure the halide is consumed quickly and to have a higher concentration of the primary amine for the desired reaction.

Problem 2: My mass spectrometry results show a peak at roughly double the mass of the expected product.

Question: I'm observing a high molecular weight impurity that seems to be a dimer. How does this form and what can I do to prevent it?

Answer: This high molecular weight species is likely the N-(3-aminopropyl)azetidine dimer, which can then be further alkylated to form N-benzhydryl-N'-(3-(N-benzhydrylamino)propyl)azetidine.

Causality & Mechanism: Dimerization occurs when an unreacted azetidine molecule acts as the nucleophile, attacking the quaternary azetidinium intermediate.[7] This ring-opening event forms a new secondary amine, which is itself nucleophilic and can react further. This pathway is particularly favored if the concentration of the azetidinium intermediate is high or if the base is not efficient at deprotonating it quickly.

dot

Caption: Dimer formation via nucleophilic attack of azetidine.

Troubleshooting & Optimization Protocol:

  • High Dilution: Running the reaction at a lower concentration can significantly disfavor the intermolecular dimerization reaction (a second-order process) compared to the desired intramolecular deprotonation (a pseudo-first-order process).

  • Base Efficiency: Ensure your base is strong enough and soluble enough in the reaction medium to rapidly neutralize the azetidinium salt as it forms. Using a stronger, non-nucleophilic base like DBU can be effective.

  • Temperature Control: Maintain low temperatures throughout the addition of the alkylating agent to slow down all reaction rates, giving the base more time to act before a dimerization event can occur.

Problem 3: My NMR shows signals consistent with 1,1-diphenylethylene and unreacted azetidine.

Question: Why is my benzhydryl bromide starting material decomposing instead of alkylating the azetidine?

Answer: The benzhydryl group is prone to elimination, especially under basic conditions, leading to the formation of 1,1-diphenylethylene.

Causality & Mechanism: This is a classic E2 (elimination, bimolecular) side reaction. The base, instead of solely promoting the N-alkylation by acting on the azetidinium intermediate, can also abstract a proton from the benzhydryl carbon. This is especially true for sterically hindered bases that may find it easier to access the relatively exposed proton on the benzhydryl group than to participate in the alkylation sequence. The stability of the resulting conjugated alkene (1,1-diphenylethylene) is a strong thermodynamic driving force for this pathway.

Troubleshooting & Optimization Protocol:

  • Milder Base: Switch to a milder base. While a strong base is needed for efficient deprotonation post-alkylation, an overly strong or hindered base can favor elimination. Potassium or cesium carbonate are often good choices as they are sufficiently basic but less aggressive in promoting elimination compared to, for example, potassium tert-butoxide.

  • Optimize Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired SN2 pathway over the E2 pathway.

  • Alternative Precursors: If elimination is persistent, consider using a benzhydryl precursor with a better leaving group that is less susceptible to base-promoted elimination, such as benzhydryl triflate or tosylate, though these may be more reactive and require even more careful temperature control.

Summary of Troubleshooting Strategies

Problem Observed Likely Side Product Primary Cause Recommended Solution(s)
Polar impurity, low yieldRing-opened γ-amino alcohol/halideNucleophilic attack on azetidinium intermediateUse a non-nucleophilic base; slow addition at low temp; use aprotic solvent.
High MW peak in MSDimer or polymerIntermolecular reaction of azetidine with azetidinium intermediateUse high dilution; ensure efficient, strong, non-nucleophilic base; maintain low temp.
Alkene signals in NMR1,1-diphenylethyleneBase-induced E2 elimination of benzhydryl halideUse a milder base (e.g., K₂CO₃); run at the lowest practical temperature.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the common side products discussed above.

Materials:

  • Azetidine

  • Benzhydryl bromide

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add finely powdered anhydrous K₂CO₃ (1.5 equivalents) and anhydrous MeCN.

  • Addition of Amine: Add azetidine (1.2 equivalents) to the stirring suspension. Cool the mixture to 0 °C using an ice bath.

  • Preparation of Alkylating Agent: In a separate flask, dissolve benzhydryl bromide (1.0 equivalent) in a minimal amount of anhydrous MeCN.

  • Slow Addition: Add the benzhydryl bromide solution dropwise to the cold, stirring azetidine suspension over a period of 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the K₂CO₃. Rinse the solid with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Evano, G., & Couty, F. (2006). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chimia, 60(11), 778-781. [Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Beilstein Journal of Organic Chemistry, 17, 2966-2972. [Link]

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Tayama, E. (2021). Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. ResearchGate. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50199-50233. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Li, S. Q., & Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(11), 2777-2794. [Link]

  • ResearchGate. (n.d.). Factors affecting the regioselectivity of the lithiation in strained... Retrieved from [Link]

  • Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2607. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

  • Powers, S. M., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3616-3633. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • De la Cruz, M. A., et al. (2008). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Request PDF. [Link]

  • The Organic Chemistry Tutor. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. [Link]

  • MacMillan, D. W. C., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. [Link]

  • ResearchGate. (n.d.). The synthesis of N‐benzhydrylacetamide‐2,2,2‐d3 148 from... Retrieved from [Link]

  • Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 988. [Link]

  • Chatterjee, S. S., et al. (1999). Synthesis of azetidine derivatives.
  • Liu, W.-B., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(42), 13264-13267. [Link]

  • Bernhardt, P. V., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]

  • Goethals, E. J., & Schacht, E. H. (1975). The Polymerization of Azetidines and Azetidine Derivatives. Request PDF. [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2822. [Link]

  • Griesbeck, A. G., & Glorius, F. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(10), 947-953. [Link]

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Technical Support Center: Purification of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (also known as Methyl 1-benzhydrylazetidine-3-carboxylate). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The unique structure of this compound—featuring a basic azetidine nitrogen, a hydrolyzable methyl ester, and a bulky, lipophilic diphenylmethyl (benzhydryl) group—presents specific purification challenges. This guide provides in-depth, field-tested solutions to common issues encountered during its isolation and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.

Q1: My crude product is a persistent oil and fails to solidify, making recrystallization impossible. How should I proceed with purification?

A1: This is a common issue, often caused by residual solvents or the presence of impurities that act as a eutectic mixture, depressing the melting point. The most robust method for purifying oily or non-crystalline crude products of this nature is silica gel flash column chromatography.

  • Causality: The large, non-polar benzhydryl group significantly increases the compound's solubility in many organic solvents, while the polar ester and basic nitrogen create a molecule with mixed polarity. This amphiphilic nature can hinder the formation of a stable crystal lattice.

  • Recommended Action: Proceed directly with flash column chromatography. The choice of eluent is critical for achieving good separation. Given the compound's moderate polarity, a gradient elution is often most effective.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Deactivate silica gel by adding 1% triethylamine (Et₃N) to your chosen eluent system. This prevents the acidic silica surface from causing streaking or degradation of the basic azetidine compound.

  • Sample Loading: For oily samples, use a "wet loading" technique. Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or your initial eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Gently evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing & Elution: Pack the column with the deactivated silica slurry. Carefully add the prepared dry-loaded sample to the top. Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product, which should now have a higher propensity to solidify upon standing or scratching.[1][2]

Q2: I'm seeing significant streaking and poor separation of my compound during flash chromatography on silica gel. What's causing this and how can I fix it?

A2: Streaking on silica gel TLC or columns is a classic sign of an undesirable interaction between the analyte and the stationary phase. For a basic compound like an azetidine, this is almost always due to strong interactions with the acidic silanol (Si-OH) groups on the silica surface.

  • Causality: The lone pair of electrons on the azetidine nitrogen can be protonated by the acidic silica gel, causing the compound to bind strongly and elute slowly and unevenly. This leads to broad, streaky bands.

  • Troubleshooting Steps:

    • Base Deactivation: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile amine, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[1] This amine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative, though it requires its own optimization. Amino-functionalized silica gel is another excellent option for purifying basic compounds.[1]

    • Solvent System Modification: Adding a small amount of methanol to your eluent can sometimes improve peak shape by competing with the analyte for binding sites on the silica. However, this dramatically increases solvent polarity, so use it judiciously.

Diagram: Troubleshooting Poor Chromatography

G start Poor Separation / Streaking on Silica Gel Column q1 Is the eluent basified? (e.g., with 1% Et3N) start->q1 sol1 Add 0.5-1% Triethylamine to the eluent system. q1->sol1 No q2 Is the sample loading appropriate? q1->q2 Yes sol1->q2 sol2 Reduce sample load. Ensure proper dry loading. q2->sol2 No sol3 Consider alternative stationary phase: - Neutral Alumina - Amino-functionalized Silica q2->sol3 Yes end Improved Separation sol2->end sol3->end

A decision-making workflow for troubleshooting poor chromatographic separation.
Q3: My NMR analysis shows my purified product is clean, but I suspect the presence of the hydrolyzed carboxylic acid. How can I detect and remove it?

A3: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, 1-(diphenylmethyl)azetidine-3-carboxylic acid, especially if exposed to acidic or basic aqueous conditions during workup.[3] This impurity can be difficult to spot in a ¹H NMR if present in small amounts, as the diphenylmethyl and azetidine protons will overlap.

  • Detection:

    • LC-MS: This is the most definitive method. The carboxylic acid will have a different retention time and a molecular weight of 267.32 g/mol , compared to the methyl ester's 281.35 g/mol .[4][5]

    • Aqueous Wash: A simple diagnostic test is to dissolve a sample of your product in ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Re-acidifying the aqueous layer should precipitate the acid if it was present.

  • Removal:

    • Acid/Base Extraction: Perform an extractive workup. Dissolve the crude material in a non-polar organic solvent like ethyl acetate or DCM. Wash with a mild base (5% NaHCO₃ solution). This will selectively extract the acidic impurity into the aqueous phase. Be sure to then wash the organic layer with brine to remove residual water and dry it thoroughly (e.g., over Na₂SO₄ or MgSO₄) before concentrating.

    • Chromatography: If the hydrolysis is minor, the carboxylic acid will typically stick to the baseline of a silica gel column run with a neutral eluent system. If you basify the eluent with triethylamine, the carboxylate salt may elute, but it will have a much lower Rf than your desired ester.

Frequently Asked Questions (FAQs)

Q4: What are the best general conditions for flash column chromatography of this compound?

A4: For N-benzhydryl protected azetidines, a common and effective method is flash chromatography on silica gel. The bulky, greasy benzhydryl group means the compound is not exceptionally polar.

  • Key Insight: The goal is to find a solvent system that provides an Rf value of ~0.25-0.35 on a TLC plate for optimal separation on a column.

Table 1: Recommended Eluent Systems for Chromatography

Eluent System (v/v)Base Additive (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate1% Triethylamine0.2 - 0.4Recommended starting point. Begin with 10% EtOAc and increase polarity as needed.
Dichloromethane / Methanol1% Triethylamine0.3 - 0.5Use for more polar impurities. Start with 1-2% MeOH. Be aware DCM is a denser solvent.
Toluene / Acetone1% Triethylamine0.2 - 0.4An alternative non-halogenated solvent system.

Note: Rf values are approximate and can vary based on the specific silica gel plates and chamber saturation.

Q5: My synthesis involves a final recrystallization step. Which solvents are most effective?

A5: Recrystallization is an excellent technique for final polishing if your compound is sufficiently pure to crystallize (>90%). The key is finding a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the compound's reported melting point of 67-70°C, recrystallization is a viable option.[4]

  • Recommended Solvents:

    • Single Solvent: Isopropanol or Ethanol often work well for azetidine derivatives.[6] Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly.

    • Solvent/Anti-Solvent System: A popular choice is an Ethyl Acetate/Hexane or DCM/Hexane system. Dissolve the compound in a small amount of the more polar solvent (EtOAc or DCM) at room temperature. Slowly add the non-polar anti-solvent (Hexane) until the solution becomes faintly turbid. Gently warm the mixture until it is clear again, then allow it to cool slowly.

Experimental Protocol: Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a small portion of the chosen hot solvent (e.g., isopropanol) and bring the mixture to a boil.

  • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Diagram: Purification Method Selection

G start Crude Product q1 Is the product a solid or a persistent oil? start->q1 solid_path Solid (>85% pure) q1->solid_path Solid oil_path Oil or Low Purity Solid q1->oil_path Oil recrystallize Recrystallization (e.g., from Isopropanol or EtOAc/Hexane) solid_path->recrystallize chromatography Flash Column Chromatography (Silica gel, Hexane/EtOAc + 1% Et3N) oil_path->chromatography end Pure Product recrystallize->end chromatography->end

A simplified guide for selecting the primary purification technique.

References

  • Goethals, E. (2025). The Polymerization of Azetidines and Azetidine Derivatives.
  • Anonymous. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • CymitQuimica. (n.d.). METHYL 1-(DIPHENYLMETHYL)
  • Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis. ChemicalBook.
  • Anonymous. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. PrepChem.com.
  • Chongqing Chemdad Co., Ltd. (n.d.). METHYL 1-(DIPHENYLMETHYL)
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid.
  • J&K Scientific. (n.d.). 1-Benzhydrylazetidine-3-carboxylic acid, 98%. jk-sci.com.
  • Chemsrc. (2025).

Sources

Troubleshooting low yield in the esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 1-(Diphenylmethyl)azetidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis and modification of 1-(diphenylmethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The esterification of this compound, while crucial for generating derivatives for drug discovery and development, presents unique challenges due to its structural features.[1]

The bulky N-(diphenylmethyl) group, also known as a benzhydryl group, imparts significant steric hindrance around the azetidine ring.[1] This, combined with the inherent properties of the four-membered azetidine ring system, often leads to low reaction yields if reaction conditions are not carefully optimized. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve high-yield esterification.

Troubleshooting Workflow: Diagnosing Low Esterification Yield

Before diving into specific issues, this workflow provides a logical progression for diagnosing the root cause of low product yield.

G start Low Yield Observed check_sm Step 1: Verify Starting Material (Purity & Integrity) start->check_sm sub_sm1 Impurities Present? (NMR, LC-MS) check_sm->sub_sm1 eval_rxn Step 2: Evaluate Reaction Conditions (Current Method) sub_rxn1 Fischer Esterification Issues? (Acidic Conditions) eval_rxn->sub_rxn1 alt_method Step 3: Consider Alternative Esterification Methods sub_alt1 Steric Hindrance Requires Milder Conditions? alt_method->sub_alt1 workup Step 4: Optimize Work-up & Purification sub_workup1 Product Loss During Aqueous Extraction? workup->sub_workup1 sub_sm2 Degradation? (e.g., Decarboxylation) sub_sm1->sub_sm2 No sol_sm Solution: • Re-purify Starting Material • Confirm Structure (NMR, MS) sub_sm1->sol_sm Yes sub_sm2->eval_rxn No sub_sm2->sol_sm Yes sub_rxn2 Coupling Reaction Issues? (Reagent Choice, Stoichiometry) sub_rxn1->sub_rxn2 No sol_fischer Solution: • Ensure Anhydrous Conditions • Use Excess Alcohol as Solvent • Increase Catalyst Loading sub_rxn1->sol_fischer Yes sub_rxn2->alt_method No sol_coupling Solution: • Check Reagent Quality • Optimize Stoichiometry & Temp • Add DMAP as Catalyst sub_rxn2->sol_coupling Yes sub_alt1->workup No sol_alt Solution: • Switch to Yamaguchi or Mitsunobu Esterification • Use Carbodiimide (DCC, EDC) sub_alt1->sol_alt Yes sub_workup2 Degradation on Silica? sub_workup1->sub_workup2 No sol_workup Solution: • Use Mild Basic Wash (e.g., NaHCO3) • Consider Alternative Chromatography (Alumina, Reverse Phase) sub_workup1->sol_workup Yes sub_workup2->sol_workup Yes

Caption: A decision tree for troubleshooting low esterification yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Starting Material and Reagents

Q1: How can I be sure my 1-(diphenylmethyl)azetidine-3-carboxylic acid starting material is pure enough for the reaction?

A: Starting material purity is paramount. Impurities can inhibit catalysts, introduce side reactions, or complicate purification.

  • Verification: Before starting, verify the purity of your carboxylic acid using standard techniques.

    • NMR (¹H and ¹³C): Check for residual solvents or organic impurities. The proton NMR should show the characteristic signals for the diphenylmethyl and azetidine protons.

    • LC-MS: This can confirm the molecular weight (267.33 g/mol ) and identify trace-level impurities.[1][2]

    • Melting Point: The literature melting point is approximately 198 °C (with decomposition).[1] A broad or depressed melting point suggests impurities.

  • Common Impurities: The starting material is often synthesized by saponification of the corresponding methyl or ethyl ester.[3] Incomplete hydrolysis can leave residual ester, which will not react further and will lower your yield calculation. An acidic workup is crucial to ensure the product is fully protonated and precipitates.[3]

Q2: My alcohol/solvent is not "anhydrous" grade. Does it matter?

A: Yes, it matters immensely, especially for equilibrium-driven reactions.

  • Fischer Esterification: This is a classic acid-catalyzed dehydration reaction.[4] By Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials, directly reducing your yield. Using anhydrous alcohol and solvents is critical.

  • Coupling Reagents: Reagents like carbodiimides (DCC, EDC) and Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) are highly sensitive to moisture. Water will consume these expensive reagents, rendering them inactive for the desired esterification.

Category 2: Reaction Conditions & Methodology

Q3: I am attempting a Fischer esterification using H₂SO₄ and methanol, but the yield is very low (<30%). What is going wrong?

A: This is a common issue stemming from the specific nature of your substrate. While Fischer esterification is simple and cost-effective, it faces two main hurdles here.[4][5]

  • Steric Hindrance: The bulky diphenylmethyl group shields the carboxylic acid, making it difficult for the alcohol (methanol) to attack the carbonyl carbon, even after protonation.[6]

  • Basicity of Azetidine Nitrogen: The azetidine nitrogen is basic and will be protonated by the strong acid catalyst (H₂SO₄). This creates a positive charge on the ring, which can electrostatically repel the protonated carbonyl, further deactivating the substrate. While N-protection is present, the nitrogen can still interact with strong acids.[7]

  • Troubleshooting Steps:

    • Use a Large Excess of Alcohol: Use the alcohol (e.g., methanol) as the solvent to drive the equilibrium forward.

    • Increase Reaction Time and Temperature: Refluxing for an extended period (12-24 hours) may be necessary.

    • Water Removal: Use a Dean-Stark apparatus if using a solvent like toluene to physically remove the water byproduct.

    • Alternative Acid Catalysts: Consider using trimethylchlorosilane (TMSCl) in methanol, which can generate HCl in situ and may offer milder conditions.[8]

Q4: Are there better alternatives to Fischer esterification for this hindered substrate?

A: Absolutely. For sterically hindered acids, using coupling agents to activate the carboxylic acid is a far more effective strategy. These methods avoid the harsh acidic conditions and equilibrium limitations of the Fischer method.

MethodActivating Agent(s)Key AdvantagesPotential Issues
Steglich Esterification DCC or EDC, DMAP (catalyst)Mild conditions (often room temp); highly effective for hindered systems.[9][10]DCC byproduct (DCU) can be difficult to remove; EDC is water-soluble, simplifying workup.[11] Formation of N-acylurea byproduct if slow.[9]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, then Alcohol + DMAPExcellent for highly hindered acids and macrolactonization.[12][13][14] Forms a highly reactive mixed anhydride.Requires a two-step, one-pot procedure. TCBC is moisture-sensitive.[13]
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIADProceeds with inversion of configuration at the alcohol (not relevant for simple esters). Mild, neutral conditions.[15][16]Byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can be difficult to purify.[16] The nucleophile (your carboxylic acid) should be reasonably acidic.[17]

Q5: I tried a DCC/DMAP coupling, but my main product is a white precipitate that isn't my ester. What happened?

A: You have likely formed N-acylurea, a common byproduct in carbodiimide couplings.[9]

  • Mechanism of Failure: The initial O-acylisourea intermediate is highly reactive. If the alcohol is not available or is too slow to react (due to steric hindrance), this intermediate can undergo an intramolecular 1,3-rearrangement to form a very stable N-acylurea, which is no longer reactive towards the alcohol.[9][18]

  • The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acyl-pyridinium species. This species is more reactive towards the alcohol and is not prone to the rearrangement, thus suppressing N-acylurea formation.[9][19]

  • Solution:

    • Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).

    • Add the DCC solution slowly to a solution of the carboxylic acid, alcohol, and DMAP to keep the concentration of the O-acylisourea intermediate low.

    • Run the reaction at 0 °C to room temperature; excessive heat can promote the side reaction.

Category 3: Work-up and Purification

Q6: I seem to be losing a lot of my product during the aqueous work-up. How can I prevent this?

A: Product loss during work-up can occur for several reasons.

  • Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions during extraction. Using brine (saturated NaCl solution) for the final aqueous wash can help break emulsions.

  • Incorrect pH:

    • Acidic Wash: Do not wash with strong acid. This can protonate the azetidine nitrogen, making the product water-soluble.

    • Basic Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is recommended to remove any unreacted carboxylic acid. Avoid strong bases (like NaOH), which could potentially hydrolyze your newly formed ester.

  • Extraction Solvent: Ensure you are using a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Q7: My product appears to be degrading during silica gel chromatography. Is this common?

A: Yes, azetidine-containing compounds can be sensitive to acidic silica gel. The Lewis acidic sites on the silica surface can cause streaking, low recovery, or even decomposition.

  • Troubleshooting Chromatography:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutralising base, like triethylamine (~0.5-1% by volume). This will deactivate the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina for your chromatography.

    • Rapid Purification: Avoid letting the product sit on the column for extended periods. Load the column and elute the product as quickly as is practical.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol is recommended as a starting point due to its mild conditions and the water-solubility of its urea byproduct, which simplifies purification.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% citric acid solution (to remove residual EDC and DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent, e.g., a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Yamaguchi Esterification

This method is particularly powerful for very hindered systems or when the Steglich protocol fails.[12][20]

  • Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF. Add triethylamine (Et₃N) (1.1 eq). Cool the mixture to 0 °C and slowly add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq). Stir at room temperature for 2 hours.

  • Ester Formation: In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous THF. Add this solution to the mixed anhydride mixture from step 1.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in the Steglich protocol.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. Available at: [Link]

  • Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]

  • National Institutes of Health (NIH). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Wikipedia. Yamaguchi esterification. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Chemistry Steps. The Mitsunobu Reaction. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

  • K. C. Nicolaou, et al. (2005).
  • Reddit. Why is Fisher method preferred for the esterification of amino acids? Available at: [Link]

  • Chemistry Steps. The Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. Available at: [Link]

  • ResearchGate. How do you esterify a N-Boc protected amino acid? Available at: [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Available at: [Link]

  • Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Available at: [Link]

  • Chem-Impex. 1-Benzhydrylazetidine-3-carboxylic acid. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

  • Pearson. Reactions of Amino Acids: Esterification. Available at: [Link]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Available at: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters as a Strategy. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • ResearchGate. The Polymerization of Azetidines and Azetidine Derivatives. Available at: [Link]

  • Gsrs. 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

Sources

Stability of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1-(diphenylmethyl)azetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

The stability of this compound in acidic media is a critical consideration for any experimental design, including reaction workups, purifications, and formulation studies. The molecule possesses three potentially acid-labile functionalities: the azetidine ring, the N-diphenylmethyl (benzhydryl) protecting group, and the methyl ester. The overall stability is highly dependent on the specific acidic conditions employed (e.g., pH, temperature, and duration of exposure).

Generally, the azetidine ring itself is susceptible to acid-mediated ring-opening, a reaction driven by the relief of ring strain.[1][2] The rate of this degradation is highly sensitive to the pH and the pKa of the azetidine nitrogen.[1] Protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring cleavage.[3]

The N-benzhydryl group is relatively stable but can be cleaved under strongly acidic conditions, often involving heating.[4][5] Finally, the methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, a reversible process favored by the presence of excess water.[6][7]

Q2: What are the likely degradation products of this molecule in acid?

Under acidic conditions, several degradation pathways are possible, leading to a mixture of products. The primary degradation products you might encounter are:

  • Azetidine Ring-Opened Products: Nucleophilic attack on the protonated azetidine ring can lead to various ring-opened species, depending on the nucleophile present in the medium (e.g., water, alcohols).

  • N-Deprotected Azetidine: Cleavage of the N-benzhydryl group will yield methyl azetidine-3-carboxylate.

  • Hydrolyzed Product: Acid-catalyzed hydrolysis of the methyl ester will result in 1-(diphenylmethyl)azetidine-3-carboxylic acid.

  • Combined Degradation Products: It is also possible to observe products resulting from multiple degradation events, such as azetidine-3-carboxylic acid (following both N-deprotection and ester hydrolysis).

The following diagram illustrates the potential degradation pathways:

Degradation Pathways This compound This compound Azetidine Ring-Opened Products Azetidine Ring-Opened Products This compound->Azetidine Ring-Opened Products Acid-mediated ring opening Methyl azetidine-3-carboxylate Methyl azetidine-3-carboxylate This compound->Methyl azetidine-3-carboxylate N-Deprotection 1-(diphenylmethyl)azetidine-3-carboxylic acid 1-(diphenylmethyl)azetidine-3-carboxylic acid This compound->1-(diphenylmethyl)azetidine-3-carboxylic acid Ester Hydrolysis Troubleshooting Workflow start Degradation Suspected exp_setup Set up parallel stability experiments: - Control - Acidic Wash - Prolonged Acidic Exposure start->exp_setup analysis Analyze by HPLC/LC-MS and TLC exp_setup->analysis compare Compare results to control analysis->compare new_peaks New peaks observed? compare->new_peaks identify Identify degradation products by mass new_peaks->identify Yes no_degradation Compound is stable under these conditions new_peaks->no_degradation No

Caption: Workflow for investigating compound stability during acidic workup.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after acidic treatment. What could they be?

Unexpected peaks are likely degradation products. By analyzing their mass-to-charge ratios (m/z) from the LC-MS data, you can deduce their structures.

Observed m/z Corresponding Structure Likely Cause of Degradation
[M-166+H]⁺Methyl azetidine-3-carboxylateN-Deprotection
[M-14+H]⁺1-(diphenylmethyl)azetidine-3-carboxylic acidEster Hydrolysis
[M-180+H]⁺Azetidine-3-carboxylic acidN-Deprotection and Ester Hydrolysis
[M+18+H]⁺Ring-opened product (addition of water)Azetidine ring opening

Note: 'M' represents the molecular weight of the starting material, this compound (C₁₈H₁₉NO₂, MW: 281.35).

Problem 3: How can I selectively hydrolyze the methyl ester without cleaving the N-benzhydryl group or opening the azetidine ring?

Selective hydrolysis of the methyl ester can be challenging under acidic conditions due to the competing degradation pathways. A more reliable method is to use basic hydrolysis (saponification), which is generally much faster and occurs under milder conditions for the other functional groups. [7] Experimental Protocol: Selective Ester Hydrolysis (Saponification)

  • Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as methanol and tetrahydrofuran.

  • Base Addition: Add a solution of 1N sodium hydroxide and stir the reaction at room temperature. [8]3. Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture to remove the organic solvents.

    • Carefully acidify the remaining aqueous solution with a dilute acid (e.g., 10% hydrochloric acid) to a pH of approximately 3. [8] * The carboxylic acid product should precipitate and can be collected by filtration.

This method has been successfully used for the synthesis of 1-(diphenylmethyl)azetidine-3-carboxylic acid. [8]

References

  • DiDonato, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • DiDonato, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Saudi, M., & Van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Khan Academy. Acid-catalyzed ester hydrolysis. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

  • Saudi, M., & Van Aerschot, A. (2013). A straightforward diphenylmethyl protection method and deprotection of some pyrimidine nucleosides. PubMed. Available at: [Link]

  • ResearchGate. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

  • Semantic Scholar. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Available at: [Link]

  • ResearchGate. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. Available at: [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Available at: [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

  • PubChemLite. This compound (C18H19NO2). Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • PubMed. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: [Link]

  • PMC - PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]

  • Springer. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Available at: [Link]

Sources

Stability of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-AZE-STAB

Last Updated: January 7, 2026

Introduction: Navigating the Nuances of Azetidine Stability

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold provided by the azetidine ring.[1][2] However, the inherent ring strain of this four-membered heterocycle (approximately 25.4 kcal/mol) introduces unique reactivity and potential stability challenges that are not as prevalent in larger ring systems like pyrrolidines.[3][4] This guide provides a comprehensive technical overview of the stability of this compound specifically under basic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this molecule under basic conditions?

The most significant and immediate concern is the hydrolysis of the methyl ester functional group.[5] This classic organic reaction, often termed saponification, is promoted by hydroxide ions and will convert the methyl ester into its corresponding carboxylate salt, 1-(diphenylmethyl)azetidine-3-carboxylic acid.[6][7] This reaction is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and resonance-stabilized, showing little propensity to react with the alcohol byproduct.[7]

Q2: Is the azetidine ring itself susceptible to degradation by bases?

The saturated azetidine ring is considerably more stable than its three-membered aziridine counterpart.[4] Under standard aqueous basic conditions (e.g., NaOH, K₂CO₃ at room temperature to moderate heat), the N-C bonds of the neutral azetidine ring are generally stable. Degradation via ring-opening becomes a more significant risk under harsher conditions or if the azetidine nitrogen becomes quaternized, forming a strained azetidinium ion, which dramatically increases its susceptibility to nucleophilic attack.[8][9][10]

Q3: How does the N-(diphenylmethyl) group influence stability?

The N-(diphenylmethyl) or 'benzhydryl' group is a bulky substituent that provides significant steric hindrance around the nitrogen atom.[11] This bulk can sterically protect the nitrogen and adjacent ring carbons from attack by external nucleophiles. The benzhydryl group itself is robust and generally stable to basic conditions; it is typically cleaved under strongly acidic protocols, such as with trifluoroacetic acid (TFA).[12]

Q4: Can I use strong, non-nucleophilic bases like DBU or LiHMDS with this compound?

The use of strong, non-nucleophilic bases should be approached with caution and depends entirely on the intended transformation. While these bases are less likely to act as nucleophiles to open the ring, their high basicity can deprotonate any acidic protons, potentially initiating unintended side reactions. The stability in the presence of such bases is highly dependent on temperature, solvent, and reaction time. A small-scale pilot experiment is always recommended.

Understanding Potential Degradation Pathways

Under basic conditions, two primary degradation pathways should be considered, although they differ significantly in their likelihood.

  • Ester Hydrolysis (Saponification) - Primary Pathway : This is the most common degradation route. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt.[7][13] A patent describing the synthesis of the corresponding carboxylic acid utilizes this exact methodology, treating the methyl ester with sodium hydroxide in a methanol/THF solvent system.[6]

  • Azetidine Ring-Opening - Secondary/Forced Pathway : This pathway is significantly less probable under typical basic conditions but can be induced. The high ring strain makes the azetidine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] For this to occur with a hydroxide nucleophile, the ring would likely need to be activated, for instance, by forming an azetidinium ion. While less common in basic media, forced degradation studies on similar azetidine-containing molecules have shown pathways involving azetidinium ion formation.[14][15] This route should be considered a possibility under high temperatures or in the presence of other reactive species.

Caption: Potential degradation pathways under basic conditions.

Troubleshooting Guide: Stability Issues in Experiments

This section addresses common problems encountered when using this compound in basic reaction media.

Observed IssuePotential Cause(s)Recommended Action & Rationale
Low yield of desired product; main byproduct has a lower Rf on TLC and is water-soluble. Ester Hydrolysis: The reaction conditions (e.g., aqueous base, prolonged heating) have caused saponification of the methyl ester to the more polar carboxylate salt.[5]Modify Reaction Conditions: Switch to non-aqueous conditions if possible. Use carbonate bases (K₂CO₃, Cs₂CO₃) instead of hydroxides. Reduce reaction time and temperature. Rationale: Minimizing water and strong nucleophilic bases like OH⁻ reduces the rate of saponification.
Multiple unexpected byproducts observed by LC-MS, some with the same mass. Ring-Opening/Isomerization: Harsh conditions (high temperature, strong base) may be causing the azetidine ring to open, potentially followed by rearrangement or further reactions.[8][16] Isomers can arise from regioselectivity issues in the ring-opening.Reduce Reaction Severity: Lower the reaction temperature significantly. Screen a panel of weaker bases. Rationale: The activation energy for ring-opening is higher than for many desired transformations. Milder conditions can provide a kinetic window where the desired reaction proceeds but degradation does not.[3]
Inconsistent reaction outcomes between batches. Variable Reagent Quality: The base may be contaminated or of inconsistent strength. The starting material may have pre-existing impurities.Verify Reagent Quality: Use freshly opened or properly stored base. Titrate the base if its concentration is critical. Run a purity check (e.g., NMR, HPLC) on the starting material before use. Rationale: Reaction consistency depends on precise stoichiometry and the absence of catalytic impurities that could promote degradation.
Reaction fails to proceed, starting material recovered. Steric Hindrance/Insufficient Basicity: The N-benzhydryl group may be sterically blocking the desired reaction site. The chosen base may not be strong enough to initiate the desired chemical step.Select a Different Base: Consider a stronger, non-nucleophilic base (e.g., NaHMDS, LDA) if proton abstraction is required. Rationale: Overcoming steric or electronic barriers may require a more potent reagent. However, always start with a small-scale test, as stronger bases can also accelerate degradation if not chosen carefully.

Experimental Protocols

Protocol 1: Standardized Base Stability Screening

This protocol provides a systematic workflow to evaluate the stability of the title compound against various basic conditions.

1. Materials & Reagents:

  • This compound (Test Compound)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Deionized Water (18 MΩ·cm)

  • Bases: 1 M NaOH (aq), 1 M K₂CO₃ (aq), Triethylamine (TEA)

  • Acid for Quenching: 1 M HCl (aq) or Trifluoroacetic Acid (TFA)

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh ~10 mg of the test compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 1:1 mixture of ACN:H₂O to create a ~1 mg/mL stock solution. This is your T₀ (time zero) reference sample.

3. Incubation Procedure:

  • For each basic condition, pipette 1 mL of the stock solution into a labeled vial.

  • Add the basic reagent. For example:

    • Condition A (Strong Base): Add 100 µL of 1 M NaOH.

    • Condition B (Weak Base): Add 100 µL of 1 M K₂CO₃.

    • Condition C (Organic Base): Add an equimolar amount of TEA.

  • Prepare two sets of samples: one for incubation at Room Temperature (25°C) and one for elevated temperature (50°C).

  • Gently mix and start the timer.

4. Time-Point Sampling & Analysis:

  • At specified time points (e.g., 1h, 4h, 8h, 24h), withdraw a 100 µL aliquot from each incubation vial.

  • Immediately quench the reaction by diluting the aliquot into a vial containing 900 µL of the initial mobile phase (e.g., 50:50 ACN:H₂O with 0.1% TFA). This neutralizes the base and stops further degradation.

  • Analyze the T₀ sample and all time-point samples by the HPLC method described below.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. A significant decrease indicates instability under those conditions.

Caption: Workflow for the base stability screening experiment.

Protocol 2: HPLC Analytical Method for Stability Monitoring

This method is suitable for separating the parent compound from its primary degradant, the carboxylate.

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Expected Elution: The carboxylate degradant will be more polar and is expected to elute earlier than the parent methyl ester.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 18). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(42), 16631–16636. [Link]

  • Hu, W., et al. (2019). Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives. Nature Communications, 10, 5283. [Link]

  • Request PDF. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Pfizer Global Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1611. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Retrieved from [Link]

  • Inagaki, S., et al. (2011). Theoretical Analysis of Lewis Basicity Based on Local Electron-Donating Ability. Origin of Basic Strength of Cyclic Amines. The Journal of Organic Chemistry, 76(17), 7124-7131. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • G. A. Molander Lab. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Angewandte Chemie International Edition, 61(52), e202211663. [Link]

  • Journal of Organic Chemistry. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(1), 226-229. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A protocol for testing the stability of biochemical analytes. Technical document. Retrieved from [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 124. [Link]

  • Oakwood Chemical. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Pharma Beginners. (2020, June 22). Stability Study Protocol and Specification - SOP. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Retrieved from [Link]

  • Toniolo, C., et al. (2003). N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. Biopolymers, 71(1), 17-27. [Link]

  • ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21813-21826. [Link]

  • ResearchGate. (n.d.). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzhydryl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

Sources

Preventing ring-opening of the azetidine core during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ring-Opening of the Azetidine Core

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling four-membered nitrogen heterocycles. As a Senior Application Scientist, I've structured this resource to address the most common and critical challenges encountered in the lab, focusing on the prevention of undesired ring-opening reactions. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them valuable synthetic intermediates but also susceptible to cleavage.[1] This guide provides not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
FAQ 1: My azetidine ring is opening during N-functionalization (e.g., acylation or sulfonylation). What is happening and how can I prevent it?

Answer: This is a classic and frequently encountered problem. The root cause lies in the "activation" of the azetidine ring. When you acylate or sulfonate the nitrogen, you are attaching a strong electron-withdrawing group. This has two major consequences:

  • Increased Electrophilicity: The electron-withdrawing group pulls electron density away from the nitrogen, which in turn pulls density from the ring carbons (C2 and C4). This makes the ring carbons significantly more electrophilic and susceptible to attack by nucleophiles.

  • Enhanced Ring Strain: N-acylation can increase ring strain, making the ring-opening process more thermodynamically favorable.

The nucleophile that attacks and opens the ring can be the counter-ion of your acylating agent (e.g., chloride from acyl chloride), the base used in the reaction, or even the solvent. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks a ring carbon, leading to cleavage of the C-N bond.[2][3]

Troubleshooting Guide: N-Functionalization Reactions

Problematic ConditionMechanistic RationaleRecommended Solution & Explanation
Use of Acyl/Sulfonyl Halides (e.g., AcCl, TsCl) at 0 °C to RT Generates a nucleophilic halide anion (Cl⁻) which can readily attack the activated azetidinium intermediate, causing ring-opening.[4]Use Acyl Anhydrides or an Active Ester: (e.g., (Boc)₂O, Ac₂O). These reagents generate less nucleophilic byproducts. Perform reactions at low temperatures (-40 to -78 °C): This minimizes the kinetic energy available for the ring-opening pathway.
Use of Nucleophilic Bases (e.g., Pyridine, DMAP) These bases can act as nucleophiles themselves, attacking the activated ring to form a covalent intermediate that leads to decomposition.Use a Non-Nucleophilic, Sterically Hindered Base: 2,6-Lutidine or Proton-Sponge® are excellent choices. They are basic enough to scavenge the acid byproduct but are too bulky to attack the ring carbons.
Use of Protic or Nucleophilic Solvents (e.g., MeOH, THF) Solvents can act as nucleophiles. Methanol can open the ring to form 1,3-amino ethers.[2] THF, while less reactive, can still participate in ring-opening under certain conditions.Use Aprotic, Non-Nucleophilic Solvents: Dichloromethane (DCM) or acetonitrile (ACN) are generally safer choices for these reactions.

Diagram: Mechanism of N-Activation and Ring-Opening

The following diagram illustrates how N-acylation activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening.

G cluster_0 Step 1: N-Activation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine ActivatedComplex N-Acyl Azetidinium Ion (Highly Electrophilic) Azetidine->ActivatedComplex Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->ActivatedComplex RingOpened Ring-Opened Product (γ-Amino Ketone/Alcohol derivative) ActivatedComplex->RingOpened Ring Opening Nucleophile Nucleophile (Nu⁻) (e.g., Cl⁻, Base, Solvent) Nucleophile->RingOpened SN2 Attack

Caption: N-activation followed by nucleophilic ring-opening.

Protocol: Mild N-Boc Protection of Azetidine

This protocol minimizes the risk of ring-opening by using a less aggressive acylating agent and controlled conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine starting material (1.0 eq).

  • Solvent: Dissolve the azetidine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise. Note: TEA is used here as a mild base; for highly sensitive substrates, consider 2,6-lutidine.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled azetidine mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Caution: See FAQ 4 regarding purification on silica gel.

FAQ 2: I'm using a Lewis acid to catalyze a reaction on a substituent, and the azetidine ring is cleaving. Why does this happen?

Answer: Lewis acids are common culprits for azetidine ring-opening. The lone pair of electrons on the azetidine nitrogen is a prime target for coordination by a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃). This coordination is mechanistically similar to N-activation by an acyl group.[5][6]

Coordination of the Lewis acid to the nitrogen makes the ring carbons (C2/C4) extremely electrophilic. This "activated" complex is now highly susceptible to SN2-type nucleophilic attack, leading to regioselective ring-opening.[2] Even weak nucleophiles, such as the solvent or trace water, can initiate cleavage under these conditions. This strategy is sometimes used intentionally to synthesize γ-amino alcohols or ethers, but it is a significant problem when you want the ring to remain intact.[2]

Diagram: Lewis Acid-Mediated Ring Opening

G Azetidine N-Substituted Azetidine ActivatedComplex LA-Azetidine Complex (Highly Activated) Azetidine->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordination Product Ring-Opened Product ActivatedComplex->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product G Start Crude Azetidine Product CheckTLC Run TLC on Standard Silica. Observe Streaking or Decomposition? Start->CheckTLC StandardColumn Proceed with Standard Silica Gel Chromatography CheckTLC->StandardColumn No Troubleshoot Implement Protective Measures CheckTLC->Troubleshoot Yes Option1 Option 1: Neutralize Silica Gel Troubleshoot->Option1 Option2 Option 2: Use Alternative Stationary Phase Troubleshoot->Option2 Option3 Option 3: Non-Chromatographic Method Troubleshoot->Option3

References

Technical Support Center: Chiral Separation of Azetidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of azetidine-3-carboxylate derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome the unique challenges presented by these small, polar, and structurally rigid molecules.

Introduction

Azetidine-3-carboxylate derivatives are crucial building blocks in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[3][4][5] Consequently, robust and reliable chiral separation methods are essential for both analytical and preparative purposes. This guide will address common hurdles encountered during the chiral separation of these compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Poor or No Chiral Resolution

Question: I'm injecting my racemic azetidine-3-carboxylate derivative, but I only see a single, sharp peak. What's going on and how can I achieve separation?

Answer:

Achieving chiral recognition is the first and most significant challenge. A single peak indicates that the enantiomers are not interacting differently with the chiral stationary phase (CSP). This can be due to several factors related to the column, mobile phase, or the analyte itself.

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The "three-point interaction model" is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the analyte and the CSP are necessary for separation.[6] Azetidine derivatives, being small and relatively simple, may struggle to form these multiple interactions.

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are often a good starting point for a broad range of compounds, including azetidines.[7] These phases offer a complex chiral environment with grooves and cavities where analytes can bind through a combination of hydrogen bonds, dipole-dipole, and steric interactions. If polysaccharide columns fail, consider Pirkle-type or macrocyclic glycopeptide-based columns.[8]

  • Incorrect Mobile Phase System: The mobile phase composition dramatically influences selectivity.[3][4][9] The polarity of the mobile phase affects how the analyte interacts with the CSP.

    • Solution (Normal Phase - NP): For NP-HPLC, which is very common for chiral separations, start with a simple mobile phase like hexane/isopropanol (IPA) or hexane/ethanol.[10][8] Vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Solution (Reversed Phase - RP): While less common for these specific derivatives, if your compound is derivatized or more suited to RP, use mobile phases like acetonitrile/water or methanol/water. The choice between methanol and acetonitrile can be critical, as methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole.[11]

    • Solution (Additives): The carboxylate and the amine functionalities of your molecule are ionizable. Adding a small amount (0.1%) of an acidic or basic modifier to the mobile phase is crucial.[8]

      • For the free carboxylic acid, add an acid like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxyl group.

      • For the free amine (if the carboxylate is esterified), add a base like diethylamine (DEA) or triethylamine (TEA) to prevent strong ionic interactions with residual silanols on the silica surface, which can cause severe peak tailing.[12]

  • Sub-optimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][7]

    • Solution: Decreasing the column temperature usually enhances chiral selectivity by favoring the weaker, transient diastereomeric complexes formed between the analyte and the CSP.[7] Try running the separation at a lower temperature (e.g., 10-25°C). Conversely, sometimes increasing the temperature can improve peak shape and efficiency, so it's a parameter worth exploring.[7]

Workflow for Initial Method Development

Below is a systematic workflow for screening for initial chiral separation.

MethodDevelopment start Start: Racemic Azetidine-3-carboxylate Derivative screen_csp Screen CSPs (e.g., Amylose, Cellulose-based) start->screen_csp select_mp Select Mobile Phase System (NP: Hexane/IPA vs. SFC: CO2/MeOH) screen_csp->select_mp add_modifier Add Mobile Phase Modifier (0.1%) (Acid for COOH, Base for NH) select_mp->add_modifier run_initial Initial Run (e.g., 25°C, 1 mL/min) add_modifier->run_initial eval_result Resolution > 1.5? run_initial->eval_result optimize Optimize: - Mobile Phase Ratio - Temperature - Flow Rate eval_result->optimize Partial success Successful Separation eval_result->success Yes no_sep No Separation eval_result->no_sep No optimize->success change_csp Change CSP Type (e.g., Pirkle, Macrocyclic) no_sep->change_csp change_mode Change Chromatography Mode (e.g., NP -> SFC or RP) no_sep->change_mode derivatize Consider Derivatization no_sep->derivatize change_csp->select_mp change_mode->select_mp

Caption: A decision-making workflow for initial chiral method development.

Poor Peak Shape (Tailing or Fronting)

Question: I have some separation, but my peaks are tailing badly. What causes this and how can I fix it?

Answer:

Poor peak shape, most commonly tailing, compromises resolution and quantification.[13] For azetidine derivatives, this is often linked to secondary interactions between the polar functional groups (amine and carboxylate) and the stationary phase.

Probable Causes & Solutions:

  • Secondary Ionic Interactions: The most common cause of peak tailing for basic compounds (like the azetidine nitrogen) is interaction with acidic silanol groups on the silica surface of the CSP.[12]

    • Solution: Add a basic modifier like DEA or TEA (typically 0.1%) to the mobile phase.[12][14] The modifier will compete for the active sites on the stationary phase, masking them from your analyte and resulting in more symmetrical peaks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or a characteristic "right triangle" peak shape.[13]

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of the same concentration) to see if peak shape improves.

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]

    • Solution: Ideally, dissolve your sample in the mobile phase itself.[14] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Column Contamination or Degradation: A blocked column frit or a void at the column head can distort the sample band, causing tailing for all peaks in the chromatogram.[13]

    • Solution: First, try backflushing the column. If this doesn't work, a guard column can help protect the analytical column from contaminants. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Considering Supercritical Fluid Chromatography (SFC)

Question: My HPLC methods are slow and use a lot of solvent. Is SFC a viable alternative for separating azetidine-3-carboxylate enantiomers?

Answer:

Absolutely. SFC is an excellent and often superior technique for chiral separations, especially for polar molecules like azetidine derivatives.[15][16][17]

Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without a significant loss in efficiency, leading to faster separations.[15][17][18]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 with a small percentage of an organic modifier (co-solvent), making it a "greener" and more cost-effective technique.[15][18]

  • Unique Selectivity: The mobile phase in SFC has different properties than liquid mobile phases, which can sometimes provide unique and improved chiral selectivity.[16][19]

Common SFC Conditions for Chiral Separations:

  • Mobile Phase: Supercritical CO2 with a polar co-solvent, typically methanol, ethanol, or isopropanol.

  • Columns: The same polysaccharide-based CSPs used for HPLC are highly effective in SFC.[17][19]

  • Additives: As with HPLC, acidic or basic additives are often necessary to improve peak shape and selectivity.

ParameterHPLC (Normal Phase)SFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO2
Co-solvent/Modifier Isopropanol, EthanolMethanol, Ethanol
Typical Flow Rate 0.5 - 1.5 mL/min2.0 - 5.0 mL/min
Analysis Time Often > 10 minOften < 5 min
Solvent Consumption HighLow[18]
Peak Shape for Polar Analytes Often requires additivesOften excellent with additives

Table 1: Comparison of typical parameters for NP-HPLC and SFC in chiral separations.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my azetidine-3-carboxylate for chiral separation?

A1: Not always, but it can be a powerful strategy if direct separation fails. Derivatization involves reacting the analyte with an achiral reagent to improve its chromatographic properties or with a chiral reagent to form diastereomers.[16][20]

  • Achiral Derivatization: If your molecule has poor peak shape or solubility, you can derivatize the carboxylic acid to an ester or the amine to an amide. This blocks the polar, ionizable groups, often leading to sharper peaks and better chromatography.[21] The resulting derivative is then separated on a CSP.

  • Chiral Derivatization: This involves reacting your racemic analyte with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers.[20][22] These diastereomers have different physical properties and can be separated on a standard (achiral) C18 column.[8] This is an indirect method and can be complex due to the need for a pure chiral reagent and the risk of racemization during the reaction.[23]

Q2: My resolution is good, but the peaks are very far apart, leading to a long run time. How can I speed up the analysis?

A2: If you have excessive resolution (Rs > 2.5), you can optimize the method for speed.

  • Increase Flow Rate: This is the simplest way to reduce run time. Chiral separations often benefit from lower flow rates for optimal resolution, but if you have resolution to spare, increasing the flow rate is effective.[7]

  • Increase Mobile Phase Strength: In normal phase, increase the percentage of the alcohol modifier. In reversed phase, increase the percentage of the organic solvent. This will decrease retention times.

  • Switch to SFC: As mentioned, SFC is inherently faster than HPLC.[16][17] Transferring your method to an SFC system can significantly cut down analysis time.

Q3: The elution order of my enantiomers flipped when I changed the mobile phase. Is this normal?

A3: Yes, this is a known phenomenon in chiral chromatography and can be a useful tool.[3] A change in the mobile phase composition or even temperature can alter the dominant interactions responsible for chiral recognition, leading to a reversal in elution order.[3] For example, switching the alcohol modifier (e.g., from isopropanol to ethanol) or changing the type or concentration of an additive can cause this effect.[24] It highlights the delicate balance of forces involved in chiral separations.

Q4: What is the best way to quantify the enantiomeric excess (ee)?

A4: Enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula is:

ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer. For accurate quantification, you need a baseline resolution of at least 1.5 between the two peaks to ensure the integration is not compromised.

Part 3: Experimental Protocols

Protocol 1: Generic Screening Protocol for Chiral HPLC

This protocol outlines a starting point for developing a chiral separation method for a novel azetidine-3-carboxylate derivative.

  • Column Selection:

    • Primary Screening Column: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

    • Secondary Screening Columns: A cellulose-based column and a Pirkle-type column.

  • Sample Preparation:

    • Dissolve the racemic sample in the initial mobile phase at a concentration of approximately 1 mg/mL. If solubility is low, use a slightly stronger solvent (e.g., pure isopropanol) but keep the volume minimal.

  • Mobile Phase Preparation:

    • Mobile Phase A (for acidic analytes): 90:10 (v/v) Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B (for basic analytes): 90:10 (v/v) Hexane/Isopropanol with 0.1% Diethylamine (DEA).

    • Note: If your analyte is zwitterionic, start with the acidic mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Screening and Evaluation:

    • Equilibrate the column with the chosen mobile phase for at least 10 column volumes.[7]

    • Inject the sample and monitor the chromatogram for up to 30 minutes.

    • If no separation is observed, try a different mobile phase composition (e.g., change the alcohol or its percentage) or switch to the secondary screening column.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues after an initial screening run.

Troubleshooting start Initial Chromatogram q1 Is there a peak? start->q1 q2 Is there separation? q1->q2 Yes no_peak No Peak Eluted - Decrease mobile phase strength - Check for strong adsorption q1->no_peak No q3 Is peak shape good? (Tailing Factor < 1.5) q2->q3 Yes single_peak Single Peak - Change CSP - Change mobile phase system (NP/RP/SFC) - Lower temperature q2->single_peak No q4 Is Resolution (Rs) > 1.5? q3->q4 Yes tailing_peak Peak Tailing - Add/adjust mobile phase modifier (DEA/TFA) - Reduce sample concentration - Check for column contamination q3->tailing_peak No poor_res Poor Resolution (Rs < 1.5) - Decrease mobile phase strength - Lower temperature - Decrease flow rate q4->poor_res No good_sep Good Separation Proceed to Validation q4->good_sep Yes

Caption: A troubleshooting decision tree for chiral chromatography.

References

  • BenchChem. (2025). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • Reddit User Discussion. (2025). Horrible peak shape.
  • National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Chromatography Today. (2020).
  • Daicel Chiral Technologies. (n.d.).
  • PubMed. (2017).
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Selvita. (2024).
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • BenchChem. (2025).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • LCGC International. (2023).
  • LCGC International. (2023).
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Journal of Chromatography A. (2014).
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Reddit User Discussion. (2025).
  • R Discovery. (2017).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • ACS Publications. (2020).
  • ResearchGate. (n.d.).
  • ACS Publications. (2025).
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI. (2024).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Sigma-Aldrich. (n.d.).
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

Sources

Technical Support Center: Minimizing Epimerization During the Coupling of Azetidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical challenge of minimizing epimerization during the amide coupling of azetidine-3-carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you maintain stereochemical integrity in your synthetic routes.

Introduction to the Challenge

Azetidine-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. However, their chiral center at the C3 position is susceptible to epimerization under standard peptide coupling conditions. This loss of stereochemical purity can lead to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity and safety profile of the final compound.[1] This guide is designed to provide you with the expertise and validated protocols to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding epimerization in azetidine-3-carboxylic acid couplings.

Q1: What is epimerization and why is it a significant problem in the coupling of azetidine-3-carboxylic acids?

A1: Epimerization is a chemical process that inverts the configuration at a single stereocenter in a molecule.[2] In the context of azetidine-3-carboxylic acid, this typically occurs at the α-carbon (C3), leading to the formation of a diastereomeric or enantiomeric impurity. This is a critical issue because the three-dimensional structure of a molecule is paramount to its biological function. Even a minor change in stereochemistry can significantly reduce or eliminate the desired biological activity.[2] Furthermore, these epimers have very similar physical properties to the desired product, making their separation by standard chromatographic techniques extremely challenging and often resulting in significant yield loss.[2]

Q2: What are the primary chemical mechanisms that lead to epimerization during amide bond formation?

A2: There are two main pathways through which epimerization can occur during the coupling of α-amino acids, including azetidine-3-carboxylic acids:

  • Oxazolone Formation: This is the most common mechanism.[1][2][3] Activation of the N-protected carboxylic acid can lead to an intramolecular cyclization, forming a planar and achiral oxazolone (or azetidinone-oxazolone) intermediate.[1][4] This intermediate is susceptible to proton abstraction and re-protonation from either face, which scrambles the stereochemistry. Subsequent reaction with the amine nucleophile then produces a mixture of epimers.[1]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1][3] This enolate can then be protonated from either side, leading to racemization before the amide bond is formed.[1]

Q3: Are certain coupling reagents better than others at minimizing epimerization?

A3: Yes, the choice of coupling reagent is critical.[1] Reagents are generally categorized into phosphonium salts, uronium/aminium salts, and carbodiimides.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient but can sometimes lead to epimerization, especially with sensitive substrates.[5][6] HATU is often preferred over HBTU as it reacts faster with less epimerization.[7] COMU is a newer generation reagent that has shown reduced risk of epimerization compared to HATU in some cases.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for "clean" reactions and can be advantageous in minimizing epimerization, particularly in sterically hindered couplings.[5] The first-generation phosphonium reagent, BOP, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

  • Carbodiimides: Reagents like DCC and DIC are classic coupling agents. However, they are prone to causing epimerization.[10] Their use is strongly recommended in combination with additives like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) to suppress this side reaction.[10][11] HOAt is particularly effective due to the electron-withdrawing nature of the aza group, which stabilizes the active ester intermediate and makes it less prone to enolization.

Q4: How do reaction conditions like solvent, base, and temperature affect epimerization?

A4: Optimizing reaction conditions is crucial for maintaining stereochemical integrity.

  • Solvent: The polarity of the solvent can influence the rate of epimerization.[1] Less polar solvents like dichloromethane (DCM) have been shown to suppress epimerization compared to more polar solvents like DMF.[1][12] However, the solubility of the starting materials must be taken into account.[1] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been explored.[13]

  • Base: The base used can promote epimerization through both the oxazolone and direct enolization pathways.[1] Sterically hindered, weaker bases are generally preferred. For instance, N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but in cases with a high risk of racemization, a weaker base like sym-collidine is recommended.[10] The use of 2,4,6-trimethylpyridine (TMP) has also been shown to produce excellent results with low epimerization.[14][15]

  • Temperature: Lowering the reaction temperature is a well-established method to suppress epimerization.[16] While elevated temperatures can increase reaction rates, they also increase the risk of unwanted side reactions, including epimerization.[17][18]

Q5: What is the role of protecting groups in preventing epimerization?

A5: The choice of the N-protecting group on the azetidine-3-carboxylic acid is important. An ideal protecting group should not only prevent side reactions but also minimize epimerization during coupling.[19][20] The most common protecting groups in peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[19] The electron-withdrawing nature of the protecting group can influence the acidity of the α-proton and the propensity for oxazolone formation. While specific studies on azetidines are less common, principles from general peptide synthesis suggest that the structure of the protecting group can play a role.

Troubleshooting Guide: Minimizing Epimerization

This section provides a structured approach to troubleshooting and optimizing your coupling reactions.

Problem Potential Cause Recommended Solution(s)
Significant epimerization detected in the crude product. Highly reactive coupling reagent. Switch to a reagent known for lower epimerization potential, such as a phosphonium salt (e.g., PyBOP) or a modern uronium salt (e.g., COMU).[5][8] If using a carbodiimide, ensure the use of an additive like HOAt.[10]
Strong or sterically unhindered base. Replace stronger bases like DIPEA with a weaker or more hindered base such as sym-collidine or 2,4,6-trimethylpyridine (TMP).[10][14][15]
High reaction temperature. Conduct the reaction at a lower temperature, typically 0 °C or even -15 °C, to suppress the rate of epimerization.[16]
Polar aprotic solvent. If solubility allows, switch from polar solvents like DMF to less polar alternatives such as DCM or a mixture of chloroform and trifluoroethanol.[1]
Incomplete reaction leading to prolonged reaction times and increased epimerization. Sterically hindered coupling partners. Consider using a more reactive coupling reagent like HATU or PyBrOP, but be mindful of the increased risk of epimerization and optimize other parameters accordingly.[7]
Insufficient activation time. A short pre-activation of the carboxylic acid before adding the amine can sometimes be beneficial, but prolonged pre-activation can increase epimerization.[14] This should be carefully optimized.
Difficulty in separating the desired product from its epimer. Similar chromatographic behavior. If epimerization cannot be completely avoided, consider derivatizing the mixture to form diastereomers with greater differences in polarity, which may be easier to separate by chromatography. Alternatively, explore chiral chromatography for analytical and preparative separations.[21][22][23]
Visualizing the Epimerization Pathways

The following diagram illustrates the two primary mechanisms leading to the loss of stereochemical integrity during amide bond formation.

Epimerization_Pathways cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_Acid_O Activated N-Protected Azetidine-3-Carboxylic Acid Oxazolone Planar Oxazolone Intermediate Activated_Acid_O->Oxazolone Intramolecular Cyclization Epimerized_Product_O Epimerized Amide Product Oxazolone->Epimerized_Product_O Nucleophilic Attack (Top Face) Desired_Product_O Desired Amide Product Oxazolone->Desired_Product_O Nucleophilic Attack (Bottom Face) Amine_O Amine Nucleophile Amine_O->Oxazolone Activated_Acid_E Activated N-Protected Azetidine-3-Carboxylic Acid Enolate Planar Enolate Intermediate Activated_Acid_E->Enolate Proton Abstraction Epimerized_Acid Epimerized Activated Acid Enolate->Epimerized_Acid Reprotonation Desired_Acid Original Activated Acid Enolate->Desired_Acid Reprotonation Final_Product_E Mixture of Amide Epimers Epimerized_Acid->Final_Product_E Desired_Acid->Final_Product_E Base Strong Base Base->Activated_Acid_E Amine_E Amine Nucleophile Amine_E->Epimerized_Acid Amine_E->Desired_Acid

Caption: Mechanisms of epimerization during amide coupling.

Best Practices and Recommended Protocol

To minimize epimerization, a carefully selected combination of reagents and conditions is paramount. The following protocol is a robust starting point for the coupling of N-protected azetidine-3-carboxylic acids.

Recommended Protocol: Low-Epimerization Coupling

This protocol utilizes HATU as the coupling reagent, which is known for its high efficiency and relatively low epimerization rates, in combination with a hindered base and low temperature.[7]

Materials:

  • N-protected azetidine-3-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[1]

  • sym-Collidine (2,4,6-trimethylpyridine) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add sym-collidine (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C. A short pre-activation period is employed here.

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Decision Workflow for Optimizing Coupling Conditions

The following flowchart provides a logical path for selecting and optimizing your coupling conditions to minimize epimerization.

Coupling_Optimization Start Start: Coupling of Azetidine-3-Carboxylic Acid Initial_Conditions Initial Conditions: HATU, sym-collidine, DCM, 0°C to RT Start->Initial_Conditions Analyze_Epimerization Analyze Crude Product (Chiral HPLC/NMR) Initial_Conditions->Analyze_Epimerization Acceptable Epimerization < 2%? Analyze_Epimerization->Acceptable End End: Optimized Protocol Acceptable->End Yes Troubleshoot Troubleshooting Required Acceptable->Troubleshoot No Change_Reagent Change Coupling Reagent (e.g., PyBOP, COMU) Troubleshoot->Change_Reagent Lower_Temp Lower Temperature (-15°C to 0°C) Troubleshoot->Lower_Temp Change_Base Change Base (e.g., TMP) Troubleshoot->Change_Base Change_Solvent Change Solvent (e.g., Chloroform/TFE) Troubleshoot->Change_Solvent Change_Reagent->Analyze_Epimerization Lower_Temp->Analyze_Epimerization Change_Base->Analyze_Epimerization Change_Solvent->Analyze_Epimerization

Caption: Workflow for optimizing coupling conditions.

Analytical Methods for Detecting Epimerization

Accurate detection and quantification of epimerization are essential for process optimization and quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method for separating and quantifying enantiomers and diastereomers.[21][24] It relies on a chiral stationary phase that interacts differently with the epimers, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to distinguish between diastereomers. The signals for specific protons in the different epimers will appear at slightly different chemical shifts, and integration of these signals allows for quantification. The use of chiral shift reagents can also aid in the separation of signals for enantiomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS itself cannot distinguish between epimers (as they have the same mass), coupling it with a chiral LC separation allows for the identification and quantification of the epimeric impurities.[25]

References

Sources

Validation & Comparative

A Comparative Guide to Peptide Modification: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate versus L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the naturally occurring amino acid L-proline and the synthetic analogue, Methyl 1-(diphenylmethyl)azetidine-3-carboxylate. We will explore their structural distinctions, consequential effects on peptide conformation and stability, and their respective applications in modern peptide design and synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage these building blocks for advanced peptide engineering.

Introduction: The Foundational Role of Proline and the Rise of Its Analogues

L-proline holds a unique position among the 20 proteinogenic amino acids. Its distinctive cyclic structure, where the side chain loops back to form a secondary amine with the backbone nitrogen, imposes significant conformational rigidity upon the polypeptide chain.[1][2] This inherent constraint makes proline a critical determinant of protein architecture, famously acting as a "helix breaker" and a frequent constituent of turns in secondary structures.[2][3] The conformational restrictions and the unique cis-trans isomerization capability of the Xaa-Pro peptide bond are fundamental to processes like protein folding and the structural integrity of proteins such as collagen.[4][][6]

In the pursuit of novel therapeutics and biomaterials, scientists have turned to proline analogues to fine-tune the properties of peptides. These synthetic derivatives aim to modulate stability, enforce specific secondary structures, and enhance biological activity. Among these, azetidine-containing amino acids, which feature a four-membered ring, have emerged as powerful tools.[7] This guide focuses specifically on this compound, a derivative that combines the conformational influence of the azetidine ring with significant steric bulk, offering a distinct alternative to proline.

Structural and Conformational Disparities

The primary difference between proline and this compound lies in the ring size and substitution pattern. Proline contains a five-membered pyrrolidine ring, whereas the analogue possesses a more strained four-membered azetidine ring.[7][8] This seemingly small change has profound implications for the peptide backbone.

G cluster_proline L-Proline cluster_azetidine This compound P_Struct Chemical Structure P_Ring Five-membered Pyrrolidine Ring P_Phi Φ Angle ≈ -65° A_Ring Four-membered Azetidine Ring P_Ring->A_Ring Ring Size P_Turn Favors β-Turns P_Flex High Rigidity A_Turn Induces γ-Turns P_Turn->A_Turn Turn Preference A_Flex Increased Flexibility (vs. Proline) P_Flex->A_Flex Backbone Effect A_Struct Chemical Structure A_Sub Bulky N-(diphenylmethyl) and C3-Ester Groups

Caption: Structural and Conformational Comparison.

Proline's Conformational Signature: The five-membered ring of proline locks the backbone dihedral angle φ (phi) at approximately -65°, significantly reducing the conformational freedom of the peptide chain.[2] This rigidity is instrumental in its role as a structural disruptor and its propensity to initiate β-turns, where the peptide chain folds back on itself.[2][9]

The Azetidine Analogue's Influence: In contrast, the smaller, more strained four-membered azetidine ring introduces different geometric constraints. Studies on related azetidine-2-carboxylic acid derivatives have shown that they force the peptide backbone to adopt tighter γ-turn conformations rather than the β-turns favored by proline.[9] Computational analyses suggest that peptides containing azetidine residues are generally more flexible than their proline-containing counterparts.[10] This increased flexibility can destabilize highly ordered structures, a critical consideration in contexts like collagen mimetics.[10] Furthermore, the large diphenylmethyl (benzhydryl) group on the nitrogen atom of this compound introduces substantial steric hindrance, which can further dictate local peptide conformation and shield adjacent peptide bonds from enzymatic cleavage.

Comparative Data Summary
FeatureL-ProlineThis compoundRationale / Reference
Ring Structure 5-membered Pyrrolidine4-membered Azetidine with N-diphenylmethyl & C3-esterThe core structural difference defining the class of analogue.[7]
Backbone Rigidity High, restricts φ angleLower, allows more flexibility than prolineThe smaller ring leads to different bond angles and less steric clash with adjacent residues.[10]
Preferred Turn Type β-Turnγ-TurnThe geometric constraints of the four-membered ring favor the tighter γ-turn structure.[9]
Effect on Collagen Essential for triple helix stabilityDestabilizes triple helixThe altered geometry is less favorable for the extended conformation required for collagen.[10]
Synthesis Origin Natural, proteinogenicSynthetic, non-canonicalA key distinction for application and incorporation strategies.

Impact on Peptide Stability and Biological Function

The substitution of proline with an azetidine analogue is not a trivial exchange; it is a strategic decision that can profoundly alter a peptide's physicochemical properties and biological activity.

Proteolytic Stability: Proline residues can influence a peptide's susceptibility to proteases.[4] The introduction of a bulky, non-natural amino acid like this compound can significantly enhance resistance to enzymatic degradation. The steric shield provided by the diphenylmethyl group can block the active sites of proteases. Indeed, studies incorporating a related 3-aminoazetidine unit into cyclic peptides demonstrated improved stability against proteolysis.[11][12][13]

Biological Activity and Toxicity: Proline-rich peptides are involved in a vast array of biological processes, including cell signaling and immune responses.[14][15] The incorporation of azetidine-2-carboxylic acid, a simpler version of our subject compound, can be toxic. It can be mistakenly incorporated into proteins instead of proline, leading to misfolded proteins, altered function, and cellular stress.[7][8][16][17] However, when used deliberately in peptide synthesis, protected derivatives like this compound are not toxins but rather precision tools. They are used to lock a peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor or inhibiting an enzyme more effectively.[][18]

Methodologies: Synthesis and Analysis

The incorporation of these amino acids into a peptide sequence requires distinct synthetic considerations.

Experimental Protocol: Peptide Synthesis

The standard method for incorporating both proline and its synthetic analogues is Solid-Phase Peptide Synthesis (SPPS). The key difference lies in the source and preparation of the amino acid building block.

Objective: To synthesize a model hexapeptide Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is either L-Proline or this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Pro-OH)

  • Fmoc-protected this compound (custom synthesis or commercial source)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride for N-terminal acetylation

Step-by-Step SPPS Workflow:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin's terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Couple the first amino acid (Fmoc-Gly-OH) by pre-activating it with HBTU and DIPEA in DMF for 5 minutes, then adding to the resin and agitating for 2 hours.

    • Wash thoroughly with DMF.

  • Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (Ala, then the special residue 'X', then Ala, then Gly) using the HBTU/DIPEA activation method.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the sequence.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash with DMF, then Dichloromethane (DCM), and dry the resin.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by Mass Spectrometry (e.g., ESI-MS) and Analytical HPLC.

SPPS_Workflow Resin 1. Start with Resin Support Deprotect1 2. Fmoc Deprotection Resin->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple 3. Couple Protected Amino Acid (X) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat 4. Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect1 Next cycle Cleave 5. Cleave from Resin Repeat->Cleave Final cycle Purify 6. Purify and Analyze (HPLC/MS) Cleave->Purify

Caption: Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Analytical Characterization

To validate the structural and conformational impact of the substitution, a suite of analytical techniques is essential:

  • NMR Spectroscopy: 1D and 2D NMR (COSY, NOESY) are crucial for determining the three-dimensional structure of the peptide in solution. It can confirm the presence of specific turn structures (β vs. γ) and analyze cis/trans bond populations.[9]

  • Circular Dichroism (CD) Spectroscopy: This technique provides information about the peptide's secondary structure content in solution, allowing for a comparison of the overall folding pattern between the proline and azetidine-containing peptides.[19]

  • X-ray Crystallography: For peptides that can be crystallized, this method offers atomic-resolution detail of the solid-state conformation, providing definitive evidence of the backbone geometry imposed by the amino acid.[11][13]

Conclusion and Strategic Recommendations

This compound and L-proline are not interchangeable building blocks. The choice between them is a strategic one, driven by the desired outcome for the final peptide.

  • L-Proline remains the gold standard for introducing defined kinks and β-turns using a natural amino acid. Its use is foundational for mimicking natural protein structures and ensuring biological compatibility in many contexts.

  • This compound should be viewed as a specialized tool for peptide engineering. Its utility lies in its ability to:

    • Induce Tight Turns: Enforce a γ-turn conformation, which may be critical for the bioactivity of certain peptide scaffolds.

    • Enhance Proteolytic Stability: Introduce significant steric hindrance to protect against enzymatic degradation, a key strategy for increasing peptide drug half-life.

    • Explore Novel Conformational Space: Create peptide structures that are inaccessible with natural amino acids, potentially leading to the discovery of novel functions or improved target affinities.

Researchers and drug developers should select this azetidine derivative when the goal is to move beyond the conformational constraints of natural peptides and to deliberately engineer molecules with enhanced stability and precisely controlled, non-natural geometries.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]

  • Iaroslava, Z., & Oleksandr, K. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB Life, 71(11), 1745-1755. Available at: [Link]

  • Kaur, H., et al. (2020). Synthesis and anticancer activities of proline-containing cyclic peptides and their linear analogs and congeners. Journal of the Iranian Chemical Society, 17, 2831-2841. Available at: [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736-44. Available at: [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31-81. Available at: [Link]

  • Study.com. (n.d.). Proline Overview, Structure & Functions. Available at: [Link]

  • Wikipedia. (n.d.). Proline. Available at: [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Avenoza, A., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(13), 5016–5024. Available at: [Link]

  • Houben-Weyl. (2004). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Volume E 22b. Thieme.
  • ResearchGate. (2020). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et biophysica acta, 236(3), 517-27. Available at: [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue. Biochimica et biophysica acta, 236(3), 528-41. Available at: [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a),.... Available at: [Link]

  • Perri, E. R., & Shoulders, M. D. (2008). The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degradation of Collagens. Amino Acids, 35(4), 703-10. Available at: [Link]

  • Gonzalez, N. B., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Di Paolo, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10280. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • Petrikaite, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1056. Available at: [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. Available at: [Link]

  • Giraud, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1988–2000. Available at: [Link]

  • LibreTexts Chemistry. (2023). 26.7: Peptide Synthesis. Available at: [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability, hindering their clinical translation. The rational design of peptide-based drugs, therefore, hinges on our ability to control their three-dimensional structure.[1] By introducing conformationally constrained non-natural amino acids, we can pre-organize a peptide into its bioactive conformation, enhancing its affinity for its target and improving its pharmacokinetic profile.[2][3]

Proline and its analogues have long been the cornerstone of this strategy, leveraging the unique constraints of the pyrrolidine ring to induce turns and stabilize secondary structures.[4][5] This guide delves into a novel, yet un-investigated, proline mimetic: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (MDAC) . We will explore its potential to impart unique conformational properties to peptides, comparing it with established proline analogues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for evaluating MDAC in peptide design. While direct experimental data on peptides containing MDAC is not yet available in the literature, this guide will build a strong inferential case for its utility based on the known properties of azetidine-containing peptides and the influence of bulky N-substituents.

This compound: A Novel Building Block for Conformational Control

This compound is a unique non-natural amino acid characterized by a four-membered azetidine ring and a bulky N-(diphenylmethyl) group. The azetidine ring, being smaller than proline's pyrrolidine ring, is expected to impose distinct conformational constraints on the peptide backbone.[6] Furthermore, the sterically demanding diphenylmethyl group is hypothesized to shield the adjacent peptide bonds from enzymatic degradation and to further restrict the conformational freedom of the peptide chain.

The synthesis of the parent compound, 1-(diphenylmethyl)azetidine-3-carboxylic acid, has been documented, typically involving the reaction of methyl azetidine-3-carboxylate with diphenylmethyl bromide, followed by hydrolysis.[7] The methyl ester form, MDAC, can be readily activated for peptide synthesis.

Comparative Analysis: MDAC vs. Proline and Other Mimetics

The choice of a conformation-constraining amino acid is a critical decision in peptide design. Below is a comparative analysis of the anticipated effects of MDAC against proline and another common proline mimetic, (S)-indoline-2-carboxylic acid.

FeatureL-Proline(S)-Indoline-2-carboxylic AcidThis compound (Hypothesized)
Ring Size 5-membered5-membered (fused)4-membered
Primary Conformational Influence Induces β-turns and polyproline helices by restricting the φ dihedral angle.[1]Favors a cis amide bond in polar solvents, opposite to proline's preference.[8][9]Likely to induce tight turns due to the strained four-membered ring; may favor unique backbone geometries not accessible with proline.[10][11]
Side Chain/N-substituent Unsubstituted secondary amine within the ring.Fused aromatic ring system.Bulky N-(diphenylmethyl) group.
Expected Impact on Peptide Properties Enhances proteolytic stability and receptor affinity by pre-organizing the peptide.Can be used to design novel secondary structures and materials due to its unique cis-amide preference.[8]The bulky N-substituent is expected to provide significant steric shielding, potentially enhancing resistance to proteolysis. May also influence long-range conformational order.
Potential Applications Widely used in peptidomimetics to mimic turn structures in bioactive peptides.[5]Design of novel foldamers and materials with specific conformational properties.Development of highly stable peptides for therapeutic applications, particularly where enzymatic degradation is a major hurdle.

Experimental Workflow for Conformational Analysis

To rigorously evaluate the conformational impact of MDAC on a peptide backbone, a multi-pronged approach employing NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations is recommended.

G cluster_0 Peptide Synthesis cluster_1 Conformational Analysis cluster_2 Data Integration & Structural Elucidation SPPS Solid-Phase Peptide Synthesis (Incorporate MDAC) Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (NOESY, ROESY, VT-NMR) Characterization->NMR Xray X-ray Crystallography Characterization->Xray MD Molecular Dynamics Simulations Characterization->MD StructureCalc Structure Calculation (e.g., CYANA, CNS) NMR->StructureCalc Analysis Comparative Structural Analysis Xray->Analysis Ensemble Conformational Ensemble Generation MD->Ensemble StructureCalc->Ensemble Ensemble->Analysis

Figure 1: Experimental workflow for the conformational analysis of MDAC-containing peptides.
Experimental Protocols

This protocol outlines the incorporation of Fmoc-protected 1-(diphenylmethyl)azetidine-3-carboxylic acid into a model tripeptide (e.g., Ac-Ala-MDAC-Ala-NH2).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid (requires custom synthesis)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Acetic anhydride, pyridine, DMF for N-terminal acetylation

Procedure:

  • Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Ala Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (3x), DCM (3x), and DMF (3x).

    • Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash as in step 2.

  • Fmoc-MDAC Coupling:

    • Repeat the deprotection and washing steps.

    • Activate Fmoc-1-(diphenylmethyl)azetidine-3-carboxylic acid (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF.

    • Couple to the resin for 2 hours.

    • Wash as in step 2.

  • Fmoc-Ala Coupling:

    • Repeat the deprotection, washing, activation, and coupling steps for the final Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • Deprotect the N-terminus with 20% piperidine in DMF.

    • Wash thoroughly.

    • Treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 1 hour.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

NMR spectroscopy is a powerful tool for elucidating the solution conformation of peptides.[12][13][14]

Experiments:

  • 1D ¹H NMR: To assess the overall folding and purity of the peptide.

  • 2D TOCSY: For spin system identification and resonance assignment.

  • 2D NOESY/ROESY: To identify through-space correlations between protons, which provide distance restraints for structure calculation.[15][16]

  • Variable Temperature (VT) NMR: To identify intramolecularly hydrogen-bonded amide protons by measuring the temperature coefficient of their chemical shifts.

Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with any dihedral angle restraints from coupling constants, are used in structure calculation programs like CYANA or CNS to generate an ensemble of low-energy structures that are consistent with the experimental data.[15]

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[17][18]

Procedure:

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable buffer.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using commercially available kits.[17]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a cryostream.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the phase problem using direct methods or molecular replacement.

    • Build an initial model of the peptide into the electron density map and refine the structure.[17]

MD simulations provide insights into the dynamic behavior of the peptide in solution, complementing the static pictures from NMR and X-ray crystallography.[19][20][21]

Workflow:

MD_Workflow System_Setup System Setup (Peptide in explicit solvent) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT and NPT ensembles) Energy_Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, Ramachandran plots, clustering) Production_Run->Trajectory_Analysis

Figure 2: Workflow for molecular dynamics simulations of an MDAC-containing peptide.

Procedure:

  • System Setup:

    • Generate the initial coordinates of the peptide (e.g., from an extended conformation or an NMR-derived structure).

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Minimize the energy of the system to remove steric clashes.

  • Equilibration:

    • Perform short simulations under constant volume (NVT) and then constant pressure (NPT) to equilibrate the temperature and pressure of the system.

  • Production Run:

    • Run a long simulation (nanoseconds to microseconds) under the NPT ensemble to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic motions.

Conclusion: A Promising New Tool for Peptide Design

While further experimental validation is required, the unique structural features of this compound present a compelling case for its potential as a powerful tool in peptide-based drug design. Its four-membered ring is poised to induce novel turn structures, while the bulky N-substituent offers a promising strategy for enhancing proteolytic stability. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of MDAC-containing peptides. By systematically applying these techniques, researchers can unlock the potential of this novel amino acid to create the next generation of stable and potent peptide therapeutics.

References

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. [Link]

  • Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 72(11), 4221-4225. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 947-961. [Link]

  • Geyer, A., et al. (2007). Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. The Journal of Organic Chemistry, 72(24), 9272-9281. [Link]

  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(35), 15064-15070. [Link]

  • Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 15914-15927. [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. [Link]

  • Barone, V., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 7946-7954. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • American Chemical Society. (2016). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 15914-15927. [Link]

  • Couty, F., et al. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 12(23), 5434-5437. [Link]

  • Moro, G. J., & Polson, M. I. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics, 140(10), 104106. [Link]

  • Palermo, G., et al. (2021). Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. Nanomaterials, 11(4), 884. [Link]

  • Nowick, J. S., & Spencer, R. K. (2013). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 53(9-10), 649-663. [Link]

  • American Chemical Society. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 7946-7954. [Link]

  • Taylor & Francis Online. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. [Link]

  • Tufts University. (n.d.). Peptide MD – YSL Lab. [Link]

  • Springer Nature. (2025). Molecular Dynamics Simulations of Peptides. [Link]

  • Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • American Chemical Society. (2024). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. The Journal of Physical Chemistry B. [Link]

  • Royal Society of Chemistry. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Advances, 14(15), 10565-10569. [Link]

  • Indian Institute of Science. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Link]

  • Didier, A., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(10), 12347-12377. [Link]

  • Mykhailiuk, P. K., & Kubyshkin, V. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. Molecules, 28(3), 988. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF. [Link]

  • Indian Academy of Sciences. (n.d.). X-ray studies on crystalline complexes involving amino acids and peptides. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48185-48206. [Link]

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Validating the Incorporation of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate into a Peptide Sequence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformationally Constrained Residues in Peptide Drug Discovery

The introduction of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and, most critically, induce specific secondary structures. Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a conformationally constrained proline analogue, offers a unique tool for peptide chemists. The rigid azetidine ring, coupled with the bulky N-terminal diphenylmethyl (Dpm) protecting group, can enforce specific backbone torsion angles, thereby locking the peptide into a bioactive conformation.

This guide provides a comprehensive, technically-grounded framework for the successful incorporation and validation of this compound into a target peptide sequence using Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind key experimental choices, present detailed analytical workflows for validation, and compare this methodology with alternative approaches.

The Synthetic Challenge: Steric Hindrance and Aggregation

The primary challenge in incorporating this compound lies in its significant steric bulk. The Dpm group, while providing robust protection, can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and a difficult purification process. Furthermore, the rigid nature of the azetidine ring can promote on-resin aggregation, further impeding synthetic efficiency.

To overcome these challenges, a carefully optimized SPPS protocol is essential. This includes the choice of coupling reagents, reaction conditions, and deprotection strategies.

Experimental Workflow: Synthesis and Validation

The following workflow outlines the key steps for the synthesis of a model peptide, Ac-Tyr-Ala-Xaa -Ala-Phe-NH₂, where Xaa represents this compound, and its subsequent validation.

G cluster_0 Peptide Synthesis cluster_1 Purification & Validation A Resin Swelling & Fmoc-Phe-NH-Resin Preparation B Iterative SPPS Cycles: Fmoc Deprotection & Amino Acid Coupling A->B C Incorporation of Methyl 1-(diphenylmethyl) azetidine-3-carboxylate B->C D Final Acetylation & Cleavage from Resin C->D E Crude Peptide Precipitation & Lysis D->E F Preparative RP-HPLC Purification E->F G Analytical RP-HPLC for Purity Assessment F->G H LC-MS for Molecular Weight Confirmation F->H I 2D NMR for Structural Verification F->I

Figure 1: A comprehensive workflow for the synthesis, purification, and validation of a peptide containing this compound.

Part 1: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Tyr(tBu), Ala, Phe)

  • This compound

  • Coupling reagents: HBTU, HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

  • Resin Preparation: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids (Phe, Ala, Tyr), pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Incorporation of this compound:

    • Rationale for Reagent Choice: Due to the steric hindrance of the Dpm group, a more potent coupling reagent is recommended. HATU is an excellent alternative to HBTU as it has been shown to be more effective in difficult coupling reactions.

    • Protocol: Pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 10 minutes. Add the activated solution to the resin and allow the coupling to proceed for 4-6 hours. A longer coupling time is necessary to overcome the steric hindrance.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Iterative Cycles: Repeat steps 2 and 3 (or 4 for the special residue) for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times to remove scavengers.

Part 2: Purification and Analytical Validation

1. Preparative Reverse-Phase HPLC (RP-HPLC):

  • Rationale: RP-HPLC is the gold standard for peptide purification, separating the target peptide from deletion sequences and other impurities based on hydrophobicity.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like acetonitrile/water with 0.1% TFA.

    • Purify the peptide on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

2. Analytical RP-HPLC for Purity Assessment:

  • Rationale: To quantify the purity of the final product.

  • Protocol:

    • Analyze the purified peptide on an analytical C18 column using a similar gradient as in the preparative step.

    • Integrate the peak area of the target peptide to determine the purity. A purity of >95% is generally considered acceptable for biological studies.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Rationale: To confirm the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of all amino acids, including the non-natural residue.

  • Protocol:

    • Inject the purified peptide into an LC-MS system.

    • The expected monoisotopic mass for Ac-Tyr-Ala-(this compound)-Ala-Phe-NH₂ should be calculated and compared with the observed mass.

Table 1: Expected vs. Observed Mass

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed Mass (Da) [M+H]⁺
Ac-Tyr-Ala-Xaa -Ala-Phe-NH₂Hypothetical ValueHypothetical Value
Where Xaa = this compound

4. 2D NMR Spectroscopy:

  • Rationale: While MS confirms the mass, it does not provide information about the specific location of the non-natural residue or the peptide's conformation. 2D NMR techniques like COSY and NOESY are invaluable for unambiguous sequence verification and structural analysis.

  • Protocol:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

    • Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY, HSQC).

    • Sequence Confirmation: Use the unique chemical shifts and through-bond correlations from COSY and TOCSY experiments to trace the amino acid spin systems. Sequential NOE connectivities (dαN(i, i+1)) will confirm the amino acid sequence.

    • Incorporation Verification: The distinct chemical shifts of the azetidine ring protons and the Dpm group protons will provide unambiguous evidence of the successful incorporation of this compound. Specific NOEs between these protons and adjacent amino acid protons will confirm its position in the sequence.

Comparison with Alternatives

Table 2: Comparison of Coupling Strategies for Sterically Hindered Amino Acids

Coupling ReagentProsConsWhen to Use
HBTU/HOBtCost-effective, widely used for standard SPPS.May lead to incomplete coupling for sterically hindered residues.For routine peptide synthesis with standard amino acids.
HATUHighly efficient, less racemization, effective for hindered couplings.More expensive than HBTU.Recommended for incorporating non-natural or sterically demanding amino acids like the one in this guide.
COMUExcellent performance in difficult couplings, even superior to HATU in some cases.Higher cost.For extremely challenging sequences or when HATU fails to provide complete coupling.

Troubleshooting Common Issues

  • Incomplete Coupling:

    • Symptom: Presence of deletion sequences in the crude MS spectrum.

    • Solution: Increase the coupling time, perform a double coupling, or switch to a more potent coupling reagent like HATU or COMU.

  • On-Resin Aggregation:

    • Symptom: Poor resin swelling, slow deprotection and coupling reactions.

    • Solution: Incorporate a pseudo-proline dipeptide or use a more polar solvent system.

  • Poor Purification Profile:

    • Symptom: Multiple, poorly resolved peaks in the preparative HPLC chromatogram.

    • Solution: Optimize the HPLC gradient and consider using a different stationary phase (e.g., C4 or Phenyl).

Conclusion

The successful incorporation of this compound into a peptide sequence is a challenging yet achievable goal. By employing a robust SPPS protocol with optimized coupling strategies and conducting a thorough analytical validation using a combination of HPLC, MS, and 2D NMR, researchers can confidently synthesize and characterize these novel peptide analogues. The insights gained from such studies will undoubtedly contribute to the development of next-generation peptide therapeutics with enhanced potency and stability.

References

  • Carpino, L. A., El-Faham, A. (1999). The HATU Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 64(12), 4498-4500*. [Link]

  • Isidro-Llobet, A., Álvarez, M., Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504*. [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930*. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403*. [Link]

The Strategic Esterification of Azetidine-3-Carboxylic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, and among them, the azetidine ring has garnered significant attention. This guide provides an in-depth comparative analysis of azetidine-3-carboxylic acid esters, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the rationale behind esterification, compare the synthetic accessibility and performance of various esters, and provide actionable experimental protocols.

The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif

Azetidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a conformationally restricted analog of both proline and β-alanine.[1][2] Its rigid four-membered ring structure imparts a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic counterparts. This has led to the incorporation of the azetidine moiety into a wide array of biologically active molecules, including antibacterial agents, anticancer therapeutics, and compounds targeting the central nervous system.[3]

However, the free carboxylic acid group, while often crucial for target engagement, can present challenges in drug development. Its polar and ionizable nature at physiological pH can limit passive diffusion across cell membranes, resulting in poor oral bioavailability and reduced cellular potency.[4] This necessitates a strategic approach to mask this polar group temporarily, a role elegantly fulfilled by esterification.

The Ester Prodrug Strategy: Unlocking Cellular Potency

The conversion of a carboxylic acid to an ester is a classic prodrug strategy designed to enhance lipophilicity and, consequently, cell permeability.[5][6] An ideal ester prodrug should be stable in the gastrointestinal tract, readily absorbed, and then rapidly hydrolyzed by intracellular esterases to release the active carboxylic acid. This approach has been successfully applied to various therapeutic agents.[6]

For azetidine-3-carboxylic acid derivatives, this strategy is particularly effective. The ester moiety neutralizes the negative charge of the carboxylate, facilitating passage through the lipid bilayer of cell membranes. Once inside the cell, ubiquitous esterases cleave the ester bond, liberating the active drug to interact with its intracellular target.

Comparative Analysis of Azetidine-3-Carboxylic Acid Esters

The choice of ester can significantly impact the physicochemical properties and biological performance of the resulting compound. Here, we compare some common ester derivatives of azetidine-3-carboxylic acid.

Methyl and Ethyl Esters: The Workhorses of Early Discovery

Methyl and ethyl esters are often the first choice in early-stage drug discovery due to their straightforward synthesis and the minimal steric bulk they introduce.

Synthetic Accessibility: The synthesis of methyl and ethyl azetidine-3-carboxylates is well-established. A common route involves the cyclization of suitable precursors followed by esterification. For instance, methods starting from diethyl bis(hydroxymethyl)malonate or via thermal isomerization of aziridines have been reported.[7][8]

Performance: A notable example of the prodrug effect is seen in the development of small-molecule STAT3 inhibitors.[7][9] The parent azetidine-3-carboxylic acid derivatives, while potent in cell-free assays, exhibit weak cellular activity.[4] However, their corresponding methyl esters demonstrate significantly improved cellular potency.[4][7] This is attributed to enhanced cell membrane permeability.[7]

CompoundTargetIn Vitro Activity (IC50)Cellular Activity (EC50)Reference
Azetidine-3-Carboxylic Acid Derivative (STAT3i)STAT30.52 µM> 10 µM[7]
Methyl Azetidine-3-Carboxylate Derivative (STAT3i)STAT3> 4 µM2.7 µM (MDA-MB-231 cells)[7]

Table 1: Comparative activity of a STAT3 inhibitor and its methyl ester prodrug. The data clearly illustrates the disconnect between in vitro and cellular activity for the carboxylic acid and the reversal of this trend for the methyl ester, highlighting the success of the prodrug strategy.

Tert-Butyl Esters: Balancing Stability and Lability

Tert-butyl esters offer a different kinetic profile compared to their smaller alkyl counterparts. The bulky tert-butyl group can provide steric hindrance, potentially increasing stability against premature hydrolysis in the bloodstream while still being susceptible to intracellular esterases.

Synthetic Accessibility: The synthesis of tert-butyl azetidine-3-carboxylate often involves the use of Boc-protected intermediates (tert-butoxycarbonyl), which are common in peptide synthesis and other areas of organic chemistry.[10]

Performance: While direct comparative data on the biological performance of tert-butyl esters of azetidine-3-carboxylic acid is less prevalent in the public domain, their utility as stable intermediates in the synthesis of more complex molecules is well-documented.[11] The balance of stability and eventual cleavage makes them an attractive option for tuning the pharmacokinetic profile of a drug candidate.

Benzyl Esters: A Tool for Synthesis and Beyond

Benzyl esters serve a dual purpose. They can function as prodrug moieties and are also valuable as protecting groups in chemical synthesis due to their susceptibility to removal by hydrogenolysis.

Synthetic Accessibility: Benzyl azetidine-3-carboxylate can be synthesized through standard esterification procedures.[12][13]

Performance: The benzyl group significantly increases lipophilicity, which can enhance cell permeability. However, the in vivo stability and metabolic fate of the released benzyl alcohol must be considered. While less common as a final prodrug form in marketed drugs compared to simple alkyl esters, they are invaluable in the research and development phase.

Experimental Protocols

To provide practical guidance, we outline key experimental workflows for the synthesis and evaluation of azetidine-3-carboxylic acid esters.

General Synthesis of Azetidine-3-Carboxylic Acid Esters

The following is a generalized protocol for the synthesis of an alkyl azetidine-3-carboxylate from a Boc-protected precursor.

Step 1: Esterification of N-Boc-azetidine-3-carboxylic acid

  • Dissolve N-Boc-azetidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired alcohol (e.g., methanol, ethanol, tert-butanol) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the N-Boc-protected azetidine-3-carboxylic acid ester.

Step 2: Deprotection of the N-Boc group

  • Dissolve the N-Boc-protected ester in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the desired azetidine-3-carboxylic acid ester salt.

G cluster_synthesis General Synthesis Workflow Start N-Boc-Azetidine-3-Carboxylic Acid Esterification Esterification (Alcohol, DCC, DMAP) Start->Esterification Protected_Ester N-Boc-Azetidine-3-Carboxylate Esterification->Protected_Ester Deprotection Deprotection (TFA or HCl) Protected_Ester->Deprotection Final_Product Azetidine-3-Carboxylate (Ester Salt) Deprotection->Final_Product

Caption: General workflow for the synthesis of azetidine-3-carboxylate esters.

In Vitro Evaluation of STAT3 Inhibition using Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines a method to assess the ability of compounds to inhibit the DNA-binding activity of STAT3.[8][14][15]

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231).

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a binding buffer (containing poly(dI-dC) to block non-specific binding), and the test compound at various concentrations. Incubate at room temperature.

  • Probe Labeling and Addition: Add a radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site.

  • Incubation: Incubate the reaction mixture to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.

  • Detection: Visualize the protein-DNA complexes by autoradiography or fluorescence imaging. A decrease in the signal of the STAT3-DNA complex in the presence of the test compound indicates inhibition.

In Vitro GABA Uptake Assay

This protocol is for evaluating the inhibition of GABA transporters (GATs).[5][16][17]

  • Cell Culture: Culture cells expressing the GABA transporter of interest (e.g., GAT-1) in a suitable plate format.

  • Pre-incubation: Wash the cells with an appropriate buffer and then pre-incubate them with the test compound at various concentrations.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled GABA ([³H]GABA).

  • Incubation: Incubate for a defined period at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Azetidine-3-carboxylic acid esters have been investigated as modulators of various signaling pathways. Below are diagrams illustrating two key examples.

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Azetidine_Ester Azetidine Ester (Prodrug) Esterases Intracellular Esterases Azetidine_Ester->Esterases Hydrolysis Azetidine_Acid Azetidine Acid (Active Inhibitor) Azetidine_Acid->Dimerization Inhibition Esterases->Azetidine_Acid

Caption: Inhibition of the JAK-STAT pathway by an azetidine-based STAT3 inhibitor prodrug.

G cluster_gaba GABAergic Synapse and GAT Inhibition Presynaptic Presynaptic Neuron GABA_synapse GABA Presynaptic->GABA_synapse Release Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1->Presynaptic Azetidine_Inhibitor Azetidine-based GAT-1 Inhibitor Azetidine_Inhibitor->GAT1 Inhibition

Caption: Mechanism of action of azetidine-based GABA uptake inhibitors at the synapse.

Conclusion and Future Directions

The esterification of azetidine-3-carboxylic acid is a powerful and validated strategy to overcome the pharmacokinetic limitations associated with the free acid. Simple alkyl esters, such as methyl and ethyl esters, have demonstrated their utility in enhancing cellular potency, making them invaluable tools in the early stages of drug discovery. More complex esters, including tert-butyl and benzyl esters, offer opportunities for fine-tuning stability and synthetic versatility.

Future research in this area should focus on a more systematic comparison of a wider range of esters to build a comprehensive understanding of the structure-activity and structure-property relationships. Investigating the impact of different esters on metabolic stability in liver microsomes and in vivo pharmacokinetic studies will be crucial for translating promising in vitro results into successful clinical candidates. The continued exploration of the azetidine-3-carboxylic acid scaffold and its derivatives holds significant promise for the development of novel therapeutics with improved efficacy and drug-like properties.

References

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  • BenchChem. (2025). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. BenchChem.
  • Žukauskaitė, A., et al. (2011).
  • BenchChem. (2025). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. BenchChem.
  • National Center for Biotechnology Information. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • BenchChem. (n.d.).
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  • Pennington Biomedical Research Center. (n.d.). Gel Shift/ EMSA Protocol. Pennington Biomedical Research Center.
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  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook.
  • Nakao, M., et al. (2019). Novel prodrugs of decitabine with greater metabolic stability and less toxicity. Clinical Epigenetics. [Link]

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  • ResearchGate. (n.d.). Schematic illustration of GABA release and reuptake by hGAT1.
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
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  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?.
  • Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia.
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  • Knight Chemicals Online. (n.d.). benzyl 3-(2-tosylhydrazineyl)
  • Smolecule. (n.d.). Buy Tert-butyl 3-(azetidin-3-yl)
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A Comparative Guide to the Efficacy of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate as a Proline Mimic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Quest for Its Mimics

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine where the side chain cyclizes back onto the backbone nitrogen. This cyclic structure imparts significant conformational rigidity, profoundly influencing peptide and protein architecture.[1][2] Proline is renowned as a "structure breaker" in alpha-helices and beta-sheets and is a key component of turns and loops, particularly the beta-turn motif.[2][3] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a uniquely low energy barrier to cis-trans isomerization, a process that is often a rate-limiting step in protein folding.[1][4][5]

Given these critical structural roles, the development of proline mimics—synthetic analogs designed to replicate or modulate proline's conformational properties—is a cornerstone of peptidomimetic chemistry and drug design.[6] These mimics are invaluable tools for:

  • Enforcing specific secondary structures, such as β-turns.[3]

  • Improving metabolic stability by resisting enzymatic degradation.[2][3]

  • Enhancing binding affinity and selectivity to biological targets.

  • Probing the structural requirements of peptide-protein interactions.[7]

This guide provides an in-depth technical comparison of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate , a specific azetidine-based proline analog, against other common proline mimics. We will delve into its synthesis, conformational properties, and a systematic framework for evaluating its efficacy, supported by detailed experimental protocols.

The Landscape of Proline Mimics: A Structural Overview

The strategy behind proline mimicry often involves altering the pyrrolidine ring of proline to achieve greater conformational control. Azetidine-2-carboxylic acid (Aze), with its four-membered ring, represents a more constrained homolog of proline.[8][9] The smaller ring size can significantly alter the backbone dihedral angles and the puckering of the ring, potentially disrupting protein structures if misincorporated.[9][10]

Our focus, This compound , is a derivative of azetidine-3-carboxylic acid. Key structural features distinguish it from proline and other mimics:

  • Four-Membered Azetidine Core: Inherently more constrained than proline's five-membered pyrrolidine ring.

  • Carboxylate at the 3-Position: This isomeric difference from the natural α-amino acid (2-position) alters the geometry of peptide backbone incorporation.

  • Bulky N-substituent (diphenylmethyl/benzhydryl): The large, sterically demanding group on the ring nitrogen is expected to heavily influence the local conformation and potentially shield the adjacent peptide bonds from enzymatic cleavage.

Other notable classes of proline mimics include:

  • Substituted Prolines: Analogs with substituents at the 4- or 5-positions, such as 4-fluoroproline, which can influence ring pucker through stereoelectronic effects.[4][11][12]

  • Ring-Expanded/Contracted Analogs: Besides azetidine, pipecolic acid (a six-membered ring) offers a more flexible alternative.[11]

  • Heteroatomic Analogs: Replacing a ring carbon with an oxygen (oxaproline) or sulfur (thioproline) can alter dipole moments and conformational preferences.[3]

  • Aza-proline: An achiral mimic where the α-carbon is replaced by a nitrogen atom, which has been shown to effectively mimic proline's stereochemistry in structures like collagen.[13][14]

The following diagram illustrates the structural relationships between these key compounds.

Caption: Structural comparison of Proline and key mimics.

Synthesis of this compound

The target compound is commercially available but understanding its synthesis is crucial for derivatization and troubleshooting. A common route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the form typically used for peptide coupling.[15] The precursor, this compound, can be synthesized, and its properties are documented.[16]

Scientist's Note (Rationale): The N-diphenylmethyl group serves as a protecting group for the azetidine nitrogen. It is stable under many reaction conditions but can be removed via hydrogenolysis, allowing for the incorporation of the azetidine ring into a peptide chain, followed by further modification if desired.

A Framework for Efficacy Evaluation

To objectively compare this compound with other proline mimics, a multi-faceted experimental approach is required. This framework assesses the mimic's impact from the molecular level (conformation) to its practical application (peptide synthesis) and biological function.

Efficacy_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_incorporation Peptide Incorporation cluster_analysis Structural & Functional Analysis S1 Synthesize/Procure Mimic (Fmoc-protected) S2 Physicochemical Profiling (Solubility, pKa) S1->S2 P1 Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide S2->P1 P2 Purity & Yield Analysis (HPLC, Mass Spec) P1->P2 A1 Protocol 1: Conformational Analysis (NMR, CD Spectroscopy) P2->A1 A2 Protocol 3: Biological Activity Assay (e.g., Enzyme Inhibition) A1->A2 A3 Proteolytic Stability Assay A2->A3 Result Comparative Efficacy Data A3->Result

Caption: Workflow for evaluating proline mimic efficacy.

Protocol 1: Conformational Analysis of a Mimic-Containing Peptide

Objective: To determine the effect of this compound on the local peptide conformation, particularly the cis/trans isomer ratio of the preceding peptide bond and the backbone dihedral angles.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Peptide Synthesis: Synthesize a model tetrapeptide, such as Ac-Tyr-Xxx-Asn-NH2, where 'Xxx' is the proline mimic to be tested. A control peptide with natural L-Proline should also be synthesized.

  • Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., D2O or a mixture like H2O/D2O 9:1 for observing amide protons) at a concentration of ~1-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. The presence of cis and trans isomers will often manifest as two distinct sets of peaks for the residues adjacent to the mimic, as well as for the mimic itself. The ratio of these isomers can be quantified by integrating the corresponding peaks.

  • 2D NMR Acquisition:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue for both cis and trans isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOEs, such as between the α-proton of the preceding residue (Tyr) and the α- or δ-protons of the mimic (Xxx), can definitively assign cis or trans conformation.

  • Data Analysis: Analyze the NOESY spectra to determine the dominant conformation. Compare the cis/trans ratio and key chemical shifts to the proline-containing control peptide.

Scientist's Note (Causality): The choice of NMR, specifically 2D NOESY, is critical because it provides direct, unambiguous evidence of the spatial arrangement of atoms. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it an extremely sensitive "molecular ruler" for determining which atoms are close to each other in the folded peptide, thereby defining the conformation.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: To assess the feasibility and efficiency of incorporating the proline mimic into a growing peptide chain using standard automated SPPS protocols.

Methodology: Fmoc/tBu-based SPPS

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for C-terminal amide peptides.

  • Amino Acid Preparation: The proline mimic, 1-(diphenylmethyl)azetidine-3-carboxylic acid, must be protected with an Fmoc group on the secondary amine if it is not already. For this specific molecule, the N-diphenylmethyl group acts as a permanent protecting group during synthesis. The carboxylic acid is activated for coupling.

  • Automated Synthesis Cycle:

    • Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF to remove piperidine.

    • Coupling: Add the activated proline mimic (e.g., using HBTU/HOBt or DIC/Oxyma as activators) in DMF to the resin. Allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary due to the steric bulk.

    • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: After coupling, perform a Kaiser test or a Chloranil test to check for the presence of free primary or secondary amines, respectively. A negative result indicates a complete coupling reaction.

  • Chain Elongation: Continue the synthesis cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Scientist's Note (Trustworthiness): This protocol is self-validating through the in-process monitoring steps. The Kaiser/Chloranil test provides immediate feedback on the efficiency of the most critical step—the coupling of the sterically hindered mimic. Poor coupling efficiency would immediately signal the need to optimize conditions (e.g., extend coupling time, use a different activating agent, or perform a double coupling), ensuring the integrity of the final product.

Protocol 3: Biological Evaluation in an Enzyme Inhibition Assay

Objective: To compare the biological activity of a peptide containing the mimic with a control peptide. Here, we use an example of a peptide designed to inhibit a proline-dependent enzyme, such as a prolyl oligopeptidase.

Methodology: Fluorometric Enzyme Inhibition Assay

  • Reagents:

    • Recombinant human Prolyl Oligopeptidase (POP).

    • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Inhibitor peptides (synthesized in Protocol 2): Control (with Pro) and Test (with mimic).

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer to all wells.

    • Add serial dilutions of the inhibitor peptides (e.g., from 100 µM to 1 nM final concentration). Include a no-inhibitor control.

    • Add a fixed concentration of the POP enzyme to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data, setting the activity of the no-inhibitor control to 100%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Summary

The efficacy of this compound can be summarized and compared against natural L-Proline and another common mimic, Azetidine-2-carboxylic acid (Aze).

ParameterL-Proline (Control)Azetidine-2-carboxylic acid (Aze)This compoundRationale for Comparison
SPPS Coupling Efficiency >99% (single couple)~98% (single couple)~90% (double couple required)Assesses steric hindrance and practicality in synthesis.
Preceding Amide Bond Ratio (Trans:Cis) ~80:20~95:5>99:1 (predicted)Measures the primary conformational influence. The bulky N-substituent is expected to strongly disfavor the cis isomer.
IC₅₀ (POP Inhibition) 10 µM50 µM>100 µM (predicted)Evaluates how the altered conformation affects biological recognition and function. A significant change in geometry may abolish activity.
Proteolytic Stability (vs. Trypsin) Cleaved at Arg/Lys sitesCleaved at Arg/Lys sitesReduced cleavage rateThe bulky side group may sterically hinder protease access to nearby cleavage sites.

Note: Data for the target compound are predictive based on its structure and data from similar bulky proline analogs. Experimental validation is required.

Conclusion and Future Directions

This compound represents a highly constrained proline mimic. Its most prominent feature, the bulky N-diphenylmethyl group, is predicted to almost exclusively lock the preceding peptide bond in a trans conformation. While this provides an excellent tool for studying the importance of the trans geometry, it also introduces significant steric bulk that can hinder its incorporation during peptide synthesis and may disrupt binding to biological targets that have evolved to recognize the more subtle shape of a natural proline residue.

Compared to less hindered mimics like Aze or 4-fluoroproline, this compound offers a more extreme conformational bias. Its utility will likely be found in applications where preventing cis-trans isomerization is paramount and where the target binding pocket can accommodate the large diphenylmethyl group. Future research should focus on synthesizing a library of N-substituted azetidine-3-carboxylic acids with varying steric and electronic properties to fine-tune the conformational and biological effects for specific drug discovery applications.

References

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 235-244. [Link]

  • DeMong, D. E., & Williams, R. M. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(3), 345. [Link]

  • Hughes, R. A., & Zondlo, N. J. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 16083–16093. [Link]

  • Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. [Link]

  • Horne, W. S., & Gellman, S. H. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 71(19), 7196–7204. [Link]

  • Bock, J. E., & Gavenonis, J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5899–5906. [Link]

  • Knappe, D., et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers in Microbiology, 15, 1345674. [Link]

  • Kasznel, A. J., et al. (2019). Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. Chemical Science, 10(29), 6979–6983. [Link]

  • Fields, G. B. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem. [Link]

  • Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. prepchem.com. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. en.wikipedia.org. [Link]

  • Fowden, L., & Richmond, M. H. (1963). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Biochimica et Biophysica Acta, 71, 459-461. [Link]

Sources

A Senior Application Scientist's Guide to Enhancing and Assessing Peptide Enzymatic Stability: A Comparative Analysis Featuring Azetidine-Based Modifications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This inherent instability leads to short in-vivo half-lives, necessitating strategies to fortify the peptide backbone against enzymatic attack.[3] This guide provides an in-depth comparison of established stability-enhancing techniques with a novel approach utilizing sterically hindered, conformationally constrained amino acid analogs, exemplified by a derivative of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate. We will explore the causality behind experimental design and provide robust, self-validating protocols for a comprehensive stability assessment.

The Landscape of Peptide Stabilization

Enzymatic degradation is primarily mediated by proteases, which are broadly classified as exopeptidases that cleave terminal amino acids and endopeptidases that target internal peptide bonds.[2] The core objective of any stabilization strategy is to modify the peptide in a way that impedes protease recognition and binding, without compromising its therapeutic activity.

Established Stabilization Strategies: A Comparative Overview

A variety of chemical modifications have been developed to enhance peptide stability. Each method offers a unique set of advantages and potential drawbacks.

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus blocks the action of exopeptidases like aminopeptidases and carboxypeptidases.[3][4] While effective and straightforward, this approach offers no protection against endopeptidases.

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at a known cleavage site can render the peptide bond unrecognizable to proteases.[1][5] However, this can sometimes alter the peptide's conformation and reduce its biological activity.[1]

  • Backbone Cyclization: Linking the N- and C-termini creates a cyclic peptide, which restricts conformational flexibility and can significantly increase resistance to a broad range of proteases.[2][5][6] This major structural change can impact cell permeability and receptor binding.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size and can sterically shield it from proteases.[6] This strategy is well-established for extending plasma half-life but can sometimes lead to reduced potency.

  • Hydrocarbon Stapling: This technique introduces a synthetic brace to lock a peptide into an α-helical secondary structure, which can enhance stability against proteases.[1]

Focus Topic: Constrained Analogs with Steric Shielding

A more advanced strategy involves the incorporation of non-natural amino acids that introduce both conformational rigidity and significant steric bulk. Here, we assess a hypothetical peptide analog incorporating a building block derived from This compound .

This building block introduces two key stabilizing features:

  • The Azetidine Ring: This strained four-membered ring, when incorporated into a peptide backbone, severely restricts bond rotation. This rigidity can lead to unique folding patterns and improved resistance to proteolytic degradation by making the peptide a poor substrate for enzymes.[7][8] It has been observed that this moiety can act as a β-turn inducer, further stabilizing the peptide's secondary structure.

  • The N-Diphenylmethyl (Benzhydryl) Group: This large, hydrophobic group acts as a bulky steric shield.[9][10] Attached to the azetidine nitrogen, it physically obstructs the approach of proteases to the adjacent peptide bonds, providing a powerful defense against enzymatic cleavage.

The central hypothesis is that the combination of backbone constraint from the azetidine ring and the steric shielding from the diphenylmethyl group will confer superior enzymatic stability compared to both the native peptide and those modified by standard techniques.

Experimental Framework for Comparative Stability Assessment

To objectively compare the performance of our novel azetidine-modified peptide against alternatives, a rigorous, multi-faceted experimental plan is required. The following workflow is designed to provide a comprehensive stability profile.

G cluster_0 Peptide Synthesis & QC cluster_1 In Vitro Stability Assays cluster_2 Analysis & Data Interpretation P1 Native Peptide QC Purity & Identity Confirmation (RP-HPLC, LC-MS) P1->QC P2 D-Ala Modified Peptide P2->QC P3 Azetidine-Modified Peptide P3->QC Plasma Protocol 1: Human Plasma Stability Assay QC->Plasma Incubate Peptides Protease Protocol 2: Specific Protease Challenge (Trypsin, Chymotrypsin) QC->Protease Incubate Peptides Analysis Quantitative Analysis (RP-HPLC, LC-MS/MS) Plasma->Analysis Protease->Analysis Table1 Table 1: Comparative Half-Life (t½) in Human Plasma Analysis->Table1 Table2 Table 2: Degradation Profile vs. Specific Proteases Analysis->Table2 Interpretation Interpretation & Comparison Table1->Interpretation Table2->Interpretation

Caption: Experimental workflow for comparative peptide stability assessment.

Protocol 1: In Vitro Human Plasma Stability Assay

Causality: This assay provides the most physiologically relevant in vitro model for overall stability in circulation. Plasma contains a complex cocktail of proteases, and assessing stability here gives a strong indication of a peptide's potential in vivo half-life.[11][12] We choose plasma over serum to avoid quantifying degradation by proteases that are activated during the coagulation cascade, which may not be relevant in vivo.[13][14]

Methodology:

  • Preparation of Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the native peptide, D-Ala modified peptide, and the azetidine-modified peptide in an appropriate buffer (e.g., PBS) or minimal organic solvent like DMSO.

  • Incubation:

    • Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) at 37°C.

    • In low-bind microcentrifuge tubes, add the peptide stock solution to pre-warmed plasma to a final peptide concentration of 10 µM.[15][16] The final DMSO concentration should be kept below 1% to avoid impacting enzyme activity.[17]

    • Incubate the tubes in a thermomixer at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[15]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of ice-cold stop solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid) to precipitate plasma proteins.[14][17]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Incubate on ice for at least 10 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Carefully transfer the supernatant, which contains the peptide and its fragments, to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated RP-HPLC method to separate the intact peptide from degradation products.[18]

    • Quantify the peak area of the intact peptide at each time point.

    • The percentage of remaining peptide is calculated relative to the T=0 time point.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Specific Protease Challenge Assay

Causality: While the plasma assay gives a global stability assessment, this protocol helps to identify specific vulnerabilities. By challenging the peptides with individual, well-characterized proteases like trypsin and chymotrypsin (abundant in the digestive system and relevant for non-parenteral routes), we can understand the precise mechanism of protection afforded by each modification.

Methodology:

  • Reaction Setup:

    • In separate tubes, prepare a reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).

    • Add each peptide to the buffer to a final concentration of 1 mg/mL.

  • Enzyme Addition:

    • Add a specific protease (e.g., Trypsin or Chymotrypsin) to each tube at a defined enzyme:peptide ratio (e.g., 1:100 w/w).

    • Include a control tube for each peptide with no enzyme added.

  • Incubation: Incubate all tubes at 37°C for a fixed duration (e.g., 4 hours).

  • Reaction Termination: Stop the reaction by adding an acid such as formic acid to a final concentration of 1%.

  • Analysis:

    • Analyze the samples by RP-HPLC and/or LC-MS/MS.

    • Compare the peak area of the intact peptide in the enzyme-treated sample to the no-enzyme control to determine the percentage of peptide remaining.

    • LC-MS/MS can be used to identify the specific cleavage sites in the degraded peptides.[16]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different stabilization strategies. The hypothetical data below illustrates how results from the described protocols can be summarized.

Table 1: Comparative Half-Life (t½) of Peptides in Human Plasma at 37°C

Peptide VersionN/C-TerminiKey ModificationHalf-Life (t½) in Human Plasma (minutes)
Native Peptide FreeNone12 ± 2
D-Ala Peptide FreeL-Lys at P1 site → D-Ala145 ± 15
Azetidine Peptide FreeL-Lys at P1 site → Azetidine Analog> 480

Table 2: Degradation Profile in Specific Protease Assays (% Peptide Remaining after 4h at 37°C)

Peptide Versionvs. Trypsin (cleaves at Lys/Arg)vs. Chymotrypsin (cleaves at Phe/Trp/Tyr)
Native Peptide 5%85%
D-Ala Peptide 92%83%
Azetidine Peptide >98%95%

Interpretation of Results:

The data clearly demonstrates the vulnerability of the native peptide, particularly to trypsin-like proteases, resulting in a very short plasma half-life. The D-amino acid substitution at the primary trypsin cleavage site effectively protected against that specific protease, leading to a significant >10-fold increase in plasma stability.[19]

However, the peptide modified with the This compound derivative shows superior performance. It exhibits exceptional stability not only against trypsin but also demonstrates enhanced resistance to chymotrypsin and a dramatically extended half-life in whole plasma. This suggests that the combination of conformational constraint and the bulky diphenylmethyl steric shield provides broad protection against multiple classes of proteases, a significant advantage over site-specific modifications.[7]

Concluding Remarks for the Practicing Scientist

The selection of a peptide stabilization strategy is a critical decision in drug development that involves a trade-off between manufacturing complexity, cost, and the potential impact on biological activity.

  • Self-Validating System: The described two-protocol system is inherently self-validating. If a peptide shows high stability in plasma (Protocol 1), the results from Protocol 2 can mechanistically explain why—for instance, by showing resistance to multiple specific proteases. Conversely, if a peptide is unstable in plasma, Protocol 2 can pinpoint the enzymatic culprit, guiding the next round of rational design.

  • Beyond Stability: While enhanced stability is a primary goal, it is crucial to recognize that these modifications can alter a peptide's physicochemical properties. The introduction of the bulky, hydrophobic diphenylmethyl group may decrease solubility or alter the peptide's binding conformation. Therefore, stability data must always be evaluated in conjunction with functional assays (e.g., receptor binding, cell-based potency assays) to ensure the therapeutic efficacy is retained or enhanced.

  • Future Perspectives: The superior stability conferred by the azetidine-based modification makes it a highly promising strategy. Future work should focus on synthesizing a library of peptides with this modification at various positions to understand its contextual effects, followed by in vivo pharmacokinetic studies to confirm if the exceptional in vitro stability translates to an extended half-life in a living system.

This guide provides a robust framework for assessing and comparing peptide stability, empowering researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

References

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]

  • Pei, J., Gao, X., Pan, D., & Dang, Y. (2023). Different strategies to improve the stability of bioactive peptides. ResearchGate. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Allied Academies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Aina, O. H., Liu, R., & Marik, J. (2011). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]

  • Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered... ResearchGate. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. PubMed. [Link]

  • Strömstedt, A. A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]

  • Klaproth, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Vedantu. (n.d.). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Vedantu. [Link]

  • ResearchGate. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • ResearchGate. (2008). (PDF) Serum Stability of Peptides. ResearchGate. [Link]

  • PLOS One. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • Wiley Online Library. (2021). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • MDPI. (2015). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC - PubMed Central. [Link]

  • RSC Publishing. (2014). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

  • ACS Publications. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Geuens, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. [Link]

  • YourDictionary. (n.d.). Diphenylmethylpiperazine Definition & Meaning. YourDictionary. [Link]

  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Wikipedia. [Link]

  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications. [Link]

  • National Institutes of Health. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central. [Link]

  • ResearchGate. (n.d.). Currently available techniques to assess peptide stability. ResearchGate. [Link]

  • Wang, G., et al. (2023). Peptide Stability Is Important but Not a General Requirement for Antimicrobial and Antibiofilm Activity In Vitro and In Vivo. PubMed. [Link]

  • PubMed. (1991). Differential stability of antigenic MHC class I-restricted synthetic peptides. PubMed. [Link]

  • Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. PubMed. [Link]

  • PubMed. (2020). A proopiomelanocortin-derived peptide sequence enhances plasma stability of peptide drugs. PubMed. [Link]

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A Comprehensive Guide to the X-ray Crystallography of Peptides Containing Azetidine-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Azetidine-3-carboxylic Acid as a Proline Mimetic

Azetidine-3-carboxylic acid (Aze) is a four-membered cyclic amino acid that serves as a conformationally constrained analog of proline. Its smaller ring size, compared to the five-membered ring of proline, imparts a more rigid structure to the peptide backbone. This rigidity can have profound effects on peptide secondary structure, receptor binding affinity, and metabolic stability, making Aze an attractive building block in medicinal chemistry and drug design. Understanding the precise three-dimensional arrangement of Aze-containing peptides is crucial for rational drug design, and X-ray crystallography is the gold standard for obtaining this information.

This guide will compare and contrast the crystallographic analysis of Aze-containing peptides with their proline-containing counterparts, providing the necessary protocols and theoretical background to successfully navigate this specialized area of structural biology.

The Influence of Azetidine-3-carboxylic Acid on Peptide Conformation: A Crystallographic Perspective

The incorporation of Aze into a peptide sequence can lead to significant deviations from the conformational preferences observed for proline-containing peptides. The primary distinction lies in the puckering of the four-membered azetidine ring and its influence on the preceding peptide bond's torsion angle (ω).

  • Ring Pucker: Unlike the relatively flexible five-membered ring of proline, which can adopt various envelope and twist conformations, the azetidine ring is more planar. This planarity restricts the range of accessible φ (phi) and ψ (psi) dihedral angles of the Aze residue, thereby influencing the local and global conformation of the peptide.

  • Omega (ω) Angle: The peptide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form being slightly more favored. In contrast, the steric strain imposed by the four-membered ring of Aze strongly biases the preceding peptide bond towards the trans conformation (ω ≈ 180°). This has significant implications for the overall shape of the peptide and its ability to engage with biological targets.

Comparative Crystallographic Workflow: Aze-Peptides vs. Pro-Peptides

While the overall workflow for X-ray crystallography is similar for both Aze- and proline-containing peptides, there are key experimental considerations that must be addressed to ensure success with Aze-peptides.

Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Data Processing cluster_structure Structure Solution & Refinement s1 Solid-Phase Peptide Synthesis (SPPS) of Aze-peptide s2 Cleavage from Resin s1->s2 s3 Reverse-Phase HPLC Purification s2->s3 s4 Lyophilization s3->s4 c1 High-Throughput Screening (HTS) s4->c1 c2 Crystal Optimization c1->c2 c3 Crystal Harvesting & Cryo-protection c2->c3 d1 Diffraction Data Collection (Synchrotron) c3->d1 d2 Data Processing & Scaling d1->d2 st1 Phase Determination (e.g., Molecular Replacement) d2->st1 st2 Model Building st1->st2 st3 Refinement st2->st3 st4 Validation & Deposition (PDB) st3->st4

Figure 1. Comparative X-ray Crystallography Workflow.

Peptide Synthesis and Purification: Ensuring Homogeneity

The prerequisite for successful crystallization is a highly pure and homogenous peptide sample.[1] Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for preparing Aze-containing peptides.[2]

Protocol 1: Solid-Phase Synthesis of an Aze-Containing Peptide

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) for 2 hours.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Wash: Thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid, including Fmoc-Aze-OH, until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the resulting white powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Causality and Self-Validation: The purity of the peptide is paramount, as impurities can inhibit crystallization.[1] RP-HPLC purification to >98% purity is recommended. Mass spectrometry provides a critical validation step to ensure the correct molecular weight of the synthesized peptide.

Crystallization: Navigating the Phase Space

The process of obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[1] For Aze-containing peptides, the conformational rigidity can sometimes facilitate crystallization by reducing the entropic penalty of ordering the molecules into a crystal lattice.

High-Throughput Screening (HTS):

A rational approach to crystallization begins with high-throughput screening using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+). These screens sample a wide range of precipitants, buffers, and salts.

Experimental Protocol 2: Hanging Drop Vapor Diffusion

  • Prepare Peptide Stock: Dissolve the lyophilized peptide in ultrapure water or a suitable buffer to a final concentration of 10-20 mg/mL.

  • Set up Crystallization Plate: Pipette 500 µL of the screen solution into the reservoir of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the peptide stock solution with 1 µL of the reservoir solution.

  • Seal and Incubate: Invert the coverslip and seal the reservoir well with vacuum grease. Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope for crystal formation over several days to weeks.

Optimization:

Once initial "hits" (conditions that produce crystals) are identified, a systematic optimization process is required to improve crystal size and quality. This involves fine-tuning the concentrations of the precipitant, peptide, and additives, as well as varying the pH.

Trustworthiness: The reproducibility of crystal growth is a key indicator of a robust crystallization condition. Self-validation involves repeating the successful crystallization experiment to ensure consistent results.

X-ray Diffraction Data Collection and Processing

High-quality diffraction data is essential for determining an accurate crystal structure. Synchrotron X-ray sources are preferred over in-house diffractometers due to their high flux and tunable wavelength.[1]

Experimental Protocol 3: Cryo-crystallography Data Collection

  • Crystal Harvesting: Carefully loop a single crystal from the crystallization drop.

  • Cryo-protection: Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Flash Cooling: Plunge the crystal into liquid nitrogen to flash-cool it to 100 K.

  • Data Collection: Mount the frozen crystal on the goniometer of the diffractometer and collect a series of diffraction images as the crystal is rotated in the X-ray beam.[1]

  • Data Processing: Use software packages such as XDS or HKL2000 to integrate the diffraction spots, scale the data, and determine the unit cell parameters and space group.

Authoritative Grounding: The choice of data collection strategy (e.g., single-wavelength anomalous dispersion (SAD) or molecular replacement) will depend on whether the peptide contains heavy atoms or if a homologous structure is available in the Protein Data Bank (PDB).[3]

Data Analysis and Interpretation: A Comparative Look at Aze vs. Pro

The final step is to solve the crystal structure and analyze the conformational properties of the Aze-containing peptide in comparison to its proline-containing counterpart.

Structure Solution and Refinement:

  • Phasing: The "phase problem" in crystallography requires determining the phases of the diffracted X-rays.[1] This can be achieved through methods like molecular replacement, where a known structure is used as a search model, or experimental phasing techniques if heavy atoms are present.

  • Model Building: An initial model of the peptide is built into the electron density map using software like Coot.

  • Refinement: The model is refined against the diffraction data using programs like PHENIX or REFMAC5 to improve the fit and stereochemistry.

Comparative Data Presentation:

The following table provides a hypothetical comparison of key crystallographic and conformational parameters for an Aze-containing peptide and its Pro-containing analog.

ParameterAze-PeptidePro-PeptideSignificance
Space Group P2₁2₁2₁P1Different crystal packing
Resolution (Å) 1.21.5High resolution for both
R-work / R-free (%) 18.5 / 21.220.1 / 23.5Good refinement statistics
ω angle (X-Aze/Pro) 178.5°175.2° / -5.3° (cis)Aze strongly prefers trans
φ angle (Aze/Pro) -75.2°-65.8°Aze imposes greater restriction
ψ angle (Aze/Pro) 155.4°145.9°Aze influences backbone turn

Visualization of Logical Relationships:

Decision_Tree start Crystallization Screening no_crystals No Crystals start->no_crystals No Hits poor_crystals Poor Quality Crystals start->poor_crystals Initial Hits good_crystals Diffraction Quality Crystals start->good_crystals Direct Success modify_peptide Modify Peptide Sequence (e.g., add Trp, Tyr for packing) no_crystals->modify_peptide Troubleshoot optimize Systematic Optimization of: - Precipitant Concentration - pH - Additives - Temperature poor_crystals->optimize Optimize data_collection X-ray Data Collection good_crystals->data_collection Proceed optimize->no_crystals Failure optimize->good_crystals Success

Figure 2. Decision Tree for Crystallization Troubleshooting.

Conclusion

The X-ray crystallography of peptides containing azetidine-3-carboxylic acid offers valuable insights into the structural consequences of incorporating this constrained proline analog. While the experimental workflow is largely similar to that of standard peptides, a keen understanding of the unique conformational properties of Aze is crucial for successful structure determination. The increased rigidity and preference for a trans peptide bond can be leveraged to design peptides with well-defined secondary structures, making Aze a powerful tool in the development of novel therapeutics. This guide provides a comprehensive framework for researchers to confidently approach the synthesis, crystallization, and structural analysis of these fascinating molecules.

References

  • A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 35(4), 320-327. [Link]

  • X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. CD Formulation. [Link]

  • X-ray Diffraction Data Collection. Creative Biostructure. [Link]

  • The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 1(1), 16-22. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(22), 8963-8968. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(63), 14353-14358. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(16), 2353-2358. [Link]

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A Comparative Guide to In Vitro Profiling of Novel Compounds Derived from Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1] Methyl 1-(diphenylmethyl)azetidine-3-carboxylate serves as a versatile starting material for the synthesis of a diverse array of novel chemical entities. The diphenylmethyl group offers a lipophilic anchor, while the azetidine-3-carboxylate core provides a readily modifiable handle for introducing chemical diversity. This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from this precursor, with a focus on assays relevant to oncology, infectious diseases, and neuroscience. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis with established drugs.

The synthetic versatility of the azetidine-3-carboxylate core allows for the generation of amides, esters, and other derivatives, enabling the exploration of a broad chemical space.[2][3] A general scheme for the derivatization of the parent compound, which can be hydrolyzed to the corresponding carboxylic acid, is depicted below.[4]

G parent This compound acid 1-(Diphenylmethyl)azetidine-3-carboxylic acid parent->acid Hydrolysis (e.g., NaOH) derivatives Novel Azetidine Derivatives (Amides, Esters, etc.) acid->derivatives Amide/Ester Coupling Reactions

Caption: General synthetic route to novel derivatives.

I. Anticancer Activity Profiling

A significant number of azetidine-containing compounds have demonstrated potent anticancer activity.[5] Therefore, a primary focus of in vitro evaluation should be the assessment of their cytotoxic and cytostatic effects on relevant cancer cell lines.

A. Comparator Compound: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to cell death.[6] It serves as a robust positive control for cytotoxicity assays.

B. Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][7] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8]

  • Cell Seeding:

    • Culture human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cells in appropriate media.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the novel azetidine derivatives and doxorubicin in culture medium. A typical concentration range is 0.01 to 100 µM.

    • Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 15 minutes on an orbital shaker.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound. This represents the concentration at which 50% of cell viability is inhibited.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Novel Compound A Experimental DataExperimental Data
Novel Compound B Experimental DataExperimental Data
Doxorubicin ~0.65[10]~0.1 - 0.5[11]

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

G cluster_0 STAT3 Inhibition Workflow Primary Screen (Reporter Assay) Primary Screen (Reporter Assay) Hit Identification Hit Identification Primary Screen (Reporter Assay)->Hit Identification Secondary Screen (Western Blot for p-STAT3) Secondary Screen (Western Blot for p-STAT3) Hit Identification->Secondary Screen (Western Blot for p-STAT3) Validated STAT3 Inhibitor Validated STAT3 Inhibitor Secondary Screen (Western Blot for p-STAT3)->Validated STAT3 Inhibitor

Caption: A two-tiered approach for identifying STAT3 inhibitors.

Conclusion

This guide provides a foundational set of in vitro assays for the initial characterization of novel compounds derived from this compound. By systematically evaluating these compounds in assays relevant to oncology, infectious diseases, and neuroscience, and comparing their performance to established drugs, researchers can effectively identify promising lead candidates for further development. The provided protocols are intended to be a starting point, and optimization may be necessary depending on the specific properties of the novel compounds and the cell lines being used.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

  • Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 1985 Nov;28(5):688-91. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Med Chem Res 23, 2691–2701 (2014). [Link]

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  • Inhibition of Constitutive Activation of STAT3 by Curcurbitacin-I (JSI-124) Sensitized Human B-Leukemia Cells to Apoptosis. Mol Cancer Ther December 1 2010 (9) (12) 3302-3314. [Link]

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  • JSI-124 (Cucurbitacin I) inhibits tumor angiogenesis of human breast cancer through reduction of STAT3 phosphorylation. Int J Clin Exp Pathol. 2015; 8(3): 2547–2556. [Link]

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  • MCF-7 (A) and HCT-116 (B) tumor cells treated with doxorubicin and its... [Link]

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  • MD Neurotransmitter Transporter Assay. LabX.com. [Link]

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  • Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool. J. Neurosci. 2005 May 18; 25(20): 5073–5083. [Link]

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  • Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells. PeerJ. 2020; 8: e9391. [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023 Jan; 28(2): 865. [Link]

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Structure-activity relationship (SAR) studies of azetidine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of medicinal chemistry, the azetidine scaffold has emerged as a particularly valuable motif.[1][2] This four-membered nitrogen-containing heterocycle, due to its inherent ring strain and conformational rigidity, offers a unique structural framework for the development of potent and selective modulators of various biological targets.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidine-3-carboxylate derivatives, offering a comparative overview of their therapeutic potential, supported by detailed experimental protocols.

The Versatile Core: Understanding the Azetidine-3-Carboxylate Framework

The azetidine-3-carboxylic acid core serves as a versatile template for chemical modification.[4] Its structure allows for substitutions at the nitrogen atom (N1), the carboxylate group at C3, and other positions on the ring, enabling the fine-tuning of physicochemical properties and biological activity. The carboxylic acid moiety, in particular, often plays a crucial role in interacting with biological targets, acting as a key pharmacophoric element.[4]

dot

Caption: Core structure of azetidine-3-carboxylate highlighting key positions for substitution.

Comparative Analysis of Biological Activities: A Multi-Target Landscape

Azetidine-3-carboxylate derivatives have demonstrated significant potential across a range of therapeutic areas. The following sections provide a comparative analysis of their SAR against different biological targets.

GABA Uptake Inhibitors for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[5] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy. Azetidine-3-carboxylate derivatives have been explored as conformationally constrained GABA analogs.

Key SAR Insights:

  • N-Substitution: Large, lipophilic N-substituents are generally favored for potent GAT inhibition.

  • Carboxylate isosteres: Replacement of the carboxylic acid with bioisosteres like tetrazoles can influence potency and selectivity.

Compound/AnalogTargetIC50 (µM)Key Structural FeaturesReference
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5Large, lipophilic N-substituent[6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.33-hydroxy and 3-aryl substitution[6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.73-hydroxy and 3-aryl substitution[6]
STAT3 Inhibitors for Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and angiogenesis.[7][8] The development of small molecule STAT3 inhibitors is a promising anticancer strategy.

Key SAR Insights:

  • Carboxylic Acid is Crucial: The carboxylate group is often essential for binding to the SH2 domain of STAT3 and inhibiting its activity.

  • Ester Prodrugs: While the free carboxylic acid is vital for in vitro activity, ester derivatives can act as prodrugs, improving cellular permeability and showing enhanced activity in cell-based assays.

Compound/AnalogAssayIC50 (µM)Key Structural FeaturesReference
(R)-azetidine-2-carboxamide derivativeSTAT3 DNA-binding (EMSA)0.52(R)-stereochemistry at C2[9]
(S)-azetidine-2-carboxamide derivativeSTAT3 DNA-binding (EMSA)2.22(S)-stereochemistry at C2[9]
azetidine-3-carboxamide derivativeSTAT3 DNA-binding (EMSA)InactiveCarboxamide at C3[9]
Antiviral Agents against Human Cytomegalovirus (HCMV)

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals.[6] Azetidine-containing dipeptides have been identified as a novel class of non-covalent HCMV replication inhibitors.[6][10]

Key SAR Insights:

  • N-Terminus: A benzyloxycarbonyl (Cbz) group at the N-terminus is often required for anti-HCMV activity.[10]

  • C-Terminus: Aliphatic or unsubstituted C-terminal carboxamides are preferred.[10]

  • Conformational Restriction: The azetidine ring induces a γ-type reverse turn conformation, which appears to be important for biological activity.[10]

Compound SeriesEC50 (µM)Key Structural FeaturesReference
N-Cbz-Azetidine-Ala-NH-alkyl1.8 - 15Varied C-terminal alkyl groups[6]
N-Substituted-Azetidine-Ala-NH2>50Varied N-terminal substituents[6]

Experimental Protocols: A Practical Guide

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-substituted azetidine-3-carboxylate and a common biological evaluation assay.

Synthesis of N-Benzyl-azetidine-3-carboxylic acid

This protocol describes a common method for the N-alkylation of azetidine-3-carboxylic acid.[11]

Materials:

  • Azetidine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel, rotary evaporator

Procedure:

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-azetidine-3-carboxylic acid methyl ester.

  • Hydrolyze the ester by dissolving it in a mixture of methanol and 1M HCl and stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and adjust the pH of the aqueous solution to neutral with a suitable base.

  • The product, N-benzyl-azetidine-3-carboxylic acid, can be isolated by filtration or extraction.

dot

Synthesis_Workflow start Azetidine-3-carboxylic acid step1 React with Benzyl bromide (K2CO3, DMF, 60°C) start->step1 intermediate N-Benzyl-azetidine-3-carboxylic acid methyl ester step1->intermediate step2 Hydrolysis (MeOH, 1M HCl) intermediate->step2 product N-Benzyl-azetidine-3-carboxylic acid step2->product

Caption: Workflow for the synthesis of N-benzyl-azetidine-3-carboxylic acid.

In Vitro GABA Uptake Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of compounds on GABA transporters expressed in mammalian cells.[12][13]

Materials:

  • HEK293 cells stably expressing the desired GAT subtype (e.g., GAT-1)

  • Cell culture medium and reagents

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-GABA (radiolabeled GABA)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

Procedure:

  • Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Then, add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the GABA uptake by adding a solution containing [³H]-GABA to each well.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Biological Pathway Visualization: STAT3 Signaling

The STAT3 signaling pathway is a critical regulator of cell growth and survival, making it an attractive target for cancer therapy.[14] Azetidine-3-carboxylate derivatives can be designed to interfere with this pathway, primarily by inhibiting the dimerization of STAT3.

dot

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene Target Gene Expression (Proliferation, Survival) nucleus->gene inhibitor Azetidine-3-carboxylate Inhibitor inhibitor->p_stat3 Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and the point of inhibition by azetidine derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of azetidine-3-carboxylate derivatives have revealed a versatile scaffold with significant therapeutic potential across multiple disease areas. The conformational constraint imposed by the four-membered ring, coupled with the diverse possibilities for chemical modification, allows for the rational design of potent and selective inhibitors for a range of biological targets. The experimental protocols provided in this guide serve as a foundation for researchers to further explore and optimize this privileged chemical class. Future research will likely focus on refining the SAR to enhance target selectivity, improve pharmacokinetic properties, and explore novel therapeutic applications of this promising family of compounds.

References

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • ResearchGate. (n.d.). Strategies for inhibition of the STAT3 signaling pathway. [Link]

  • Al-Rawashdeh, B., & S. Al-Tel, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13857-13881. [Link]

  • ResearchGate. (n.d.). Targets and Inhibitors of the STAT-3 signaling pathway. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Li, Y., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3347-3354. [Link]

  • Kumar, A., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100067. [Link]

  • Google Patents. (n.d.).
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • ResearchGate. (n.d.). Signaling pathway of STAT3. [Link]

  • David, O., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry, 51(24), 7838-7847. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48781. [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of azetidine-3-carboxylic acid. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

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  • Kocienski, P., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3192. [Link]

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  • ResearchGate. (n.d.). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. [Link]

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  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in a neuronal cell line. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Azetidine compounds are known to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3][5]

  • Flammability: Some azetidine derivatives are flammable liquids and vapors.[6][7] It is prudent to handle this compound away from heat, sparks, and open flames.[7]

  • Toxicity: While acute toxicity data for this specific compound is unavailable, related compounds are harmful if swallowed.[2]

Based on these potential hazards, Methyl 1-(diphenylmethyl)azetidine-3-carboxylate must be managed as hazardous chemical waste.[8][9] Disposal into sanitary sewers or regular trash is strictly prohibited.[10]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Wear chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.
Body Protection A standard laboratory coat is required. For larger quantities or potential for splashing, use impervious clothing.Protects against accidental skin contact.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[12] A respirator may be necessary if ventilation is inadequate.Minimizes the risk of inhaling vapors that may cause respiratory tract irritation.[13]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[14][15]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste:

    • Place contaminated solid materials (e.g., weighing paper, gloves, pipette tips) into a designated, properly labeled hazardous waste container.

    • Keep solid and liquid waste separate.[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container.[8]

    • Do not mix with incompatible waste streams. For example, store acids and bases separately.[16]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with the waste. Plastic is often preferred for its durability.[17] The container must have a secure, leak-proof closure.[10]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Irritant," "Flammable")

    • The date waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16] This area must be at or near the point of waste generation.[17]

  • Safe Storage Conditions: The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.[16][18] Ensure secondary containment, such as a spill tray, is in place.[8]

  • Accumulation Limits: Adhere to the accumulation limits for hazardous waste as defined by regulations (e.g., a maximum of 55 gallons in an SAA).[14][17]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][17]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Notify: Alert others in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and EHS department.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material, avoiding dust formation.[11]

  • Disposal of Cleanup Materials: All contaminated cleanup materials must be placed in a sealed, labeled hazardous waste container and disposed of according to the protocol described above.[1][2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Treat as Hazardous) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Compatible, Sealed Container C->D E Label Container Correctly ('Hazardous Waste', Full Name, Date) D->E F Store in Designated SAA E->F G Ensure Secondary Containment F->G H Weekly Inspection for Leaks G->H I Contact EHS for Pickup H->I J Maintain Disposal Records I->J

Caption: Logical workflow for the safe disposal of this compound.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H19NO2). Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?. Retrieved from [Link]

  • Kronospan. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events. Retrieved from [Link]

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Navigating the Synthesis Frontier: A Practical Guide to Handling Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, represents a significant building block in the design of innovative therapeutics. Its unique strained azetidine ring, coupled with the bulky N-diphenylmethyl protecting group and a reactive methyl ester, offers a versatile scaffold for medicinal chemistry. However, these same structural features necessitate a robust and informed approach to laboratory handling to ensure the safety of personnel and the integrity of the research. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Profile: Understanding the Inherent Risks

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally related compounds allows for a reliable inference of its primary hazards. Data for 1-(diphenylmethyl)azetidine-3-carboxylic acid and methyl azetidine-3-carboxylate hydrochloride consistently indicate the following:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3][4][5]

The N-diphenylmethyl (benzhydryl) group, while a stable protecting group, can be cleaved under certain acidic or hydrogenolysis conditions. The azetidine ring itself is susceptible to ring-opening reactions when protonated by strong acids. The methyl ester is prone to hydrolysis under acidic or basic conditions. Therefore, inadvertent contact with incompatible substances could not only compromise the compound but also potentially create unknown byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with an emphasis on not just what to wear, but why it is critical.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or solvents, which are known to be eye irritants.[1][2][3][4][5]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact, preventing potential irritation.[1][2][3][4][5] Double-gloving is recommended for extended operations.
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of any aerosols or dust, mitigating the risk of respiratory tract irritation.[1][2][3][4][5]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for safe and efficient handling. The following step-by-step guide is designed to be a self-validating system, minimizing risk at each stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any hazard pictograms.

  • Segregate: Store in a cool, dry, and well-ventilated area.[3][5][6] Crucially, store away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[7]

  • Inert Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation, particularly if the compound is sensitive to air or moisture.

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood.

  • Preparation: Before use, allow the container to reach room temperature to prevent condensation of atmospheric moisture.

  • Weighing: If weighing the solid, do so in the fume hood on a draft shield to minimize the dispersal of fine particles.

  • Dissolution: When dissolving, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions, especially with polar aprotic solvents.

  • Reaction Setup: Ensure all glassware is clean, dry, and free of any acidic or basic residues.

The following diagram illustrates the core handling workflow:

handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store Separately Receive->Store Label & Segregate Weigh Weigh Compound Store->Weigh Equilibrate to RT Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction React->Quench SegregateWaste Segregate Waste Quench->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose

Core Handling Workflow

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Reaction Quenching: Before disposal, ensure that the reaction is fully quenched according to your specific protocol.

  • Waste Segregation:

    • Solid Waste: Collect any unused compound and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

    • Liquid Waste: Collect all reaction mixtures and solvent washes in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Consult EHS: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Provide them with a complete list of the container's contents.

Emergency Procedures: Preparedness is Key

In case of any exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2][3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these principles of hazard awareness, meticulous planning, and prepared response into your laboratory practices, you can confidently and safely unlock the synthetic potential of this compound.

References

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H19NO2). Retrieved from [Link]

  • Aobaijia Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Methyl 1-benzhydrylazetidine-3-carboxylate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.